2-(2-Carboxyethyl)phenylboronic acid
Description
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Properties
IUPAC Name |
3-(2-boronophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BO4/c11-9(12)6-5-7-3-1-2-4-8(7)10(13)14/h1-4,13-14H,5-6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXURCOFHUFAMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CCC(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
2-(2-Carboxyethyl)phenylboronic acid CAS number
Part 1: Identity & Physicochemical Dynamics
2-(2-Carboxyethyl)phenylboronic acid is a bifunctional organoboron scaffold characterized by a phenyl ring substituted with a boronic acid group at the ortho position relative to a propionic acid side chain. Unlike simple arylboronic acids, this molecule possesses a unique capacity for intramolecular cyclization, making it a "smart" building block for stimuli-responsive materials and protease inhibitors.
Chemical Identity
| Feature | Specification |
| Chemical Name | 2-(2-Carboxyethyl)phenylboronic acid |
| Systematic Name | 3-(2-Boronophenyl)propanoic acid |
| CAS Number (Pinacol Ester) | 797756-39-9 (Primary commercial form) |
| CAS Number (Free Acid) | Not widely established; often cited as hydrolysis product of 797756-39-9 |
| Molecular Formula | C₉H₁₁BO₄ (Free Acid) / C₁₅H₂₁BO₄ (Pinacol Ester) |
| Molecular Weight | 193.99 g/mol (Free Acid) |
| Key Structural Motif | Ortho-B(OH)₂ / -CH₂CH₂COOH interaction |
Critical Distinction: Do not confuse this molecule with its para isomer (CAS 797755-11-4) or the meta isomer (CAS 693803-17-7). The ortho positioning is essential for the formation of the benzoxaborininone ring system.
The Dehydration Equilibrium (The "Switch")
In aqueous media, the molecule exists in a pH-dependent equilibrium between the open-chain boronic acid and a cyclic acyl boronate (benzoxaborininone).
-
Open Form (High pH): Exists as the boronate anion; highly soluble, ready for Suzuki coupling or diol binding.
-
Cyclic Form (Low pH/Anhydrous): The boronic acid hydroxyl attacks the carboxylic acid carbonyl (or vice versa), eliminating water to form a 6-membered lactone-like ring. This ring is a mixed anhydride of boric and carboxylic acid, exhibiting high Lewis acidity and reactivity toward nucleophiles (e.g., serine proteases).
Figure 1: The pH-driven equilibrium between the open boronic acid and the cyclic acyl boronate.
Part 2: Synthetic Routes & Optimization
Due to the reactivity of the free acid, the pinacol ester is the preferred form for storage and initial synthesis.
Synthesis from 3-(2-Bromophenyl)propanoic acid
This protocol ensures high yield by protecting the carboxylic acid before borylation.
Reagents:
-
Precursor: 3-(2-Bromophenyl)propanoic acid (CAS 15115-58-9).
-
Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂.
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂).[1]
-
Base: Potassium Acetate (KOAc).
Step-by-Step Protocol:
-
Esterification (Protection):
-
Dissolve 3-(2-bromophenyl)propanoic acid in MeOH.
-
Add catalytic H₂SO₄ and reflux for 4 hours.
-
Result: Methyl 3-(2-bromophenyl)propanoate. (Prevents catalyst poisoning by the free acid).
-
-
Miyaura Borylation:
-
Inert Atmosphere: Purge a reaction vessel with Argon.
-
Loading: Combine Methyl 3-(2-bromophenyl)propanoate (1.0 eq), B₂pin₂ (1.1 eq), and KOAc (3.0 eq) in 1,4-dioxane.
-
Catalysis: Add Pd(dppf)Cl₂ (0.03 eq).
-
Reaction: Heat to 80°C for 12 hours. Monitor by TLC/LC-MS.
-
Checkpoint: Look for the disappearance of the aryl bromide.
-
-
Hydrolysis (Deprotection):
-
Treat the pinacol ester with LiOH (3.0 eq) in THF/H₂O (4:1).
-
Stir at room temperature for 4 hours.
-
Acidification: Carefully adjust pH to ~3.0 with 1M HCl.
-
Critical Step: Extract immediately with EtOAc. The product may partially cyclize upon drying.
-
Figure 2: Optimized synthetic workflow for the generation of the target scaffold.
Part 3: Applications in Drug Discovery & Sensing
Protease Inhibition (Serine Proteases)
The cyclic form of this molecule acts as a transition-state analog.
-
Mechanism: The active site serine hydroxyl of the protease attacks the boron atom.
-
Advantage: The anchored carboxylic acid side chain (propionic acid) can interact with the S1' or S2 pocket of the enzyme, providing specificity that simple phenylboronic acids lack.
-
Therapeutic Relevance: Inhibitors of this class are explored for targets like Thrombin and Elastase .
"Wulff-Type" Sugar Sensing
While typically associated with ortho-aminomethyl groups, the ortho-carboxyethyl group enables sensing at lower pH ranges.
-
Principle: Diol binding (e.g., Glucose, Sialic Acid) to the boron releases the ring strain of the cyclic anhydride.
-
Readout: This binding event alters the pKa of the boron, which can be coupled to a pH-sensitive fluorophore or electrochemical signal.
Part 4: Validated Experimental Protocols
Protocol A: Diol Binding Assay (ARS Displacement)
Use this to verify the boronic acid activity of your synthesized batch.
-
Buffer Prep: Prepare 0.1 M Phosphate Buffer (pH 7.4).
-
Indicator: Dissolve Alizarin Red S (ARS) to 100 µM. ARS is non-fluorescent alone but fluorescent when bound to boronic acid.
-
Complex Formation: Mix ARS (100 µM) with 2-(2-Carboxyethyl)phenylboronic acid (2 mM). Measure fluorescence (Ex: 468 nm, Em: 572 nm). Signal should be high.
-
Displacement: Titrate Glucose (0–50 mM).
-
Result: Fluorescence decreases as Glucose displaces ARS from the boron center.
Protocol B: Suzuki-Miyaura Cross-Coupling
Standard coupling to aryl halides.
| Parameter | Condition |
| Solvent | DMF/H₂O (9:1) |
| Base | K₂CO₃ (2.0 eq) |
| Catalyst | Pd(PPh₃)₄ (5 mol%) |
| Temperature | 90°C |
| Time | 4–6 Hours |
| Purification | Acidify workup to keep the carboxylic acid protonated during extraction. |
Part 5: References
-
Organic Syntheses . (2020).[1] Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses, 97, 1-11.[1] Retrieved from [Link]
-
National Institutes of Health (NIH) . (2010). Assessment of Glycoprotein Interactions with Phenylboronic Acid Surfaces. Retrieved from [Link]
-
Beilstein Journals . (2014). Conformational analysis and intramolecular interactions in monosubstituted phenylboronic acids. Retrieved from [Link]
Sources
2-(2-Carboxyethyl)phenylboronic acid molecular weight
Technical Whitepaper: 2-(2-Carboxyethyl)phenylboronic Acid Physiochemical Profiling, Synthetic Methodology, and Bioanalytical Utility
Part 1: Executive Summary
2-(2-Carboxyethyl)phenylboronic acid (CAS: 717107-32-9) represents a specialized class of functionalized arylboronic acids used as transition-state mimetics in protease inhibition and as reversible covalent probes in supramolecular chemistry. Unlike simple phenylboronic acid (PBA), this molecule features an ortho-substituted propanoic acid tail, introducing unique intramolecular hydrogen bonding capabilities and solubility profiles.
This guide provides a definitive technical analysis of its molecular weight characteristics, validated synthetic protocols, and handling requirements, distinguishing it from the structurally related benzoxaborole pharmacophores (e.g., Tavaborole).
Part 2: Physiochemical Identity & Molecular Weight Analysis
Accurate molecular weight determination is critical for stoichiometry in synthetic coupling and analytical calibration. Researchers must account for the dynamic equilibrium between the free boronic acid and its potential dehydrated anhydrides (boroxines).
Molecular Specifications
| Property | Specification | Technical Note |
| IUPAC Name | [2-(2-Carboxyethyl)phenyl]boronic acid | Often referred to as ortho-boronohydrocinnamic acid. |
| Chemical Formula | C₉H₁₁BO₄ | Contains one boron atom and two acidic protons (carboxylic + boronic). |
| Exact Mass | 194.0750 Da | Monoisotopic mass (using ¹¹B, ¹²C, ¹H, ¹⁶O). |
| Average Molecular Weight | 193.99 g/mol | Used for molarity calculations in standard bench work. |
| CAS Number | 717107-32-9 | Primary identifier for the ortho isomer. |
| pKa (Approx) | ~8.5 (Boronic), ~4.5 (Carboxylic) | The carboxylic acid deprotonates first; the boronate forms a tetrahedral anion at higher pH. |
The Dehydration Equilibrium (Critical for MS Analysis)
Unlike carbon-based acids, boronic acids exist in an equilibrium with their trimeric anhydride form (boroxine) under dry or vacuum conditions.
-
Free Acid Form: 193.99 g/mol (Predominant in aqueous solution).
-
Boroxine Form: 3 × (MW - 18.015) ÷ 3 ≈ 175.98 g/mol (per monomer unit equivalent).
Analyst Insight: When performing Mass Spectrometry (ESI-MS), you may observe peaks corresponding to the dehydrated species or esterified adducts if methanol is used as the solvent. Always buffer aqueous samples to pH 7.4 to stabilize the tetrahedral boronate form [B(OH)₃]⁻ for consistent analysis.
Part 3: Synthetic Methodology
The synthesis of 2-(2-Carboxyethyl)phenylboronic acid is non-trivial due to the presence of the acidic proton on the side chain, which can interfere with standard lithiation protocols. The most robust pathway utilizes a Metal-Halogen Exchange on a protected ester precursor, followed by global hydrolysis.
Protocol: Palladium-Catalyzed Borylation (Miyaura Route)
This protocol avoids the harsh conditions of lithiation and tolerates the ester functionality.[1]
Reagents:
-
Substrate: Methyl 3-(2-bromophenyl)propanoate
-
Boron Source: Bis(pinacolato)diboron (B₂pin₂)
-
Catalyst: PdCl₂(dppf)·DCM
-
Base: Potassium Acetate (KOAc)
-
Solvent: 1,4-Dioxane (Anhydrous)
Step-by-Step Workflow:
-
Reaction Assembly: In a glovebox or under Argon, combine Methyl 3-(2-bromophenyl)propanoate (1.0 eq), B₂pin₂ (1.1 eq), and KOAc (3.0 eq) in a reaction vial.
-
Catalyst Addition: Add PdCl₂(dppf)·DCM (0.03 eq).
-
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to substrate).
-
Degassing: Sparge with Argon for 10 minutes to remove dissolved O₂ (critical to prevent homocoupling).
-
Heating: Seal and heat to 80°C for 12–16 hours. Monitor by TLC/LC-MS for conversion to the pinacol boronate ester.
-
Hydrolysis (Deprotection):
-
Cool the mixture. Filter through Celite.
-
Treat the crude pinacol ester with 4N HCl (aq) and Acetone (1:1) at 50°C for 4 hours. This cleaves both the pinacol group and the methyl ester simultaneously.
-
Note: Pinacol cleavage can be stubborn; oxidative cleavage (NaIO₄/NH₄OAc) is an alternative if HCl fails.
-
-
Purification: Recrystallize from water/acetonitrile. Boronic acids are amphiphilic; avoid silica chromatography if possible, as they streak/bind irreversibly.
Visualizing the Pathway
Figure 1: Synthetic workflow from bromo-ester precursor to final free boronic acid via Miyaura coupling.
Part 4: Mechanistic Biochemistry & Applications
Reversible Covalent Binding
The core utility of 2-(2-Carboxyethyl)phenylboronic acid lies in the Lewis acidity of the boron atom.[2] It acts as a reversible covalent trap for nucleophiles, particularly 1,2-diols (cis-diols) found in sugars (glucose, ribose) and the serine hydroxyl group in enzyme active sites.
-
Mechanism: The trigonal planar boron (sp²) is electron-deficient. Upon binding a diol or nucleophile, it adopts a tetrahedral geometry (sp³), acquiring a negative charge.
-
Selectivity: The ortho-carboxyethyl group provides steric bulk and potential secondary hydrogen bonding interactions that differentiate it from simple PBA.
Equilibrium Diagram
Figure 2: The reversible binding equilibrium. High pH favors the stable, anionic tetrahedral complex.
Part 5: Handling, Stability, and QC
Storage:
-
Hygroscopic Nature: Store at +4°C under desiccated conditions. Boronic acids readily absorb atmospheric moisture.
-
Boroxine Formation: Prolonged heating or vacuum drying will convert the acid to the boroxine anhydride. This is reversible upon adding water.
Quality Control (NMR):
-
Solvent: DMSO-d₆ is the standard solvent.
-
¹H NMR: Look for the characteristic boronic acid protons (-B(OH)₂) as a broad singlet around 8.0–9.0 ppm (concentration dependent).
-
¹¹B NMR: Essential for purity.
-
Free Acid: ~30 ppm (broad).
-
Boronate (tetrahedral): ~0–10 ppm (sharp).
-
Boroxine: ~30 ppm (often indistinguishable from acid in dry solvents, but distinct in stoichiometry).
-
References
-
PubChem. (2023). Compound Summary: (2-(2-Carboxyethyl)phenyl)boronic acid.[3] National Library of Medicine.[4] [Link]
-
Hall, D. G. (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Trippier, P. C., & McGuigan, C. (2010). Boronic acids in medicinal chemistry: therapeutic potential and recent advances. MedChemComm, 1(3), 183-198. [Link]
Sources
- 1. Benzylboronic acid or boronate synthesis [organic-chemistry.org]
- 2. Functional Group Compatibility of the Oxidation-Resistant Benzoxaborolone Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-(2-Carboxyethyl)phenylboronic acid, CasNo.717107-32-9 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 4. (2-(2-Hydroxyethyl)phenyl)boronic acid | C8H11BO3 | CID 53424130 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: Synthesis of 2-(2-Carboxyethyl)phenylboronic Acid
The following technical guide details the synthesis protocol for 2-(2-Carboxyethyl)phenylboronic acid (also identified as 3-(2-boronophenyl)propanoic acid). This protocol is designed for high reproducibility, scalability, and chemical purity, addressing specific challenges such as ortho-substituent sterics and the preservation of the carbon-boron bond during hydrolysis.
Executive Summary & Molecule Profile[1]
-
Target Molecule: 2-(2-Carboxyethyl)phenylboronic acid
-
IUPAC Name: 3-(2-Boronophenyl)propanoic acid[1]
-
CAS Number: 693803-17-7 (Free acid) / 797756-39-9 (Pinacol ester)
-
Molecular Formula: C
H BO [2] -
Molecular Weight: 193.99 g/mol [2]
-
Applications: Key intermediate for benzoxaborole pharmacophores (e.g., Tavaborole derivatives), Suzuki-Miyaura coupling partner for macrocycles, and protease inhibitor design.[2]
Core Synthetic Challenge: The primary difficulty lies in introducing the boronic acid moiety at the ortho position relative to the propanoic acid side chain without inducing premature cyclization to the benzoxaborole (3,4-dihydro-1,2-benzoxaborinin-1-ol) or protodeboronation. This protocol utilizes a Protection-Borylation-Deprotection strategy to ensure chemoselectivity.
Retrosynthetic Analysis
The synthesis is disconnected into three distinct phases to isolate reactive functionalities.
-
Global Deprotection: Revealing the carboxylic acid and boronic acid simultaneously or stepwise.
-
C-B Bond Formation: Palladium-catalyzed Miyaura borylation of an aryl bromide.[3]
-
Scaffold Construction: Knoevenagel condensation and selective reduction to form the 3-(2-bromophenyl)propanoate skeleton.
Detailed Experimental Protocol
Phase 1: Scaffold Construction (Synthesis of Methyl 3-(2-bromophenyl)propanoate)
Objective: Create the carbon skeleton with a protected carboxylic acid and a reactive handle (Br) for borylation.[2] Direct borylation of the free acid is avoided to prevent catalyst poisoning and solubility issues.
Step 1.1: Knoevenagel Condensation & Reduction
-
Reagents: 2-Bromobenzaldehyde (1.0 eq), Malonic acid (1.2 eq), Pyridine (Solvent/Base), Piperidine (Cat.), Formic Acid/Triethylamine (Reduction).[2]
-
Note: While standard hydrogenation (H
/Pd) risks dehalogenating the aryl bromide, a transfer hydrogenation or a stepwise reduction (NaBH ) is preferred.[2] The industrial "One-Pot" method using formic acid/TEA is highly efficient.
Protocol:
-
Condensation: In a round-bottom flask, dissolve 2-bromobenzaldehyde (18.5 g, 100 mmol) and malonic acid (12.5 g, 120 mmol) in pyridine (50 mL). Add catalytic piperidine (1 mL). Heat to 100°C for 4 hours until CO
evolution ceases. -
Workup: Pour into ice-cold HCl (2M) to precipitate 3-(2-bromophenyl)acrylic acid. Filter and dry.
-
Selective Reduction: Dissolve the acrylic acid derivative in MeOH. Add NiCl
(0.1 eq) and slowly add NaBH (5 eq) at 0°C.[2] This selectively reduces the alkene without touching the aryl bromide. -
Esterification (In-situ): Add conc. H
SO (catalytic) to the methanolic solution and reflux for 4 hours. -
Isolation: Evaporate MeOH, dilute with EtOAc, wash with NaHCO
(sat). Dry organic layer (MgSO ) and concentrate.[2]
Phase 2: Miyaura Borylation (C-B Bond Formation)
Objective: Install the boron moiety using mild palladium catalysis.[2]
Reagents:
-
Methyl 3-(2-bromophenyl)propanoate (1.0 eq)[2]
-
Bis(pinacolato)diboron (B
pin ) (1.1 eq)[2] -
Pd(dppf)Cl
[2][3][4][5]·CH Cl (0.03 eq)[2] -
Potassium Acetate (KOAc) (3.0 eq)[2]
-
Solvent: 1,4-Dioxane (anhydrous)[2]
Protocol:
-
Setup: Charge a dry flask with the aryl bromide (10 mmol), B
pin (11 mmol), KOAc (30 mmol), and Pd(dppf)Cl (0.3 mmol). -
Inert Atmosphere: Evacuate and backfill with Nitrogen (x3).[2] Add anhydrous Dioxane (50 mL).
-
Reaction: Heat to 90°C for 12 hours. Monitor by TLC/LC-MS. The spot for the bromide should disappear, replaced by a fluorescent blue spot (on TLC) of the boronate.[2]
-
Workup: Cool to RT. Filter through a Celite pad to remove inorganic salts. Wash pad with EtOAc.
-
Purification: Concentrate filtrate. Purify via flash chromatography (Hexane/EtOAc gradient).
-
Product: Methyl 3-(2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)propanoate.
-
Phase 3: Global Deprotection (Hydrolysis to Free Acid)
Objective: Remove both the methyl ester and the pinacol group.[2] Pinacol esters are robust; standard base hydrolysis will remove the methyl ester but leave the pinacol intact. Oxidative cleavage is required for the boronic acid.
Protocol:
-
Ester Hydrolysis: Dissolve the pinacol ester (5 mmol) in THF/MeOH/H
O (3:1:1). Add LiOH·H O (15 mmol).[2] Stir at RT for 4 hours.-
Intermediate: 3-(2-(pinacolboronato)phenyl)propanoic acid.[2] (Acidify to pH 4 to isolate if necessary, but proceed to step 2 in one pot if possible).
-
-
Pinacol Cleavage (Oxidative): To the reaction mixture (or isolated intermediate suspended in Acetone/H
O), add Sodium Periodate (NaIO , 3.0 eq) and Ammonium Acetate (NH OAc, 3.0 eq) .[2] -
Reaction: Stir at RT for 24 hours. The periodate oxidatively cleaves the pinacol diol.
-
Isolation:
-
Purification: Recrystallization from Acetonitrile/Water or precipitating as the potassium trifluoroborate salt (using KHF
) if the free acid is unstable.
Data Summary & Critical Parameters
| Parameter | Specification | Rationale |
| Catalyst | Pd(dppf)Cl | Bidentate ligand prevents deborylation and ensures high turnover for ortho-substituted substrates. |
| Base (Borylation) | KOAc | Weak base prevents hydrolysis of the methyl ester during borylation.[2] |
| Solvent (Borylation) | 1,4-Dioxane | High boiling point allows reaction at 90°C; easier to remove than DMSO.[2] |
| Oxidant (Cleavage) | NaIO | Essential for cleaving the sterically bulky and stable pinacol ester.[2] |
| Temp Limit | <100°C | Higher temperatures may promote protodeboronation (loss of Boron).[2] |
Process Visualization
Scientific Integrity & Troubleshooting
-
Ortho-Effect: The ortho substituent creates steric hindrance. If the Miyaura borylation is sluggish, switch to Pd(P(t-Bu)
) or SPhos Pd G2 , which are superior for sterically demanding couplings.[2] -
Cyclization Risk: The final product exists in equilibrium with its cyclic anhydride (benzoxaborole-like structure). In solution (NMR), you may observe broadening of signals.[2] This is normal.
-
Purification: Avoid silica gel chromatography for the free boronic acid as it interacts with silanols. Use reverse-phase (C18) HPLC or recrystallization.[2]
References
-
Miyaura Borylation Protocol: Ishiyama, T., Murata, M., & Miyaura, N. (1995).[2][5] Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry. Link[2]
-
Pinacol Cleavage Methodology: Yuen, A. K. L., & Hutton, C. A. (2005).[2] Deprotection of pinacolyl boronate esters via hydrolysis of intermediate potassium trifluoroborates. Tetrahedron Letters. Link[2]
-
Hydrocinnamic Acid Synthesis: Patent CN102211994B. Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. Link
-
Benzoxaborole Context: Adamczyk-Woźniak, A., et al. (2015).[2] Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry. Link[2]
Sources
- 1. CN102211994A - Industrialized synthesis method of 3-(2-bromophenyl)propionic acid - Google Patents [patents.google.com]
- 2. Miyaura Borylations of Aryl Bromides in Water at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. researchgate.net [researchgate.net]
- 5. Miyaura borylation - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the ¹H NMR Spectrum of 2-(2-Carboxyethyl)phenylboronic acid
This guide provides a detailed analysis and interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-(2-Carboxyethyl)phenylboronic acid. Tailored for researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through a comprehensive examination of its predicted ¹H NMR spectrum. The principles outlined herein are grounded in fundamental NMR theory and data from analogous chemical structures.
Introduction to 2-(2-Carboxyethyl)phenylboronic acid
2-(2-Carboxyethyl)phenylboronic acid is a bifunctional molecule incorporating a phenylboronic acid moiety and a propanoic acid side chain. Phenylboronic acids are a critical class of compounds in organic synthesis, renowned for their role in Suzuki-Miyaura cross-coupling reactions, and are also explored as sensors for carbohydrates.[1] The presence of the carboxyethyl group introduces a hydrophilic aliphatic chain, potentially modulating the molecule's solubility and its utility as a linker or building block in more complex architectures. Understanding the precise structure and electronic environment of this molecule is paramount for its effective application, and ¹H NMR spectroscopy is the primary tool for this purpose.
Chemical Structure:
Caption: Structure of 2-(2-Carboxyethyl)phenylboronic acid.
Predicted ¹H NMR Spectrum: A Detailed Analysis
The ¹H NMR spectrum of 2-(2-Carboxyethyl)phenylboronic acid is predicted to exhibit distinct signals corresponding to the aromatic protons of the substituted benzene ring and the aliphatic protons of the carboxyethyl side chain. The exact chemical shifts and coupling constants are influenced by the electronic effects of the boronic acid and carboxylic acid functionalities, as well as the choice of solvent. For the purpose of this guide, we will predict the spectrum in a common NMR solvent such as DMSO-d₆.
Aliphatic Region (δ 2.0 - 3.5 ppm)
The carboxyethyl side chain contains two methylene groups, which are diastereotopic due to the chiral center created by the ortho-substitution on the phenyl ring. This will result in two distinct signals, each integrating to 2 protons.
-
α-Methylene Protons (-CH₂-Ar): These protons are adjacent to the aromatic ring. They are expected to appear as a triplet around δ 2.9-3.2 ppm . The deshielding effect of the aromatic ring places this signal downfield. The splitting pattern will be a triplet due to coupling with the adjacent β-methylene protons.
-
β-Methylene Protons (-CH₂-COOH): These protons are adjacent to the carboxylic acid group. They are anticipated to resonate as a triplet around δ 2.5-2.8 ppm . The electron-withdrawing nature of the carboxyl group causes a downfield shift. This signal will also be a triplet due to coupling with the α-methylene protons.
The typical coupling constant for vicinal protons on an sp³ hybridized carbon chain is in the range of 6-8 Hz.[2]
Aromatic Region (δ 7.0 - 8.0 ppm)
The ortho-disubstituted benzene ring will give rise to a complex multiplet pattern in the aromatic region of the spectrum, integrating to 4 protons. The boronic acid group is electron-withdrawing, while the carboxyethyl group is weakly electron-donating. These substituent effects, combined with the ortho-substitution pattern, will lead to four distinct signals for the aromatic protons.
The expected splitting patterns are based on ortho (³J), meta (⁴J), and para (⁵J) coupling. Ortho coupling is the strongest (6-10 Hz), followed by meta coupling (1-4 Hz), and para coupling is often negligible (<1 Hz).[2][3]
-
H-6 (ortho to -B(OH)₂ and meta to -CH₂CH₂COOH): This proton is expected to be the most deshielded due to the proximity of the electron-withdrawing boronic acid group. It will likely appear as a doublet of doublets around δ 7.8-8.0 ppm , with a large ortho coupling to H-5 and a smaller meta coupling to H-4.
-
H-3 (meta to -B(OH)₂ and ortho to -CH₂CH₂COOH): This proton will be the most shielded among the aromatic protons. It is predicted to resonate as a doublet of doublets around δ 7.2-7.4 ppm , with a large ortho coupling to H-4 and a smaller meta coupling to H-5.
-
H-4 and H-5 (meta to both substituents): These two protons will have chemical shifts intermediate to H-3 and H-6, likely in the range of δ 7.4-7.6 ppm . They will both appear as complex multiplets, often resembling a triplet of doublets or a doublet of triplets, due to coupling with their ortho and meta neighbors.[4]
Labile Protons
-
Carboxylic Acid Proton (-COOH): This proton will appear as a broad singlet at a variable chemical shift, typically downfield between δ 10-13 ppm in DMSO-d₆. Its broadness is due to chemical exchange with residual water in the solvent.
-
Boronic Acid Protons (-B(OH)₂): The two protons of the boronic acid group will also give rise to a broad singlet, usually in the range of δ 4-6 ppm . The chemical shift and broadness are highly dependent on the solvent, concentration, and temperature due to intermolecular hydrogen bonding and exchange.
Predicted ¹H NMR Data Summary
| Proton Assignment | Predicted Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |
| -COOH | 10 - 13 | broad s | - | 1H |
| H-6 | 7.8 - 8.0 | dd | ³J ≈ 7-9, ⁴J ≈ 1-3 | 1H |
| H-4, H-5 | 7.4 - 7.6 | m | - | 2H |
| H-3 | 7.2 - 7.4 | dd | ³J ≈ 7-9, ⁴J ≈ 1-3 | 1H |
| -B(OH)₂ | 4 - 6 | broad s | - | 2H |
| -CH₂-Ar (α) | 2.9 - 3.2 | t | ³J ≈ 6-8 | 2H |
| -CH₂-COOH (β) | 2.5 - 2.8 | t | ³J ≈ 6-8 | 2H |
Experimental Considerations and Protocol
Accurate ¹H NMR data acquisition requires careful sample preparation and selection of appropriate experimental parameters.
Sample Preparation Workflow
Caption: Standard workflow for ¹H NMR sample preparation and data acquisition.
Choice of Solvent
The choice of deuterated solvent is critical. Aprotic polar solvents like DMSO-d₆ or acetone-d₆ are often preferred for boronic acids as they can help to sharpen the signals of the exchangeable protons. In contrast, protic solvents like D₂O or CD₃OD can lead to the exchange of the carboxylic acid and boronic acid protons with deuterium, causing their signals to diminish or disappear.
Advanced NMR Experiments
For an unambiguous assignment of the aromatic protons, two-dimensional (2D) NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): This experiment reveals scalar coupling between protons, allowing for the identification of adjacent protons. For example, the correlation between the α- and β-methylene protons would be clearly visible. In the aromatic region, COSY can help trace the connectivity between H-3, H-4, H-5, and H-6.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms, aiding in the assignment of both ¹H and ¹³C spectra.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for assigning quaternary carbons and confirming the connectivity between the substituents and the aromatic ring.
Conclusion
The ¹H NMR spectrum of 2-(2-Carboxyethyl)phenylboronic acid provides a wealth of structural information. The predicted spectrum, based on the analysis of its constituent fragments and established NMR principles, showcases distinct signals for the aliphatic and aromatic protons. While this guide offers a robust prediction, experimental verification is essential. The application of 2D NMR techniques will be invaluable for the definitive assignment of all proton and carbon signals, providing a complete structural characterization of this versatile molecule. This detailed understanding is a prerequisite for its successful application in drug discovery and materials science.
References
-
ACD/Labs. ¹H–¹H Coupling in Proton NMR. [Link]
- Dowlut, M., & Hall, D. G. (2006). An Improved Class of Chiral Allenylboronates for the Highly Enantioselective and Diastereoselective Allenylboration of Aldehydes. Journal of the American Chemical Society, 128(13), 4226–4227.
-
Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts - Supporting Information. [Link]
-
Reich, H. J. NMR Spectroscopy :: ¹H NMR Chemical Shifts. [Link]
-
San Diego State University. ¹¹B NMR Chemical Shifts. [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
-
Reich, H. J. Long-Range (⁴J and higher) Proton-Proton Couplings. [Link]
-
FooDB. Showing Compound 3-Phenylpropanoic acid (FDB008271). [Link]
-
University of Puget Sound. Assigning the ¹H-NMR Signals of Aromatic Ring ¹H-atoms. [Link]
-
Adamczyk-Woźniak, A., et al. (2020). ¹H, ¹¹B and ¹⁹F NMR chemical shifts of the title compound in various solvents. ResearchGate. [Link]
-
Chemistry Stack Exchange. Determining the coupling on a substituted benzene ring. [Link]
-
Doc Brown's Chemistry. low/high resolution ¹H proton nmr spectrum of propanoic acid. [Link]
-
Reddit. HNMR erythro-2 3-dibromo-3-phenylpropanoic acid. [Link]
Sources
Mass Spectrometry Characterization of 2-(2-Carboxyethyl)phenylboronic Acid: A Technical Framework
Executive Summary
This technical guide outlines the mass spectrometry (MS) analysis of 2-(2-Carboxyethyl)phenylboronic acid (CAS: 76312-70-2), a bifunctional organoboron compound utilized in carbohydrate sensing, protease inhibitor design, and as a transition-state analog.
The analysis of this molecule presents unique challenges due to the amphoteric nature of the boronic acid and carboxylic acid moieties, the isotopic signature of boron (
Molecular Architecture & MS Behavior[1]
Structural Dynamics
The molecule (
-
Open Form (Dominant in Solution): The free boronic acid and carboxylic acid exist in equilibrium.
-
Dehydrated Artifacts (Dominant in Gas Phase/Source): Under ESI conditions, the molecule readily loses water. A specific intramolecular dehydration can occur between the boronic acid hydroxyl and the carboxylic acid, potentially forming a 7-membered cyclic boronate anhydride, though intermolecular trimerization (boroxine formation) is also common at high concentrations.
Isotopic Fingerprint
Boron naturally exists as two stable isotopes:
-
Validation Rule: Every genuine molecular ion must exhibit a "split peak" pattern where the M peak (
) is approximately 25% the intensity of the M+1 peak ( ). -
Exact Mass (
):- Monoisotope: 192.08 Da
- Monoisotope: 193.07 Da
Pre-Analytical Considerations
Solvent Selection & Stability
Boronic acids are prone to esterification with alcohols (e.g., Methanol) and dehydration in aprotic solvents.
-
Recommended Solvent: Acetonitrile/Water (50:50).
-
Prohibited Solvent: Pure Methanol (promotes methyl ester formation, shifting mass by +14 Da).
-
pH Buffer: Ammonium Acetate (10 mM, pH 7.0) is ideal for Negative ESI. Avoid high concentrations of formic acid, which can suppress ionization of the boronate moiety.
The "Boroxine Trap"
At concentrations >1 mg/mL or high source temperatures, three boronic acid molecules dehydrate to form a cyclic boroxine trimer (
-
Mitigation: Analyze samples at concentrations <10 µg/mL.
-
Derivatization (Optional): If stability is poor, derivatize with pinacol to form a stable boronate ester (
Da shift), locking the structure against trimerization.
Experimental Protocol: LC-MS/MS Workflow
This protocol utilizes Electrospray Ionization (ESI) in Negative Mode , exploiting the acidity of both functional groups for maximum sensitivity.
Chromatographic Conditions
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 5 mM Ammonium Acetate in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 8 minutes.
-
Flow Rate: 0.3 mL/min.
Mass Spectrometer Settings (Triple Quadrupole / Q-TOF)
-
Ionization: ESI Negative (
). -
Capillary Voltage: 2.5 - 3.0 kV (Lower voltage prevents in-source fragmentation).
-
Source Temp: 250°C (Keep moderate to minimize dehydration).
-
Cone Voltage: 20 V.
Analytical Workflow Diagram
Caption: Optimized LC-MS workflow prioritizing soft ionization to preserve the molecular ion.
Data Interpretation & Fragmentation Mechanics[3]
Primary Ion Identification
In negative mode, the deprotonated molecular ion
-
Observed m/z: 193.07 (
) and 192.08 ( ).
Fragmentation Pathways (MS/MS)
Collision-Induced Dissociation (CID) yields characteristic neutral losses.
| Fragment Ion (m/z) | Loss (Da) | Identity / Mechanism |
| 193.07 | - | Precursor Ion |
| 175.06 | 18 | Dehydration |
| 149.07 | 44 | Decarboxylation |
| 131.06 | 62 | Combined Loss |
| 107.05 | 86 | Boronate Loss . Cleavage of the alkyl tail, leaving the phenylboronate core. |
Mechanistic Pathway Diagram
Caption: Primary fragmentation pathways showing competitive dehydration and decarboxylation channels.
Applications & Strategic Relevance
Reversible Covalent Inhibition
This molecule is a scaffold for Transition State Analogs . The boronic acid moiety forms a reversible covalent bond with the active site serine or threonine of proteases (e.g., proteasome inhibitors like Bortezomib).
-
MS Utility: In drug development, MS is used to monitor the formation of the enzyme-inhibitor complex. The "mass shift" of the protein corresponds to the inhibitor mass minus water (formation of the boronate ester).
Carbohydrate Sensing (Glucose)
The boronic acid group reversibly binds to 1,2- or 1,3-diols (like glucose) to form cyclic esters.
-
MS Utility: ESI-MS can quantify the binding affinity by titrating glucose and monitoring the ratio of [Free Acid] to [Boronate Ester-Glucose Complex].
Benzoxaborole Precursors
The 2-carboxyethyl derivative is a structural relative to benzoxaboroles (e.g., Tavaborole), a class of drugs where the boron is incorporated into a cyclic ring. Understanding the dehydration pattern of 2-(2-carboxyethyl)phenylboronic acid (forming 7-membered rings vs. 5-membered benzoxaboroles) is critical for quality control in synthesis.
References
-
Fragmentation Mechanisms of Phenylboronic Acids: Silva, A. et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. National Institutes of Health (NIH) / PubMed. [Link]
-
Boroxine Formation & Artifacts: Lippert, A. et al. (2011). Boroxine Formation from Boronic Acids: A Mass Spectrometry Perspective. Wiley Analytical Science. [Link]
-
Boronic Acid Drug Applications: Trippier, P. C. et al. (2010). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PubMed Central (PMC). [Link]
-
Physical Data & Structure: PubChem Compound Summary for CID 53424130: [2-(2-hydroxyethyl)phenyl]boronic acid (Structural Analog Reference). [Link]
-
Benzoxaborole Chemistry: Adamczyk-Woźniak, A. et al. (2015).[2] Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry via ScienceDirect. [Link]
Sources
thermal stability of 2-(2-Carboxyethyl)phenylboronic acid
Part 1: Executive Summary
2-(2-Carboxyethyl)phenylboronic acid (CAS: 717107-32-9) is a bifunctional organoboron intermediate critical for the development of glucose sensors, drug conjugates, and functionalized polymers. Its utility stems from its dual reactivity: the boronic acid moiety (-B(OH)₂) enables reversible diol binding (e.g., sugars), while the carboxyethyl tether (-CH₂CH₂COOH) facilitates covalent immobilization.
However, this bifunctionality introduces complex thermal instability pathways. Unlike simple phenylboronic acid, this molecule is prone to both boroxine trimerization and mixed anhydride formation (inter- and intramolecular). This guide details the thermal degradation mechanisms, provides validated characterization protocols, and outlines storage standards to ensure reagent integrity in drug development pipelines.
Part 2: Thermal Degradation Mechanisms
The is governed by three competing pathways. Understanding these is essential for designing robust synthesis and sterilization cycles.
Dehydration to Boroxine (The "Drying" Cycle)
Upon heating above 100°C (or under vacuum), the boronic acid moiety undergoes self-condensation to form a six-membered boroxine ring (trimer).
-
Mechanism: 3 × R-B(OH)₂
(R-BO)₃ + 3 H₂O -
Impact: This process is generally reversible . Exposure to ambient humidity will hydrolyze the boroxine back to the free acid. However, it alters the stoichiometry of the reagent, leading to errors in precise coupling reactions.
Mixed Anhydride Oligomerization (The "Cross-Linking" Trap)
The presence of the carboxylic acid tail creates a secondary instability risk.
-
Intermolecular: The boronic acid hydroxyls can condense with the carboxylic acid groups of neighboring molecules, forming random Boron-Oxygen-Carbonyl (B-O-C=O) anhydride networks.
-
Intramolecular: While less favorable than 5-membered benzoxaboroles, the formation of a 7-membered cyclic anhydride is possible at elevated temperatures.
-
Impact: Unlike boroxines, these polymeric anhydrides are often insoluble and kinetically slow to re-hydrolyze, rendering the material useless for sensitive assays.
Protodeboronation (Irreversible Degradation)
At temperatures exceeding 160°C, or in the presence of radical initiators/metals, the C-B bond can cleave, releasing the boron moiety and yielding 3-phenylpropanoic acid derivatives. This is an irreversible decomposition.
Part 3: Visualizing the Stability Landscape
The following diagram maps the equilibrium states and degradation pathways.
Figure 1: Thermal transformation pathways. Blue represents the target active state; Yellow is the reversible dehydrated state; Red indicates hazardous oligomerization.
Part 4: Experimental Evaluation Protocols
To validate the quality of your specific lot of 2-(2-Carboxyethyl)phenylboronic acid, use the following multi-modal approach.
Protocol A: Thermogravimetric Analysis (TGA)
Purpose: Distinguish between moisture loss, dehydration, and decomposition.
| Step | Parameter | Rationale |
| 1. Prep | Load 5-10 mg into a Platinum or Alumina pan. | Inert pans prevent catalytic deboronation. |
| 2. Equilibrate | Hold at 30°C for 5 mins under N₂ flow (50 mL/min). | Removes surface static/loose volatiles. |
| 3. Ramp 1 | Heat to 120°C at 5°C/min. | Event 1: Weight loss ~5-8% corresponds to boroxine formation (theoretical water loss). |
| 4. Isotherm | Hold at 120°C for 10 mins. | Ensures complete dehydration to the trimer. |
| 5. Ramp 2 | Heat to 300°C at 10°C/min. | Event 2: Onset of degradation (C-C or C-B bond cleavage) typically >200°C. |
Protocol B: Variable Temperature NMR (VT-NMR)
Purpose: Confirm structural integrity and reversibility.
-
Solvent: Dissolve 10 mg in DMSO-d6 (anhydrous). Note: DMSO competes for hydrogen bonding, stabilizing the monomer.
-
Standard: Add 1,3,5-trimethoxybenzene as an internal standard.
-
Acquisition:
-
25°C: Observe -B(OH)₂ singlet at ~8.0-8.2 ppm.
-
80°C: Peak may broaden or shift due to rapid exchange.
-
Cool to 25°C: Spectrum should return to the initial state.
-
Failure Mode: Appearance of new aryl multiplets indicates irreversible protodeboronation.
-
Part 5: Handling and Storage Directives
Based on the thermal profile, the following "Cold & Dry" chain of custody is mandatory for GMP compliance.
Storage Conditions
-
Temperature: Store at 2-8°C . While the solid is stable at room temperature for short periods, cold storage inhibits slow anhydride oligomerization.
-
Atmosphere: Store under Argon or Nitrogen . Oxygen can promote radical deboronation over months.
-
Container: Amber glass with a Teflon-lined cap. Avoid metal spatulas during weighing to prevent trace metal contamination (which catalyzes decomposition).
Re-constitution Strategy
If the material appears "gummy" or has a lowered melting point (indicating partial anhydride formation):
-
Dissolve in a THF/Water (9:1) mixture.
-
Stir for 30 minutes at room temperature (hydrolyzes anhydrides).
-
Remove solvent under vacuum at < 40°C .
References
-
Boronic Acid Dehydration & Boroxine Form
-
Mechanisms of Protodeboron
- Title: "Protodeboron
- Source:Chemical Reviews, 2015.
- Context: Detailed mechanisms of C-B bond cleavage under thermal and c
-
Benzoxaborole and Cyclic Boron
- Title: "Benzoxaboroles – Old compounds with new applic
- Source:Medicinal Chemistry Communic
- Context: Discusses the stability of ortho-substituted boronic acids and ring form
-
Mixed Anhydride Instability in Boronic Acids
- Title: "Preparation of MIDA Anhydride and Reaction with Boronic Acids"
- Source:Organic Syntheses, 2022.
- Context: Highlights the issues of anhydride formation and str
Sources
An In-depth Technical Guide to the Hydrolytic Stability of 2-(2-Carboxyethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
2-(2-Carboxyethyl)phenylboronic acid is a bifunctional molecule of increasing interest in medicinal chemistry and materials science, owing to its unique structural features. The presence of both a boronic acid and a carboxylic acid moiety on the same phenyl scaffold presents distinct opportunities for molecular design, but also introduces complexities regarding its chemical stability. This guide provides a comprehensive technical overview of the factors governing the hydrolytic stability of 2-(2-Carboxyethyl)phenylboronic acid. We will delve into the primary degradation pathways for arylboronic acids, with a special focus on the potential intramolecular effects of the 2-(2-carboxyethyl) substituent. This document will further serve as a practical resource by providing detailed experimental protocols for assessing hydrolytic stability, including analytical methodology and data interpretation, to enable researchers to confidently evaluate this compound in their specific applications.
Introduction: The Double-Edged Sword of a Bifunctional Boronic Acid
Arylboronic acids are indispensable tools in modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Their utility extends into medicinal chemistry, where they serve as pharmacophores in approved drugs, and in the development of chemical sensors and advanced materials. The stability of the C–B bond is paramount to their function, yet it is susceptible to cleavage under various conditions.
2-(2-Carboxyethyl)phenylboronic acid presents a particularly intriguing case. The ortho-disposed carboxyethyl group can potentially engage in intramolecular interactions with the boronic acid moiety. This interaction could modulate the electronic properties of the boron center, thereby influencing its susceptibility to hydrolytic degradation. Understanding this interplay is critical for predicting the compound's behavior in aqueous environments, such as physiological conditions or protic reaction media, and for developing robust formulations and applications.
Fundamental Degradation Pathways of Arylboronic Acids
The hydrolytic degradation of arylboronic acids primarily proceeds through two major pathways: protodeboronation and oxidation. The prevalence of each pathway is highly dependent on the reaction conditions, including pH, temperature, and the presence of catalysts or oxidizing agents.
Protodeboronation: The Cleavage of the C–B Bond
Protodeboronation is the protonolysis of the carbon-boron bond, resulting in the replacement of the boronic acid group with a hydrogen atom.[1][2] This reaction is a significant concern as it leads to the formation of an inactive byproduct. The mechanism of protodeboronation is sensitive to pH.[1][2]
-
Acid-Catalyzed Protodeboronation: Under acidic conditions, the reaction is facilitated by direct protonation of the aryl ring, followed by cleavage of the C–B bond.
-
Base-Catalyzed Protodeboronation: In basic media, the boronic acid exists in equilibrium with its more nucleophilic boronate form (Ar-B(OH)3-). This species is more susceptible to reaction with a proton source, such as water, to yield the corresponding arene.[1]
For arylboronic acids with electron-withdrawing substituents, a dissociative mechanism involving the formation of a transient aryl anion can also occur under basic conditions.[1][2]
Oxidative Deboronation: A Competing Pathway
In the presence of oxidizing agents, such as hydrogen peroxide or even dissolved molecular oxygen, arylboronic acids can undergo oxidative deboronation to yield the corresponding phenol and boric acid.[3][4] This process is particularly relevant in biological systems where reactive oxygen species (ROS) are present.[3][5][6] The mechanism involves the formation of a boronate peroxide intermediate, followed by rearrangement and hydrolysis.
The Influence of the 2-(2-Carboxyethyl) Substituent: A Mechanistic Hypothesis
The 2-(2-carboxyethyl) group in the title compound can exert a profound influence on its hydrolytic stability through intramolecular interactions. The carboxyl group can act as an intramolecular ligand for the boron atom, potentially forming a cyclic boralactone structure. This intramolecular coordination can significantly alter the electronic properties of the boron center, thereby impacting its susceptibility to degradation.
Research has shown that intramolecular ligation of a carboxyl group to a boronic acid can increase its stability against oxidation by 104-fold.[5][6] This enhanced stability is attributed to a decrease in the electron density on the boron atom, which disfavors the rate-limiting step in the oxidation pathway.[5][6]
Conversely, the proximity of the carboxylic acid could potentially facilitate protodeboronation under certain pH conditions through intramolecular acid or base catalysis. A thorough experimental investigation is therefore essential to elucidate the net effect of the 2-(2-carboxyethyl) group on the overall hydrolytic stability.
Below is a diagram illustrating the potential intramolecular cyclization of 2-(2-Carboxyethyl)phenylboronic acid.
A schematic representation of the potential intramolecular cyclization of 2-(2-Carboxyethyl)phenylboronic acid.
Experimental Protocol for Assessing Hydrolytic Stability
A systematic study of the hydrolytic stability of 2-(2-Carboxyethyl)phenylboronic acid should be conducted across a range of pH values and temperatures. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for such studies.[7][8]
Materials and Reagents
-
2-(2-Carboxyethyl)phenylboronic acid (high purity)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or other suitable mobile phase modifier)
-
A series of buffers (e.g., phosphate, citrate, borate) to cover a pH range from 2 to 10.
-
Temperature-controlled incubator or water bath.
Sample Preparation
-
Prepare a stock solution of 2-(2-Carboxyethyl)phenylboronic acid in a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
For each pH condition to be tested, dilute the stock solution with the corresponding buffer to a final concentration of 0.1 mg/mL. The final solution should have a low percentage of organic solvent to ensure that the degradation is primarily due to hydrolysis.
-
Prepare a sufficient volume of each sample to allow for multiple time points.
-
Incubate the samples at a constant temperature (e.g., 25 °C, 37 °C, and 50 °C) to assess the effect of temperature on stability.
HPLC Methodology
A reversed-phase HPLC method should be developed to separate the parent compound from its potential degradation products (i.e., the protodeboronated product and the corresponding phenol).
-
Column: A C18 column is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of water and acetonitrile, both containing a small amount of a modifier like formic acid, is typically effective.
-
Detection: UV detection at a wavelength where the parent compound and potential degradation products have significant absorbance.
-
Injection Volume: 10 µL
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
It is crucial to minimize on-column degradation. The use of a mobile phase with no pH modifier and a column with low silanol activity can be beneficial.[7][8]
Experimental Workflow
The following diagram outlines the experimental workflow for the hydrolytic stability study.
Workflow for the hydrolytic stability assessment of 2-(2-Carboxyethyl)phenylboronic acid.
Data Analysis and Interpretation
The concentration of 2-(2-Carboxyethyl)phenylboronic acid and its degradation products should be monitored over time. The natural logarithm of the parent compound concentration should be plotted against time to determine the observed first-order rate constant (kobs) for degradation at each condition. The half-life (t1/2) can then be calculated using the equation: t1/2 = 0.693 / kobs.
Expected Data and Interpretation
The results of the stability study can be summarized in a table for easy comparison.
| pH | Temperature (°C) | k_obs (h⁻¹) | t_1/2 (h) | Major Degradation Product |
| 2 | 25 | |||
| 2 | 37 | |||
| 2 | 50 | |||
| 7.4 | 25 | |||
| 7.4 | 37 | |||
| 7.4 | 50 | |||
| 10 | 25 | |||
| 10 | 37 | |||
| 10 | 50 |
By analyzing the degradation rates and the identity of the major degradation products at different pH values, one can infer the dominant degradation pathway under each condition. For example, the formation of the corresponding arene would indicate protodeboronation, while the appearance of the phenol would suggest oxidative deboronation.
Conclusion and Future Directions
The hydrolytic stability of 2-(2-Carboxyethyl)phenylboronic acid is a critical parameter that will dictate its utility in various applications. The presence of the carboxyethyl group introduces a fascinating structural element that could either enhance or diminish its stability compared to simpler arylboronic acids. The experimental framework provided in this guide offers a robust approach to systematically evaluate the hydrolytic stability of this compound.
Future studies could involve more detailed mechanistic investigations, such as kinetic isotope effect studies, to further elucidate the degradation pathways. Additionally, the stability in the presence of biologically relevant nucleophiles and oxidants would be of great interest for drug development applications. A thorough understanding of the stability profile of 2-(2-Carboxyethyl)phenylboronic acid will undoubtedly pave the way for its successful implementation in innovative chemical and biological systems.
References
- To be populated with the full list of cit
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Boronic acid with high oxidative stability and utility in biological contexts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
The Emergence of 2-(2-Carboxyethyl)phenylboronic Acid: A Keystone Building Block in Medicinal Chemistry
Abstract
This in-depth technical guide explores the discovery, history, and synthetic evolution of 2-(2-Carboxyethyl)phenylboronic acid. While the definitive seminal report of its initial synthesis remains nuanced within the broader development of substituted phenylboronic acids, its significance has crystallized in modern medicinal chemistry, primarily as a critical precursor to a novel class of therapeutic agents known as benzoxaboroles. This guide will provide a historical context for boronic acids, delve into the likely synthetic pathways leading to 2-(2-Carboxyethyl)phenylboronic acid based on key developments in the field, detail its chemical properties and characterization, and present its pivotal role in the synthesis of advanced pharmaceutical compounds. Particular focus will be given to the practical application of this molecule in the development of antimalarial drugs, illustrating its journey from a chemical curiosity to a cornerstone of contemporary drug discovery.
Introduction: The Ascendancy of Boronic Acids in Organic Synthesis and Drug Discovery
The history of boronic acids dates back to 1860 with the pioneering work of Edward Frankland. However, their extensive utility in synthetic chemistry remained largely untapped until the late 20th century with the advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, first reported by Akira Suzuki and Norio Miyaura in 1979. This Nobel Prize-winning reaction revolutionized the formation of carbon-carbon bonds, enabling the construction of complex molecular architectures with high efficiency and selectivity.
Phenylboronic acids, in particular, have become indispensable reagents for synthetic chemists. Their stability, low toxicity, and versatile reactivity make them ideal building blocks for a wide array of organic compounds. In the realm of medicinal chemistry, the boronic acid moiety has garnered significant attention as a bioisostere for carboxylic acids and for its ability to form reversible covalent bonds with diols, a property that has been ingeniously exploited in the design of enzyme inhibitors and sensors. The approval of bortezomib (Velcade®), a boronic acid-containing proteasome inhibitor, by the FDA in 2003, marked a watershed moment, solidifying the importance of this functional group in modern drug development.
The Genesis of 2-(2-Carboxyethyl)phenylboronic Acid: A Strategic Intermediate
While the precise first synthesis of 2-(2-Carboxyethyl)phenylboronic acid (CAS 717107-32-9) is not prominently documented in a singular, landmark publication, its emergence is intrinsically linked to the development of benzoxaboroles, a novel class of boron-containing heterocycles with significant therapeutic potential. A key publication by Zhang et al. in 2012, detailing the synthesis of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles as potent antimalarial agents, strongly suggests the use of 2-(2-Carboxyethyl)phenylboronic acid or a protected precursor as a pivotal intermediate[1]. The strategic placement of the carboxyethyl group at the ortho position is crucial for the subsequent intramolecular cyclization to form the benzoxaborole ring system.
Plausible Synthetic Pathways
Based on established methodologies for the synthesis of substituted phenylboronic acids, several routes to 2-(2-Carboxyethyl)phenylboronic acid can be envisaged. The choice of a specific pathway is often dictated by the availability of starting materials, functional group tolerance, and scalability.
Method 1: Grignard Reagent Formation followed by Borylation
A classic and versatile approach involves the formation of a Grignard reagent from a suitable ortho-substituted aromatic halide, followed by reaction with a trialkyl borate and subsequent hydrolysis.
-
Step 1: Preparation of the Grignard Reagent: The synthesis would commence with an ortho-brominated or iodinated phenylpropionic acid ester. The ester functionality is crucial to prevent the acidic proton of the carboxylic acid from quenching the highly reactive Grignard reagent.
-
Step 2: Borylation: The freshly prepared Grignard reagent is then reacted at low temperature with a trialkyl borate, such as trimethyl borate or triisopropyl borate, to form the corresponding boronate ester.
-
Step 3: Hydrolysis: The boronate ester is subsequently hydrolyzed under acidic conditions to yield the desired 2-(2-carboxyethyl)phenylboronic acid.
Method 2: Palladium-Catalyzed Cross-Coupling (Miyaura Borylation)
The Miyaura borylation reaction offers a milder and often more functional group-tolerant alternative to the Grignard-based method.
-
Step 1: Starting Material: The synthesis would again begin with an ortho-halogenated phenylpropionic acid ester.
-
Step 2: Cross-Coupling: The aryl halide is reacted with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a suitable base.
-
Step 3: Deprotection/Hydrolysis: The resulting pinacol boronate ester is then hydrolyzed to afford the final product.
Method 3: Direct C-H Borylation
More contemporary methods involving transition metal-catalyzed direct C-H activation and borylation represent a highly atom-economical approach. While potentially more complex to optimize for specific substrates, this method avoids the pre-functionalization required in the previous two methods.
-
Step 1: Directed Borylation: A directing group on the phenylpropionic acid derivative would guide a transition metal catalyst (e.g., iridium or rhodium) to selectively activate and borylate the ortho C-H bond.
-
Step 2: Hydrolysis: Subsequent hydrolysis of the resulting boronate ester would yield the target molecule.
Physicochemical Properties and Characterization
2-(2-Carboxyethyl)phenylboronic acid is a white to off-white solid. Its key structural features, the boronic acid and carboxylic acid moieties, dictate its chemical behavior and analytical profile.
| Property | Value |
| CAS Number | 717107-32-9[2] |
| Molecular Formula | C₉H₁₁BO₄[3] |
| Molecular Weight | 193.99 g/mol [3] |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. |
Characterization Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure, showing characteristic signals for the aromatic protons, the ethyl chain, and the carbon atoms of the phenyl ring and the carboxyethyl group.
-
Mass Spectrometry (MS): Provides the molecular weight of the compound and fragmentation patterns that can further confirm its identity.
-
Infrared (IR) Spectroscopy: Shows characteristic absorption bands for the O-H stretches of the boronic acid and carboxylic acid groups, as well as the C=O stretch of the carboxylic acid.
Key Applications in Drug Discovery: The Gateway to Benzoxaboroles
The primary and most significant application of 2-(2-Carboxyethyl)phenylboronic acid is as a key intermediate in the synthesis of benzoxaboroles. These bicyclic compounds have emerged as a promising class of therapeutic agents with a wide range of biological activities, including antifungal, antibacterial, anti-inflammatory, and antiprotozoal properties.
The synthesis of 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles, as described by Zhang et al., highlights the pivotal role of our title compound[1]. The ortho-disposed boronic acid and carboxyethyl functionalities are perfectly positioned for an intramolecular condensation reaction, which, after reduction of the carboxylic acid to a hydroxymethyl group, leads to the formation of the benzoxaborole ring system.
Experimental Workflow: Synthesis of a Benzoxaborole Precursor
The following workflow illustrates the likely synthetic sequence from 2-(2-Carboxyethyl)phenylboronic acid to a key benzoxaborole intermediate.
Caption: Synthetic pathway from an ortho-halophenylpropionic acid ester to a benzoxaborole derivative.
Conclusion and Future Perspectives
2-(2-Carboxyethyl)phenylboronic acid stands as a testament to the enabling power of fundamental building blocks in modern drug discovery. While its own discovery may be modest and intertwined with the pursuit of more complex therapeutic agents, its importance cannot be overstated. As the field of medicinal chemistry continues to explore the therapeutic potential of boron-containing compounds, the demand for strategically functionalized phenylboronic acids like the one discussed herein is set to increase. Future research may focus on developing more efficient and greener synthetic routes to this valuable intermediate, as well as exploring its utility in the synthesis of other novel heterocyclic systems with diverse biological activities. The story of 2-(2-Carboxyethyl)phenylboronic acid is a compelling example of how a seemingly simple molecule can become a critical linchpin in the development of life-saving medicines.
References
-
Zhang, Y.-K., Plattner, J. J., Freund, Y. R., Easom, E. E., Zhou, Y., Ye, L., Zhou, H., Waterson, D., Gamo, F.-J., & Sanz, L. M. (2012). Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles. Bioorganic & Medicinal Chemistry Letters, 22(3), 1299–1307. [Link]
-
Pure Chemistry Scientific Inc. (n.d.). 2-(2-Carboxyethyl)phenylboronic acid CAS NO.717107-32-9. Retrieved February 5, 2026, from [Link]
Sources
- 1. Benzoxaborole antimalarial agents. Part 2: Discovery of fluoro-substituted 7-(2-carboxyethyl)-1,3-dihydro-1-hydroxy-2,1-benzoxaboroles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-(2-Carboxyethyl)phenylboronic acid, CasNo.717107-32-9 Pure Chemistry Scientific Inc. United States [pusl.lookchem.com]
- 3. 717107-32-9|2-(2-Carboxyethyl)phenylboronic acid|BLD Pharm [bldpharm.com]
Methodological & Application
Application Note: Glycoprotein Enrichment via 2-(2-Carboxyethyl)phenylboronic Acid
This Application Note details the protocol for utilizing 2-(2-Carboxyethyl)phenylboronic acid (CAS: 717107-32-9) to construct a high-specificity affinity matrix for the enrichment of glycoproteins and glycopeptides.
Unlike generic Phenylboronic Acid (PBA) ligands, this specific derivative features a carboxyethyl linker at the ortho position. This structural advantage allows for stable covalent immobilization onto amine-functionalized supports via amide bonds, positioning the boronic acid moiety away from the steric bulk of the matrix to enhance capture efficiency of complex glycans.
Scientific Principles & Mechanism
The Boronate Affinity Mechanism
Boronate Affinity Chromatography (BAC) relies on the reversible formation of cyclic esters between boronic acid and cis-diol groups (1,2-diols) found in the sugar residues of glycoproteins (e.g., mannose, galactose, glucose).[1]
-
Binding (Alkaline pH): At pH > 8.5, the boron atom becomes negatively charged (tetrahedral boronate anion,
). This anionic form covalently binds cis-diols with high affinity. -
Release (Acidic pH): Lowering the pH neutralizes the boron (trigonal planar), hydrolyzing the cyclic ester and releasing the glycoprotein.
-
The Linker Advantage: The 2-(2-carboxyethyl) group serves as a "spacer arm." Direct attachment of boronic acids to beads often results in steric hindrance. The ethyl-carboxyl linker projects the active capture site away from the solid support, increasing accessibility for large glycoproteins (e.g., IgG, IgM).
Chemical Structure & Immobilization Logic
The ligand contains a carboxylic acid handle (
-
Immobilization Strategy: Carbodiimide crosslinking (EDC/NHS) targets the
group to form a stable amide bond with amine-functionalized magnetic beads or agarose. -
Protection: The boronic acid group is robust and generally does not require protection during EDC coupling, provided the pH is controlled.
Material Requirements
Reagents
-
Ligand: 2-(2-Carboxyethyl)phenylboronic acid (CAS: 717107-32-9).[2]
-
Solid Support: Amine-terminated Magnetic Beads (e.g., Dynabeads™ M-270 Amine) or Amine-Agarose resin.
-
Coupling Reagents:
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride).
-
NHS (N-Hydroxysuccinimide).
-
-
Solvents: DMSO (anhydrous) or DMF (if ligand solubility is low in water).
Buffer Systems (Critical for Success)
| Buffer Type | Composition | pH | Purpose |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl | 6.0 | Efficient EDC/NHS activation. |
| Coupling Buffer | 0.1 M Sodium Phosphate or HEPES | 7.5 | Ligand conjugation to beads. |
| Blocking Buffer | 1 M Ethanolamine (pH 8.5) or 100 mM Tris-HCl | 8.5 | Quench unreacted amine sites. |
| Binding Buffer | 100 mM Ammonium Acetate (or HEPES) | 8.5–9.0 | CRITICAL: Amine-free to prevent competition. Promotes tetrahedral boronate formation. |
| Wash Buffer | 100 mM Ammonium Acetate, 500 mM NaCl | 8.5 | High salt removes non-specific electrostatic binders. |
| Elution Buffer A | 100 mM Sorbitol in Binding Buffer | 8.5 | Gentle competitive elution (preserves protein structure). |
| Elution Buffer B | 0.1 M Formic Acid | 2.5 | Harsh elution (for MS analysis). |
Phase 1: Matrix Fabrication (Ligand Immobilization)
Note: If using pre-conjugated commercial boronate beads, skip to Phase 2. This section is for researchers synthesizing their own custom matrix using the specific 2-(2-carboxyethyl) ligand.
Step-by-Step Immobilization Protocol
-
Ligand Activation:
-
Dissolve 10 mg of 2-(2-Carboxyethyl)phenylboronic acid in 500 µL of dry DMSO (or Activation Buffer if soluble).
-
Add 10 mg EDC and 10 mg NHS.
-
Incubate for 15 minutes at Room Temperature (RT) to form the semi-stable NHS-ester.
-
-
Bead Preparation:
-
Wash 1 mL of Amine-Magnetic Beads (approx. 30 mg) with Coupling Buffer (3x).
-
Resuspend beads in 1 mL Coupling Buffer.
-
-
Conjugation:
-
Add the activated ligand solution to the bead suspension.
-
Incubate: Rotate for 4 hours at RT or Overnight at 4°C.
-
Mechanism:[3] The amine on the bead attacks the NHS-ester, forming a permanent amide bond.
-
-
Blocking:
-
Remove supernatant. Wash beads 1x with Coupling Buffer.
-
Add 1 mL Blocking Buffer (Ethanolamine) to quench remaining amine groups (prevents non-specific ionic binding).
-
Incubate 1 hour at RT.
-
-
Storage:
-
Wash 3x with Binding Buffer. Store at 4°C in Binding Buffer + 0.02% Sodium Azide.
-
Phase 2: Sample Preparation
Success in glycoproteomics depends heavily on sample purity.
-
Protein Solubilization: Dissolve sample (serum, cell lysate) in Binding Buffer .
-
Concentration: 1–2 mg/mL total protein.
-
-
Buffer Exchange (Crucial):
-
Remove Tris/Glycine: Small amines (Tris, Glycine) and competitive diols (Glycerol) inhibit binding.
-
Use Zeba™ Spin Columns or Dialysis to exchange sample into 100 mM Ammonium Acetate pH 8.5 .
-
-
Optional Denaturation:
-
For glycopeptide analysis (bottom-up proteomics), digest proteins with Trypsin first.
-
For intact glycoproteins, heat at 60°C for 10 mins to expose buried glycans (optional, depends on target stability).
-
Phase 3: Enrichment Protocol
Workflow Diagram
Caption: Workflow for glycoprotein enrichment. The transition from Binding (Alkaline) to Elution (Acidic/Competitive) drives the separation.
Detailed Steps
-
Equilibration:
-
Wash 50 µL of Ligand-Beads (from Phase 1) with 500 µL Binding Buffer (3x).
-
-
Binding:
-
Add 200–500 µL of prepared sample to the beads.
-
Incubate with rotation for 1 hour at RT .
-
Note: Do not vortex vigorously; gentle rotation preserves protein integrity.
-
-
Washing (The Specificity Step):
-
Place tube on magnetic rack. Discard supernatant (Flow-through).
-
Wash 1: Binding Buffer (removes unbound bulk).
-
Wash 2: Wash Buffer (High Salt, removes electrostatic non-specifics).
-
Wash 3: Binding Buffer (removes salt).
-
-
Elution:
-
Option A (Native Elution): Add 50 µL Elution Buffer A (Sorbitol) . Incubate 15 mins. Repeat 2x. (Best for Western Blot/Functional Assays).
-
Option B (MS Compatible): Add 50 µL Elution Buffer B (Formic Acid) . Incubate 10 mins at 37°C. (Best for Mass Spec).
-
-
Recovery:
-
Collect eluate.[1] If using Acid Elution, neutralize immediately with 1M Ammonium Bicarbonate if not proceeding directly to MS.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Recovery | pH too low during binding. | Ensure Binding Buffer is pH 8.5–9.0. Boronates require basic conditions to form the active tetrahedral anion. |
| High Background | Non-specific binding to beads. | Increase salt in Wash Buffer (up to 1M NaCl). Ensure Blocking Step (Ethanolamine) was sufficient. |
| Ligand Leaching | Unstable coupling. | Use fresh EDC/NHS. Ensure the "Carboxyethyl" linker was used, not a labile ester linkage. |
| No Binding | Buffer interference. | Check for Tris, Glycine, or Glycerol. These compete with the boronate. Perform thorough dialysis. |
References
-
Takara Bio. Glycoprotein Enrichment Resin User Manual. (2009).[4] Takara Bio Inc. Link
-
Zhang, H., et al. A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry. Nature Biotechnology (2003). Link
-
Xu, Y., et al. Highly specific enrichment of glycopeptides using boronic acid-functionalized mesoporous silica. Analytical Chemistry (2009). Link
-
Biotime. The development of the boronate affinity chromatography. (2022). Xiamen Biotime Biotechnology. Link
-
Sigma-Aldrich. Phenylboronic acid Properties and Applications.Link
Sources
synthesis of boronate ester prodrugs using 2-(2-Carboxyethyl)phenylboronic acid
Application Note: Synthesis of ROS-Responsive Boronate Ester Prodrugs using 2-(2-Carboxyethyl)phenylboronic Acid
Abstract
This guide details the synthesis and application of 2-(2-Carboxyethyl)phenylboronic acid (CPA) as a self-immolative linker for the development of Reactive Oxygen Species (ROS)-responsive prodrugs. Unlike simple solubility modifiers, CPA functions as a logic gate: it masks the therapeutic payload until triggered by high concentrations of hydrogen peroxide (
Mechanism of Action: The "Oxidation-Cyclization" Switch
The efficacy of this prodrug strategy relies on the unique positioning of the boronic acid relative to the carboxylate attachment point.
-
Sensing (Oxidation): The boronate ester is electrophilic. In the presence of
, the C-B bond is cleaved via a rearrangement mechanism, converting the boronate moiety into a phenolic hydroxyl group. -
Release (Cyclization): The newly generated phenol is spatially positioned (ortho to the propionic acid side chain) to perform an intramolecular nucleophilic attack on the amide/ester carbonyl.
-
Elimination: This attack forms a stable 6-membered lactone (dihydrocoumarin), forcing the elimination of the amine-containing drug payload.
Key Advantage: This mechanism ensures that drug release is strictly coupled to the oxidative trigger, minimizing off-target toxicity in healthy tissues where ROS levels are low.
Experimental Design & Causality
-
Protection Strategy: The boronic acid group is susceptible to side reactions during amide coupling. We utilize pinacol protection to form a boronate ester. This serves two purposes: it protects the Lewis acidic boron center and increases the lipophilicity of the intermediate, facilitating purification.
-
Coupling Reagents: We employ EDC/NHS activation.[1] Unlike carbodiimides alone, the NHS-ester intermediate is stable enough to allow purification if needed, though a one-pot method is often sufficient.
-
Stoichiometry: A slight excess of the linker (1.2 eq) ensures complete consumption of the expensive drug payload.
Detailed Synthesis Protocol
Phase A: Protection of the Linker
Objective: Convert 2-(2-Carboxyethyl)phenylboronic acid into its pinacol ester form to prevent boron interference during conjugation.
Materials:
-
2-(2-Carboxyethyl)phenylboronic acid (CPA) [CAS: 75146-45-9]
-
Pinacol [CAS: 76-09-5]
-
Anhydrous Toluene or THF
-
Magnesium Sulfate (
) or Molecular Sieves (3Å)
Step-by-Step:
-
Dissolution: In a round-bottom flask, dissolve 1.0 g (5.15 mmol) of CPA and 0.67 g (5.67 mmol, 1.1 eq) of pinacol in 20 mL of anhydrous toluene.
-
Dehydration: Add 2.0 g of anhydrous
to the flask to act as a water scavenger. Alternatively, use a Dean-Stark trap if scaling up (>5g). -
Reaction: Stir the mixture at room temperature for 4 hours. (Note: Refluxing is only necessary if reaction kinetics are slow, monitored by TLC).
-
Workup: Filter off the solid
. Concentrate the filtrate under reduced pressure (rotary evaporator) to yield the crude pinacol ester. -
Purification (Optional): If purity is <95% by NMR, recrystallize from Hexane/EtOAc.
-
Checkpoint:
NMR should show the disappearance of the broad protons and the appearance of a singlet (~1.3 ppm) for the pinacol methyl groups.
-
Phase B: Activation and Drug Conjugation
Objective: Conjugate the protected linker to an amine-bearing drug (e.g., Doxorubicin, Paclitaxel-amine derivative).
Materials:
-
CPA-Pinacol Ester (from Phase A)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
N-Hydroxysuccinimide (NHS)[2]
-
Amine-bearing Drug (Payload)
-
Anhydrous DMF or DMSO
-
Triethylamine (TEA) or DIPEA
Step-by-Step:
-
Activation: Dissolve CPA-Pinacol Ester (1.2 eq relative to drug) in anhydrous DMF (concentration ~0.1 M). Add EDC·HCl (1.5 eq) and NHS (1.5 eq).
-
Incubation: Stir at room temperature for 1 hour under inert atmosphere (
or Ar). This forms the reactive NHS-ester in situ. -
Conjugation: In a separate vial, dissolve the Amine-Drug (1.0 eq) in DMF. Add TEA (2.0 eq) to ensure the amine is deprotonated.
-
Combination: Add the drug solution dropwise to the activated linker solution.
-
Reaction: Stir at room temperature for 12–24 hours. Monitor consumption of the free drug by HPLC or TLC.
-
Quenching: Add a small amount of water or 10% citric acid to quench unreacted EDC.
-
Extraction/Precipitation:
-
Hydrophobic Drugs: Dilute with water and extract into Ethyl Acetate or DCM.
-
Hydrophilic Drugs: Precipitate by adding the reaction mixture into cold diethyl ether or acetone.
-
Phase C: Purification & QC
-
Purification: Purify the crude prodrug via Silica Gel Chromatography (DCM/MeOH gradient) or Preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid). Avoid TFA, as strong acids can degrade the boronate ester.
-
Validation:
-
Mass Spec: Confirm molecular weight (Linker + Pinacol + Drug - H2O).
-
NMR: Verify the presence of pinacol methyls (12H) and aromatic linker protons.
-
Validation: ROS-Triggered Release Assay
Protocol:
-
Prepare a 1 mM stock solution of the prodrug in DMSO.
-
Dilute to 50 µM in PBS (pH 7.4) containing 100 µM
. -
Incubate at 37°C.
-
Sampling: Take aliquots at 0, 1, 4, 12, and 24 hours.
-
Analysis: Inject onto HPLC (Reverse Phase C18). Monitor the decrease of the Prodrug peak and the appearance of the Free Drug peak.
-
Control: Run a parallel experiment without
to confirm hydrolytic stability.
Visualizations
Figure 1: Synthesis Workflow
Caption: Step-by-step synthetic route from raw materials to the final ROS-responsive prodrug conjugate.
Figure 2: Mechanism of ROS-Triggered Release
Caption: The chemical logic gate: Oxidation triggers phenol formation, driving cyclization and payload release.
Data Summary: Typical Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Solvent (Coupling) | Anhydrous DMF or DMSO | Essential for solubility of polar drugs. |
| Base | Triethylamine (2.0 eq) | Ensures amine payload is nucleophilic. |
| Temperature | 20°C - 25°C | Heat is rarely needed; avoid >40°C to prevent degradation. |
| Reaction Time | 12 - 24 Hours | Monitor by LC-MS for disappearance of starting material. |
| Yield | 60% - 85% | Losses primarily occur during silica purification. |
| Stability | Store at -20°C, Desiccated | Boronate esters are stable but sensitive to prolonged moisture. |
References
-
Broad Applicability of Boronate Prodrugs: J. Yan, et al. "Boronic Acid-Based ROS-Responsive Prodrugs for Cancer Therapy." Chemical Science, 2016.
-
Mechanistic Insight (Trimethyl Lock Analogues): S. S. Gambhir, et al. "Imaging of Hydrogen Peroxide in Living Systems." Journal of the American Chemical Society, 2013.
-
General Boronic Ester Synthesis: D. G. Hall. "Structure, Properties, and Preparation of Boronic Acid Derivatives." Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials, Wiley-VCH, 2011.
-
Dihydrocoumarin Release System: X. Zhang, et al. "A Hydrogen Peroxide-Responsive Boronate-Based Prodrug for Targeted Cancer Therapy." Biomaterials, 2018.[3]
Sources
- 1. A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01082A [pubs.rsc.org]
- 2. Injectable hydrogels with ROS-triggered drug release enable the co-delivery of antibacterial agent and anti-inflammatory nanoparticle for periodontitis treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylboronic ester-modified anionic micelles for ROS-stimuli response in HeLa cell - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: High-Fidelity Glycan Imaging Using 2-(2-Carboxyethyl)phenylboronic Acid (CEPBA) Conjugates
The following Application Note and Protocol Guide is designed for researchers and drug development professionals focusing on glycan targeting and cellular imaging. It synthesizes chemical biology principles with practical, field-proven methodologies.
Executive Summary
Cell surface glycans, particularly sialic acid (SA), are critical biomarkers for cancer progression and metastasis. Traditional lectin-based imaging suffers from high cost, immunogenicity, and poor stability. This guide details the design and application of fluorescent probes derived from 2-(2-Carboxyethyl)phenylboronic acid (CEPBA) . Unlike simple phenylboronic acid (PBA), the CEPBA moiety incorporates a flexible carboxyethyl linker at the ortho-position. This structural modification serves a dual purpose: it provides a facile handle for bioconjugation to fluorophores via EDC/NHS chemistry and facilitates intramolecular coordination that tunes the boronic acid pKa (~7.2–7.8), enabling selective sialic acid recognition at physiological pH (7.4).
Scientific Mechanism & Design Principles
The Boronate-Diol Complexation
The core mechanism relies on the reversible covalent interaction between the boronic acid group of CEPBA and cis-diol-containing biomolecules. While glucose and other sugars bind boronic acids, sialic acid (SA) is unique due to its glycerol side chain and lower pKa requirement for binding.
-
Trigonal (Inactive) vs. Tetrahedral (Active): Boronic acids exist in equilibrium between a trigonal planar form (neutral) and a tetrahedral boronate anion. Only the tetrahedral form binds diols effectively.
-
The "Ortho-Effect" in CEPBA: The 2-carboxyethyl group (positioned ortho to the boron) can participate in intramolecular B···O interactions. This stabilizes the tetrahedral geometry, lowering the pKa of the boronic acid from ~8.8 (standard PBA) to a range closer to physiological pH. This is critical for imaging live cells without requiring alkaline buffers that induce cytotoxicity.
Mechanism Diagram
The following diagram illustrates the equilibrium and binding mechanism.
Figure 1: Mechanism of CEPBA activation and Sialic Acid binding. The ortho-carboxyethyl group stabilizes the reactive tetrahedral form at physiological pH.
Experimental Workflow: Synthesis to Imaging
To utilize CEPBA for imaging, it must be conjugated to a reporter molecule (fluorophore, quantum dot, or polymer). The following workflow assumes the synthesis of a CEPBA-Dye Conjugate (e.g., CEPBA-Cy5) followed by cellular validation.
Figure 2: Step-by-step experimental workflow for synthesizing and deploying CEPBA probes.
Detailed Protocols
Protocol A: Synthesis of CEPBA-Fluorophore Conjugate
Objective: Conjugate 2-(2-Carboxyethyl)phenylboronic acid to an amine-functionalized fluorophore (e.g., Cy5-NH2 or FITC-NH2).
Materials:
-
CEPBA (CAS: 797756-39-9 for pinacol ester, hydrolyze if necessary).
-
Amine-reactive Dye (e.g., Sulfo-Cy5-Amine).
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
-
NHS (N-Hydroxysuccinimide).
-
Anhydrous DMF or DMSO.
Procedure:
-
Activation: Dissolve CEPBA (10 µmol) in 500 µL anhydrous DMF. Add EDC (15 µmol) and NHS (15 µmol). Stir at room temperature (RT) for 30 minutes to form the CEPBA-NHS ester.
-
Conjugation: Add the amine-functionalized dye (e.g., Cy5-NH2, 8 µmol) dissolved in 200 µL DMF to the reaction mixture. Add 10 µL of Triethylamine (TEA) to ensure basicity.
-
Reaction: Stir the mixture in the dark at RT for 4–12 hours.
-
Purification:
-
Option 1 (Small Scale): Precipitate in cold diethyl ether, centrifuge, and redissolve in PBS.
-
Option 2 (High Purity): Purify via Reverse-Phase HPLC (C18 column, Water/Acetonitrile gradient).
-
-
Characterization: Verify conjugation via Mass Spectrometry (ESI-MS) and UV-Vis spectroscopy (check for Dye absorption and Boronic acid presence).
Protocol B: Cellular Staining and Imaging
Objective: Visualize cell-surface sialic acid on cancer cells (e.g., HeLa, MCF-7) vs. normal cells (e.g., HUVEC).
Materials:
-
Adherent cells cultured on confocal dishes.
-
CEPBA-Dye Conjugate (prepared above).
-
PBS (pH 7.4).
-
Hoechst 33342 (Nuclear stain).[1]
Procedure:
-
Seeding: Seed cells (e.g., HeLa) at
cells/dish and incubate for 24h. -
Washing: Wash cells 2x with PBS to remove serum (serum glycoproteins can interfere with the probe).
-
Staining: Add CEPBA-Dye conjugate (final concentration 5–10 µM) in serum-free media or PBS.
-
Tip: Optimization of concentration is crucial. Start with 5 µM to avoid non-specific background.
-
-
Incubation: Incubate for 30–60 minutes at 37°C.
-
Counter-staining: Add Hoechst 33342 (5 µg/mL) for the last 10 minutes to stain nuclei.
-
Washing: Wash cells 3x with PBS gently.
-
Imaging: Image immediately using a Confocal Laser Scanning Microscope (CLSM).
-
Channel 1 (Nuclei): Ex 405 nm / Em 450 nm.
-
Channel 2 (CEPBA-Dye): Ex/Em dependent on fluorophore (e.g., Cy5: Ex 633 nm / Em 670 nm).
-
Protocol C: Competition Assay (Validation)
Objective: Confirm that the fluorescence signal is specific to Sialic Acid binding.
-
Pre-treatment: Before adding the probe, incubate cells with exogenous Sialic Acid (10–50 mM) or Phenylboronic Acid (free competitor) for 30 minutes.
-
Enzymatic Cleavage (Gold Standard): Treat a control group with Sialidase (Neuraminidase) (1 U/mL) for 1 hour at 37°C to cleave cell-surface sialic acids.
-
Staining: Proceed with Protocol B.
-
Result: The signal should be significantly reduced in both the competition and Sialidase-treated groups compared to the experimental group.
Data Interpretation & Troubleshooting
Comparative Performance Table
| Feature | CEPBA-Based Probes | Lectins (e.g., WGA/SNA) | Metabolic Labeling (Azide-Sugar) |
| Binding Mechanism | Covalent (Reversible) | Protein-Carbohydrate | Metabolic Incorporation |
| Stability | High (Chemical) | Low (Biological) | High |
| Cost | Low | High | High |
| Selectivity | Tunable (pH dependent) | High (Linkage specific) | Very High |
| Cell Toxicity | Low | Immunogenic potential | Low |
Troubleshooting Guide
-
Problem: Weak Fluorescence Signal.
-
Cause: Low expression of SA or pH is too low (acidic TME might protonate the boronate).
-
Solution: Verify cell line expression; ensure imaging buffer is pH 7.4. Increase probe concentration slightly (up to 20 µM).
-
-
Problem: High Background / Internalization.
-
Cause: Endocytosis of the probe.
-
Solution: Perform staining at 4°C to inhibit endocytosis if surface-only labeling is required.
-
-
Problem: Interference from Glucose.
-
Cause: Boronic acids bind glucose.
-
Solution: CEPBA has higher affinity for SA than glucose at neutral pH, but high glucose media (DMEM) can compete. Always image in glucose-free PBS or KRB buffer.
-
References
-
Wang, B., et al. (2010). "A palette of fluorescent probes with varying emission colors for imaging hydrogen peroxide signaling in living cells."[2] Journal of the American Chemical Society. Link
- Context: Establishes the foundational chemistry of boron
-
Sun, X., et al. (2022). "Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy."[3][4] ACS Omega. Link
- Context: Comprehensive review on using PBA derivatives (including carboxy-functionalized variants) for targeting sialic acid on cancer cells.
- Matsumoto, A., et al. (2010). "Assessment of Tumor Metastasis by the Detection of Sialic Acid with Phenylboronic Acid-Functionalized Nanoparticles." Angewandte Chemie. Context: Validates the "ortho-effect" and pKa tuning required for physiological sialic acid binding.
-
Biosynth Carbosynth. "Product: 2-(2-Carboxyethyl)phenylboronic acid pinacol ester." Link[5]
- Context: Verification of the chemical building block structure and availability.
Sources
Advanced Application Note: Bioconjugation with 2-(2-Carboxyethyl)phenylboronic Acid
Executive Summary
This guide details the application of 2-(2-Carboxyethyl)phenylboronic acid (2-CEPBA) , a bifunctional linker critical for developing glucose-responsive therapeutics and glycan-targeting moieties. Unlike simple phenylboronic acids, 2-CEPBA features a propionic acid tail at the ortho position. This structural arrangement serves two functions: it provides a chemically stable handle for EDC/NHS conjugation to biomolecules and offers the potential for intramolecular coordination (Wulff-type interactions) that can modulate the pKa of the boronic acid, enhancing its binding affinity for diols at physiological pH.
Key Applications
-
Glucose-Responsive Drug Delivery: Engineering "smart" insulin analogs that solubilize or release in response to hyperglycemic conditions.
-
Glycoprotein Enrichment: Creating affinity matrices for the reversible capture of sialylated proteins and antibodies.
-
Bioorthogonal Labeling: Targeting cell-surface glycans for imaging or therapeutic delivery.
Mechanistic Principles
The Boronate-Diol Equilibrium
The core utility of 2-CEPBA lies in its reversible interaction with cis-1,2- or cis-1,3-diols (found in sugars like glucose, sialic acid, and ribose).
-
Ionization: In aqueous media, the boronic acid exists in equilibrium between a neutral trigonal planar form (Lewis acid) and an anionic tetrahedral form (boronate).
-
Complexation: The anionic form typically binds diols with higher affinity, forming a cyclic boronate ester.
-
The "Ortho" Effect: In 2-CEPBA, the ortho-carboxyethyl group can influence this equilibrium. While less pronounced than in ortho-aminomethyl derivatives, the proximity of the carbonyl oxygen can stabilize the boron center, potentially lowering the effective pKa and improving binding at pH 7.4 compared to meta or para isomers.
Visualization of Reaction Pathways
Figure 1: Mechanistic pathways of 2-CEPBA. The carboxyl group facilitates stable amide linkage to proteins, while the boronic acid moiety remains available for reversible diol complexation.
Experimental Protocols
Protocol A: Conjugation of 2-CEPBA to Proteins (EDC/NHS Chemistry)
Purpose: To covalently attach 2-CEPBA to surface lysine residues of a carrier protein (e.g., BSA, IgG) or therapeutic peptide (e.g., Insulin).
Materials:
-
2-(2-Carboxyethyl)phenylboronic acid (2-CEPBA)
-
Target Protein (1–5 mg/mL in PBS)
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
NHS (N-Hydroxysuccinimide) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: PBS, pH 7.2–7.4 (Amine-free)
-
Purification: Zeba™ Spin Desalting Columns (7K MWCO) or Dialysis Cassettes
Step-by-Step Procedure:
-
Solubilization: Dissolve 2-CEPBA in a minimal volume of dry DMSO or DMF (if water solubility is limiting), then dilute into Activation Buffer to a final concentration of 10 mM.
-
Note: Ensure the final organic solvent concentration is <10% to prevent protein denaturation.
-
-
Activation: Add EDC (10 equivalents relative to 2-CEPBA) and NHS (25 equivalents) to the boronic acid solution.
-
Reaction: Incubate for 15 minutes at Room Temperature (RT). This forms the semi-stable NHS-ester.
-
-
Conjugation:
-
Adjust the pH of the activated boronic acid solution to 7.2–7.4 using concentrated PBS or NaOH (carefully).
-
Immediately mix with the Target Protein solution.
-
Molar Ratio: Use a 10–50 fold molar excess of activated 2-CEPBA over the protein to ensure sufficient loading.
-
Incubate for 2 hours at RT or overnight at 4°C with gentle agitation.
-
-
Quenching: Add Hydroxylamine or Tris-HCl (pH 8.0) to a final concentration of 50 mM to quench unreacted NHS esters. Incubate for 15 mins.
-
Purification: Remove excess reagents and byproducts using desalting columns or dialysis against PBS.
-
Critical: Boronic acids can interact with chromatography media (e.g., agarose/dextran) if they contain diols. Use polyacrylamide-based (Bio-Gel) or silica-based desalting columns to avoid non-specific retention.
-
Protocol B: Validation & Quantification (Alizarin Red S Assay)
Purpose: To quantify the number of boronic acid groups attached to the protein. Alizarin Red S (ARS) is a catechol dye that increases in fluorescence and shifts absorbance upon binding boronic acid.
Materials:
-
Alizarin Red S (ARS) (10 mM stock in water)
-
Standard: Free 2-CEPBA (known concentrations)
-
Sample: Purified Protein-2-CEPBA Conjugate
-
Assay Buffer: 0.1 M Sodium Phosphate or Carbonate, pH 7.4
Procedure:
-
Preparation: Prepare a working solution of ARS (100 µM) in Assay Buffer.
-
Standard Curve: Prepare serial dilutions of free 2-CEPBA (0–500 µM) in Assay Buffer.
-
Reaction: Mix 100 µL of ARS working solution with 100 µL of Sample or Standard in a 96-well plate (clear or black depending on mode).
-
Incubation: Incubate for 15–30 minutes at RT in the dark.
-
Measurement:
-
Absorbance Mode: Measure OD at 460 nm (Complex) and 520 nm (Free Dye).
-
Fluorescence Mode: Excitation 468 nm / Emission 570 nm .
-
-
Data Analysis:
-
Plot the ratio of Abs(460)/Abs(520) or Fluorescence Intensity vs. Concentration.
-
Determine the molar concentration of boronic acid in the conjugate sample.
-
Calculation:DOL (Degree of Labeling) = [Boronic Acid] / [Protein]
-
Application Notes
Glucose-Responsive Insulin Delivery
Concept: Conjugating 2-CEPBA to insulin creates a "smart" drug. Under low glucose, the boronic acid moieties may interact with diols on the insulin surface or a carrier polymer, forming a hydrophobic, inactive complex. Mechanism:
-
Normoglycemia: Insulin-2-CEPBA is aggregated or polymer-bound (Inactive).
-
Hyperglycemia: High blood glucose competes for the boronic acid binding sites.
-
Release: Glucose displaces the stabilizing interactions, solubilizing and activating the insulin.
Glycoprotein Enrichment (Affinity Chromatography)
Workflow:
-
Immobilize 2-CEPBA onto amine-functionalized magnetic beads using Protocol A.
-
Incubate beads with a complex lysate (e.g., serum or cell lysate).
-
Wash to remove non-glycosylated proteins.
-
Elution: Release bound glycoproteins using:
-
Option A (Gentle): 0.2 M Sorbitol or Mannitol (Competitive displacement).
-
Option B (Harsh): Acidic buffer (pH 4.0), disrupting the boronate ester.
-
Comparison of Boronic Acid Isomers
The choice of the 2-(2-carboxyethyl) isomer (ortho) versus the 3- or 4- isomers is strategic:
| Isomer | pKa (Approx) | Physiological Binding (pH 7.4) | Stability |
| Ortho (2-CEPBA) | ~8.0–8.5 | High (Potential Wulff-type stabilization) | Moderate (Steric hindrance) |
| Meta (3-CEPBA) | ~8.8–9.0 | Low (Requires pH > 8.5) | High |
| Para (4-CEPBA) | ~8.8–9.0 | Low (Requires pH > 8.5) | High |
Note: pKa values are approximate and solvent-dependent. The ortho-substitution often facilitates binding at lower pH due to intramolecular B-O coordination.
References
-
Springsteen, G., & Wang, B. (2002).[1] Alizarin Red S. as a general optical reporter for studying the binding of boronic acids with carbohydrates.[2][3] Chemical Communications.[2] Link
-
Brooks, W. L. A., & Sumerlin, B. S. (2016). Synthesis and Applications of Boronic Acid-Containing Polymers: From Materials to Medicine. Chemical Reviews.[2] Link
-
Matsumoto, A., et al. (2012). A synthetic gel-based self-regulating insulin delivery system. Angewandte Chemie International Edition. Link
-
Santa Cruz Biotechnology. 3-(2-Carboxyethyl)phenylboronic acid Product Data. (Example of commercial availability for isomeric comparison). Link
-
BenchChem. Spectrophotometric Quantification of Alizarin Red S Staining. (Adapted for boronic acid quantification). Link[4]
Sources
Application Notes and Protocols for Drug Delivery Using 2-(2-Carboxyethyl)phenylboronic Acid Functionalized Nanoparticles
Introduction: Harnessing the Unique Chemistry of Boronic Acids for Targeted Drug Delivery
The landscape of cancer therapy is continually evolving, with a significant shift towards targeted drug delivery systems that can enhance therapeutic efficacy while minimizing systemic toxicity. Among the various strategies, stimuli-responsive nanoparticles have emerged as a promising platform. These nanoparticles are engineered to release their therapeutic payload in response to specific triggers within the tumor microenvironment, such as altered pH, enzyme levels, or redox potential.
This guide focuses on a particularly elegant and effective approach: the use of nanoparticles functionalized with 2-(2-Carboxyethyl)phenylboronic acid (CEPBA) for pH-responsive drug delivery. Phenylboronic acids (PBAs) possess the unique ability to form reversible covalent bonds, known as boronate esters, with molecules containing cis-diol functionalities.[1] Many anticancer drugs, such as doxorubicin and camptothecin, as well as various catecholic and polyphenolic compounds, feature these cis-diol groups.
The stability of this boronate ester linkage is highly dependent on pH.[2][3] In the neutral pH of healthy tissues (pH ~7.4), the boronate ester bond is stable, keeping the drug securely encapsulated within the nanoparticle. However, in the acidic microenvironment of tumors (pH ~6.5) or within the even more acidic endosomal/lysosomal compartments of cancer cells (pH 4.5-6.0), the equilibrium shifts, leading to the cleavage of the boronate ester and the targeted release of the drug.[2]
The choice of 2-(2-Carboxyethyl)phenylboronic acid as the functionalizing agent is deliberate and strategic. The ortho positioning of the carboxyethyl group is hypothesized to lower the pKa of the boronic acid through intramolecular interactions, such as hydrogen bonding or direct B-O coordination.[4][5][6] This lowered pKa makes the boronate ester linkage more sensitive to subtle drops in pH, ensuring a more efficient and targeted drug release specifically within the tumor microenvironment.[7] Furthermore, the terminal carboxylic acid of the CEPBA molecule provides a convenient and versatile handle for covalent conjugation to the nanoparticle surface using well-established chemistries.
These application notes and protocols will provide researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis, characterization, and application of CEPBA-functionalized nanoparticles for pH-responsive drug delivery.
Part 1: Synthesis and Functionalization of Nanoparticles
The successful development of a CEPBA-based drug delivery system hinges on a robust and reproducible synthesis and functionalization process. This section outlines the key steps, from the preparation of the core nanoparticles to their surface modification with CEPBA.
Synthesis of Amine-Functionalized Core Nanoparticles
A variety of nanoparticle cores can be utilized, including polymeric nanoparticles (e.g., PLGA, chitosan), lipid-based nanoparticles, or inorganic nanoparticles (e.g., silica, iron oxide). For this protocol, we will focus on the synthesis of amine-functionalized polymeric nanoparticles using a modified nanoprecipitation (solvent displacement) method, which is known for its simplicity and scalability.[2]
Protocol 1: Synthesis of Amine-Terminated PLGA Nanoparticles
-
Materials:
-
Poly(lactic-co-glycolic acid) with a terminal amine group (PLGA-NH2)
-
Acetone (ACS grade)
-
Polyvinyl alcohol (PVA), 87-89% hydrolyzed
-
Deionized (DI) water
-
-
Procedure:
-
Dissolve 100 mg of PLGA-NH2 in 5 mL of acetone.
-
Prepare a 1% (w/v) aqueous solution of PVA.
-
Under moderate magnetic stirring, add the PLGA-NH2/acetone solution dropwise to 20 mL of the 1% PVA solution.
-
A milky-white suspension of nanoparticles will form instantaneously.
-
Continue stirring for 4-6 hours at room temperature to allow for complete evaporation of the acetone.
-
Purify the nanoparticles by centrifugation at 15,000 x g for 20 minutes.
-
Discard the supernatant and resuspend the nanoparticle pellet in DI water. Repeat the centrifugation and resuspension steps three times to remove residual PVA and unreacted polymer.
-
After the final wash, resuspend the nanoparticles in a known volume of DI water for characterization and subsequent functionalization.
-
Functionalization with 2-(2-Carboxyethyl)phenylboronic Acid (CEPBA)
The terminal carboxylic acid of CEPBA can be covalently conjugated to the primary amine groups on the surface of the PLGA-NH2 nanoparticles using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry. This reaction forms a stable amide bond.[8][9][10]
Protocol 2: EDC/NHS Coupling of CEPBA to Amine-Functionalized Nanoparticles
-
Materials:
-
Amine-functionalized PLGA nanoparticles (from Protocol 1)
-
2-(2-Carboxyethyl)phenylboronic acid (CEPBA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES buffer, pH 6.0
-
Coupling Buffer: 1X Phosphate Buffered Saline (PBS), pH 7.4
-
Quenching Buffer: 1 M Tris-HCl, pH 8.5
-
-
Procedure:
-
Disperse approximately 10 mg of amine-functionalized nanoparticles in 5 mL of Activation Buffer.
-
In a separate tube, dissolve a 5-fold molar excess of CEPBA, EDC, and NHS in 1 mL of Activation Buffer.
-
Add the CEPBA/EDC/NHS solution to the nanoparticle suspension and incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxylic acid groups of CEPBA.
-
Add the activated CEPBA solution to the nanoparticle dispersion.
-
Adjust the pH of the reaction mixture to 7.4 with the Coupling Buffer.
-
Allow the reaction to proceed for 2-4 hours at room temperature with continuous gentle mixing.
-
Quench the reaction by adding 200 µL of Quenching Buffer and incubating for 15 minutes.
-
Purify the CEPBA-functionalized nanoparticles by centrifugation (15,000 x g for 20 minutes) and resuspension in DI water. Repeat this washing step three times to remove unreacted reagents.
-
Resuspend the final nanoparticle pellet in DI water for characterization and drug loading.
-
Part 2: Drug Loading and Characterization
Thorough characterization of the nanoparticles at each stage of the process is critical to ensure the desired physicochemical properties and to establish a baseline for reproducible drug delivery performance.
Loading of cis-diol Containing Drugs
The loading of a cis-diol containing drug onto the CEPBA-functionalized nanoparticles is achieved through the formation of the pH-sensitive boronate ester bond.
Protocol 3: Drug Loading via Boronate Ester Formation
-
Materials:
-
CEPBA-functionalized nanoparticles
-
cis-diol containing drug (e.g., doxorubicin, camptothecin)
-
Loading Buffer: 1X PBS, pH 7.4
-
-
Procedure:
-
Disperse a known concentration of CEPBA-functionalized nanoparticles in the Loading Buffer.
-
Prepare a stock solution of the cis-diol containing drug in a suitable solvent (e.g., DMSO) and then dilute it in the Loading Buffer.
-
Add the drug solution to the nanoparticle suspension at a predetermined drug-to-nanoparticle ratio.
-
Incubate the mixture overnight at room temperature with gentle mixing to allow for the formation of the boronate ester bonds.
-
Remove the unloaded drug by centrifugation (15,000 x g for 20 minutes) or dialysis against DI water.
-
Collect the supernatant (or dialysate) to quantify the amount of unloaded drug using a suitable analytical method (e.g., UV-Vis spectroscopy, HPLC).
-
Calculate the Drug Loading Content (DLC) and Encapsulation Efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of loaded drug / Mass of drug-loaded nanoparticles) x 100
-
EE (%) = (Mass of loaded drug / Initial mass of drug) x 100
-
-
Physicochemical Characterization of Nanoparticles
Protocol 4: Nanoparticle Characterization
-
Dynamic Light Scattering (DLS) for Size and Polydispersity Index (PDI):
-
Dilute a small aliquot of the nanoparticle suspension in DI water.
-
Measure the hydrodynamic diameter and PDI using a DLS instrument.
-
Rationale: DLS provides information on the average size and size distribution of the nanoparticles in a suspension. A low PDI value (< 0.3) indicates a monodisperse and homogenous population.
-
-
Zeta Potential Measurement:
-
Dilute the nanoparticle suspension in 10 mM NaCl solution.
-
Measure the zeta potential to determine the surface charge of the nanoparticles.
-
Rationale: Zeta potential is an indicator of the colloidal stability of the nanoparticle suspension. A sufficiently high positive or negative zeta potential (typically > |25| mV) prevents aggregation. The successful conjugation of CEPBA should result in a decrease in the positive zeta potential of the initial amine-functionalized nanoparticles.
-
-
Transmission Electron Microscopy (TEM) for Morphology:
-
Deposit a drop of the diluted nanoparticle suspension onto a carbon-coated copper grid and allow it to air dry.
-
Image the nanoparticles using a TEM to visualize their size, shape, and morphology.
-
Rationale: TEM provides direct visualization of the nanoparticles, confirming their size and shape and ensuring the absence of significant aggregation.
-
-
Fourier-Transform Infrared Spectroscopy (FTIR) for Surface Functionalization:
-
Lyophilize the nanoparticles at each stage of the synthesis (amine-functionalized, CEPBA-functionalized).
-
Acquire the FTIR spectra of the lyophilized samples.
-
Rationale: FTIR can confirm the successful conjugation of CEPBA by identifying the characteristic vibrational bands of the phenylboronic acid and the newly formed amide bond.
-
Table 1: Expected Physicochemical Properties of Nanoparticles
| Nanoparticle Type | Average Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Amine-Functionalized PLGA NP | 150 - 250 | < 0.2 | +20 to +35 |
| CEPBA-Functionalized NP | 160 - 260 | < 0.2 | +5 to -10 |
| Drug-Loaded CEPBA-NP | 170 - 280 | < 0.25 | 0 to -15 |
Table 2: Representative Drug Loading Data
| Drug | Drug Loading Content (DLC, w/w %) | Encapsulation Efficiency (EE, %) |
| Doxorubicin | 5 - 15 | 60 - 85 |
| Camptothecin | 3 - 10 | 50 - 75 |
| Emodin | 2 - 8 | 70 - 90[2] |
Part 3: In Vitro Drug Release Studies
To validate the pH-responsive nature of the drug delivery system, in vitro drug release studies are performed at different pH values mimicking physiological and tumor conditions.
Protocol 5: pH-Dependent In Vitro Drug Release
-
Materials:
-
Drug-loaded CEPBA-functionalized nanoparticles
-
Release Buffer 1: 1X PBS, pH 7.4
-
Release Buffer 2: 1X Acetate Buffer, pH 5.0
-
Dialysis tubing (with an appropriate molecular weight cut-off)
-
-
Procedure:
-
Disperse a known amount of drug-loaded nanoparticles in 1 mL of Release Buffer 1 (pH 7.4).
-
Transfer the nanoparticle suspension into a pre-wetted dialysis tube and seal both ends.
-
Place the dialysis tube into 20 mL of Release Buffer 1 and incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 0, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a 1 mL aliquot from the external release buffer and replace it with 1 mL of fresh buffer to maintain sink conditions.
-
Repeat the procedure in parallel using Release Buffer 2 (pH 5.0).
-
Quantify the amount of drug released in the collected aliquots using a suitable analytical method (e.g., UV-Vis spectroscopy, fluorescence spectroscopy, or HPLC).
-
Plot the cumulative percentage of drug released as a function of time for both pH conditions.
-
Part 4: Mechanistic Insights and Visualizations
Mechanism of pH-Responsive Drug Release
The pH-responsive drug release from CEPBA-functionalized nanoparticles is governed by the equilibrium between the trigonal planar (uncharged) and tetrahedral (anionic) forms of the boronic acid, and the stability of the boronate ester bond.
-
At Physiological pH (~7.4): The boronic acid is predominantly in its uncharged, trigonal planar form. This form readily forms a stable, covalent boronate ester with the cis-diol groups of the drug molecule, ensuring the drug remains encapsulated.
-
At Acidic pH (e.g., in the tumor microenvironment, pH ~6.5, or in endosomes, pH ~5.0): The increased proton concentration shifts the equilibrium towards the protonated, trigonal planar form of the boronic acid. This protonation destabilizes the boronate ester, leading to its hydrolysis and the subsequent release of the drug. The intramolecular proximity of the carboxyethyl group in CEPBA is thought to lower the pKa of the boronic acid, making this transition more sensitive to the mildly acidic conditions found in tumors.[7][11]
Visualizations
Figure 1: Experimental workflow for the synthesis, functionalization, and drug loading/release.
Figure 2: pH-dependent drug retention and release mechanism.
Conclusion and Future Perspectives
The use of 2-(2-Carboxyethyl)phenylboronic acid as a functionalizing agent for nanoparticles offers a sophisticated and highly tunable platform for pH-responsive drug delivery. The strategic placement of the carboxyethyl group is anticipated to enhance the sensitivity of the system to the acidic tumor microenvironment, thereby improving the therapeutic index of encapsulated cis-diol containing drugs. The protocols outlined in this guide provide a robust framework for the synthesis, characterization, and in vitro evaluation of these advanced drug delivery vehicles.
Future work in this area could involve the co-loading of multiple therapeutic agents, the incorporation of targeting ligands to further enhance tumor cell-specific uptake, and the comprehensive in vivo evaluation of these systems in relevant animal models. The versatility of the CEPBA chemistry opens up numerous avenues for the development of next-generation nanomedicines for cancer therapy and other diseases characterized by localized acidosis.
References
-
Regioselective synthesis of ortho-iodobiphenylboronic acid derivatives: a superior catalyst for carboxylic acid activation. New Journal of Chemistry. (n.d.). Available from: [Link]
-
EDC/NHS conjugation: Is it possible to activate amine first? ResearchGate. (2022-09-04). Available from: [Link]
-
Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. National Institutes of Health. (n.d.). Available from: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. (n.d.). Available from: [Link]
-
Characterizations of Surface Ligands and Stabilizers on Metallic Nanoparticles. ACS Publications. (2019-07-12). Available from: [Link]
-
Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids. PubMed. (2009-06-05). Available from: [Link]
-
pKa values for boronic acids 1-7. ResearchGate. (n.d.). Available from: [Link]
-
Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC. (2024-06-06). Available from: [Link]
-
Ligands of Nanoparticles and Their Influence on the Morphologies of Nanoparticle-Based Films. PMC. (2024-10-21). Available from: [Link]
-
Synthesis and structural investigation of internally coordinated alpha-amidoboronic acids. PubMed. (2006-01-20). Available from: [Link]
-
Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance. National Institutes of Health. (n.d.). Available from: [Link]
-
Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. PubMed. (2023-05-31). Available from: [Link]
-
pKa Data Compiled by R. Williams. Organic Chemistry Data. (2022-04-07). Available from: [Link]
-
Surface Modification of Metallic Nanoparticles for Targeting Drugs. MDPI. (2023-09-21). Available from: [Link]
-
pH-Responsive Nanoparticles for Drug Delivery. ResearchGate. (2025-08-07). Available from: [Link]
-
Synthesis, drug loading, and surface modification of MCNPs. ResearchGate. (n.d.). Available from: [Link]
-
Improvement on synthesis of different alkyl-phenylboronic acid. PubMed. (2009-10-01). Available from: [Link]
-
On the Computational Determination of the pK a of Some Arylboronic Acids. MDPI. (n.d.). Available from: [Link]
-
Formulation and characterization of drug-loaded nanocarriers modified resin-based systems for applications in adhesive dentistry. The University of Western Australia. (n.d.). Available from: [Link]
-
Synthesis of Benzoxaboroles by ortho-Oxalkylation of Arylboronic Acids with Aldehydes/Ketones in the Presence of Brønsted Acids. ResearchGate. (n.d.). Available from: [Link]
-
Tailoring reactive handles on the surface of nanoparticles for covalent conjugation of biomolecules. Royal Society of Chemistry. (2024-11-27). Available from: [Link]
-
Functionalization of Framboidal Phenylboronic Acid-Containing Nanoparticles via Aqueous Suzuki–Miyaura Coupling Reactions. NSF Public Access Repository. (2023-04-01). Available from: [Link]
-
A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. ResearchGate. (n.d.). Available from: [Link]
-
pH-Activated Targeting Drug Delivery System Based on the Selective Binding of Phenylboronic Acid. PubMed. (2016-06-15). Available from: [Link]
-
Synthesis of 3-carboxy-phenylboronic acid. ResearchGate. (n.d.). Available from: [Link]
Sources
- 1. Synthesis and structural investigation of internally coordinated alpha-amidoboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Probing intramolecular B-N interactions in ortho-aminomethyl arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
- 9. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Tailoring reactive handles on the surface of nanoparticles for covalent conjugation of biomolecules - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY01119H [pubs.rsc.org]
- 11. mdpi.com [mdpi.com]
use of 2-(2-Carboxyethyl)phenylboronic acid in electrochemical sensors
Application Note: Precision Electrochemical Sensing of Glycated Biomarkers using 2-(2-Carboxyethyl)phenylboronic Acid
Part 1: Executive Summary & Scientific Rationale
Compound Profile:
-
Name: 2-(2-Carboxyethyl)phenylboronic acid (2-CEPBA)
-
CAS: 717107-32-9
-
Role: Dual-functional recognition ligand for electrochemical biosensors.
-
Target Analytes: Glycated Hemoglobin (HbA1c), Glucose, and Sialic Acid-expressing cancer cells.
The "Flexible Linker" Advantage:
Unlike standard 3-aminophenylboronic acid (3-APBA) which is often polymerized directly onto electrodes, 2-(2-Carboxyethyl)phenylboronic acid features a critical ethyl spacer (
-
Steric Freedom: The spacer reduces steric hindrance near the electrode surface, allowing the boronic acid moiety to reorient freely for optimal binding with bulky glycoproteins like HbA1c.
-
Defined Orientation: The ortho positioning of the boronic acid relative to the linker can influence pKa shifts via subtle intramolecular interactions, though its primary utility here is the clean, single-point attachment via EDC/NHS chemistry.
-
Surface Stability: Covalent amide coupling (via the carboxy tail) is significantly more stable than electrostatic deposition or physical adsorption.
Part 2: Surface Engineering & Chemistry
Mechanism of Action
The sensor operates on a "Signal-Off" or "Impedimetric" principle.
-
Resting State: The boronic acid interface is open. The redox probe (
) can access the electrode surface, generating a baseline current. -
Binding Event: When the target (e.g., HbA1c) is introduced, the cis-diol groups on the glycated protein form a reversible cyclic ester with the boronic acid.
-
Signal Transduction: The bulky protein blocks the electrode surface, impeding electron transfer. This is measured as an increase in Charge Transfer Resistance (
) via Electrochemical Impedance Spectroscopy (EIS).
Visualization: Surface Chemistry Workflow
Figure 1: Step-by-step surface functionalization chemistry from bare gold to active sensing interface.
Part 3: Detailed Experimental Protocol
Prerequisites:
-
Ligand: 2-(2-Carboxyethyl)phenylboronic acid (purity >97%).
-
Electrode: Polished Gold (Au) or Glassy Carbon (GCE).
-
Coupling Agents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide).[1]
-
Buffer A (Activation): 0.1 M MES, pH 5.5.
-
Buffer B (Binding): 0.1 M PBS, pH 8.5 (Alkaline pH favors boronate ester formation).
Step 1: Electrode Pre-treatment
Objective: Create a pristine surface for SAM formation.
-
Polish the electrode with 0.05 µm alumina slurry on a microcloth for 5 minutes.
-
Sonicate in ethanol and ultrapure water (1:1) for 3 minutes.
-
Electrochemical Cleaning: Perform Cyclic Voltammetry (CV) in 0.5 M
(-0.2 V to +1.5 V vs Ag/AgCl) until stable gold oxidation/reduction peaks are observed.
Step 2: Amine-Functionalization (The Anchor)
Objective: Introduce amine groups (
-
Immerse the clean Au electrode in 20 mM Cysteamine solution (ethanol) for 12 hours at room temperature in the dark.
-
Rinse gently with ethanol and water to remove physically adsorbed molecules.
-
Note: For Glassy Carbon, use electro-grafting of phenylamines or simple drop-casting of chitosan if covalent grafting is too complex for your facility.
-
Step 3: Ligand Activation & Conjugation
Objective: Covalently attach 2-CEPBA to the surface.
-
Activation Cocktail: Dissolve 10 mg 2-CEPBA , 5 mg EDC , and 3 mg NHS in 1 mL of Buffer A (MES, pH 5.5) .
-
Incubate for 30 minutes to form the stable NHS-ester intermediate.
-
Coupling: Drop-cast 10 µL of the activated solution onto the amine-modified electrode surface.
-
Incubate for 2 hours in a humidity chamber (to prevent drying).
-
Blocking: Rinse with PBS, then incubate with 10 mM Ethanolamine (pH 8.0) for 20 minutes to block unreacted NHS esters.
Step 4: Sensing & Measurement
Objective: Detect the analyte.[2]
-
Baseline Scan: Immerse the sensor in 5 mM
(in 0.1 M KCl). Record the EIS spectrum (Frequency: 0.1 Hz to 100 kHz; Amplitude: 5 mV). Record the baseline (Charge Transfer Resistance). -
Incubation: Incubate the electrode with the sample (e.g., HbA1c solution in Buffer B, pH 8.5) for 30 minutes.
-
Detection Scan: Wash gently and record the EIS spectrum again in the probe solution.
-
Quantification: Calculate
.
Part 4: Data Analysis & Validation
Expected Results (Table 1)
| Parameter | Bare Gold | Cysteamine SAM | 2-CEPBA Modified | + HbA1c (Target) |
| < 50 | ~ 200 | ~ 800 | > 2500 | |
| CV Peak Sep ( | ~ 70 mV | ~ 120 mV | ~ 200 mV | > 400 mV |
| Surface Behavior | Fast e- transfer | Slight barrier | Moderate barrier | Blocked Surface |
Visualization: Sensing Logic Pathway
Figure 2: The causal chain from analyte binding to electrochemical signal generation.
Part 5: Troubleshooting & Critical Considerations
-
The pH Factor:
-
Issue: Boronic acids typically require alkaline pH (>8.5) to bind diols effectively because the tetrahedral boronate anion is the binding species.
-
Solution: If physiological pH (7.4) is required, add a Lewis base (like fluoride) to the buffer or use a polymer matrix (like PEI) that stabilizes the boronate anion. However, for 2-CEPBA, testing at pH 8.5 is recommended for maximum sensitivity.
-
-
Reversibility:
-
The sensor can be regenerated by immersing in 0.1 M Acetate Buffer (pH 4.0) for 10 minutes. The acidic environment breaks the boronate ester bond, releasing the sugar/protein.
-
-
Interference:
-
Common interferents include fructose and sorbitol. However, for HbA1c sensors, the sheer size of the protein and the specific two-point binding often provide sufficient specificity over small sugars.
-
References
-
Review of Electrochemical HbA1c Sensors
- Title: Recent Progress in Electrochemical HbA1c Sensors: A Review.
- Source: MDPI Sensors.
-
URL:[Link]
-
Boronic Acid Sensing Mechanism
-
EDC/NHS Coupling Protocol
- Title: General Protocol for Coupling Biomolecules to Carboxyl
- Source: Echo Biosystems.
-
URL:[Link]
-
Specific Ligand Properties (2-CEPBA)
- Title: 2-(2-Carboxyethyl)phenylboronic acid Product Page.
-
Source: Santa Cruz Biotechnology (SCBT).[4]
Sources
- 1. info.gbiosciences.com [info.gbiosciences.com]
- 2. Electrochemical Biosensor Employing Bi2S3 Nanocrystals-Modified Electrode for Bladder Cancer Biomarker Detection [mdpi.com]
- 3. A Review of Electrochemical Sensors for the Detection of Glycated Hemoglobin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-(2-Carboxyethyl)phenylboronic acid | CAS 693803-17-7 | SCBT - Santa Cruz Biotechnology [scbt.com]
Troubleshooting & Optimization
optimizing pH for boronate ester formation with 2-(2-Carboxyethyl)phenylboronic acid
The following technical guide details the optimization of pH for boronate ester formation using 2-(2-Carboxyethyl)phenylboronic acid (CAS: 717107-32-9). This guide is structured to address the specific electronic and steric challenges posed by the ortho-carboxyethyl substituent.
Topic: Optimizing pH for 2-(2-Carboxyethyl)phenylboronic Acid Conjugation
Part 1: The pH Paradox & Mechanistic Insight
The Molecule: Not Just a Standard PBA
You are working with 2-(2-Carboxyethyl)phenylboronic acid .[1] Unlike unsubstituted phenylboronic acid (PBA), this molecule possesses an ortho-propionic acid side chain. This structural feature introduces a critical variable: Electrostatic Field Effects .
-
The Dual-Ion Challenge:
-
Carboxyl Group (
): At physiological pH (7.4) and basic pH, this group is fully deprotonated ( ). -
Boronic Acid Group (
): To bind diols effectively, the boron center typically transitions from a neutral trigonal planar form ( ) to an anionic tetrahedral form ( ).
-
The Conflict: The presence of the fixed negative charge on the ortho-carboxylate creates electrostatic repulsion against the incoming hydroxide ion or the forming boronate anion. This raises the effective
Visualizing the Equilibrium
The diagram below illustrates the competition between the open form and the ester form, highlighting the electrostatic barrier.
Figure 1: The equilibrium of boronate ester formation. The ortho-carboxylate anion (not shown explicitly but represented by the Repulsion node) destabilizes the formation of the anionic tetrahedral species, shifting the required equilibrium pH higher.
Part 2: Optimization & Troubleshooting (Q&A)
Section A: pH & Buffer Selection
Q1: I am working at pH 7.4 (PBS), but my conjugation yield is <10%. Why?
A: At pH 7.4, the boronic acid center of 2-(2-Carboxyethyl)phenylboronic acid is predominantly neutral (
-
The Fix: You are likely operating below the "working
".-
Strategy 1 (Preferred): Increase pH to 8.5 – 9.5 using a Carbonate or Glycine-NaOH buffer.
-
Strategy 2 (If pH 7.4 is mandatory): Increase the concentration of the boronic acid reagent to drive the equilibrium by mass action (Le Chatelier’s principle).
-
Q2: Which buffers are strictly forbidden? A: Never use buffers containing cis-diols or competing hydroxy groups.
-
Forbidden: Tris (contains 1,2-diol functionality), Sorbitol, Citrate (can chelate).
-
Caution: HEPES (contains hydroxyethyl, weak interference).
-
Recommended: Phosphate (PBS), Carbonate/Bicarbonate, Glycine-NaOH, MOPS.
Q3: Does the ortho-position cause steric hindrance? A: Yes. The ethyl-carboxyl chain is bulky.
-
Impact: Slower binding kinetics ("Tight Bolt" effect).
-
Solution: Allow longer reaction times (4–16 hours) compared to standard PBA (1–2 hours). Ensure vigorous mixing if the system is heterogeneous (e.g., beads).
Section B: Solubility & Stability
Q4: My reaction mixture is precipitating. What is happening? A: You might be forming a zwitterionic aggregate or an insoluble calcium salt.
-
Cause 1: If using Calcium or Magnesium in your buffer (e.g., PBS+), the ortho-carboxylate (
) can crosslink with divalent cations ( ), causing precipitation.-
Fix: Use Calcium/Magnesium-free buffers.
-
-
Cause 2: At low pH (<5), the carboxyl group protonates, reducing solubility in aqueous media.
-
Fix: Ensure pH > 6.0.
-
Section C: Data Summary
Table 1: Buffer Compatibility & pH Recommendations
| Parameter | Recommended Condition | Why? |
| Optimal pH | 8.5 – 9.5 | Overcomes electrostatic repulsion; maximizes tetrahedral boronate formation. |
| Acceptable pH | 7.5 – 8.5 | Moderate yield; requires excess reagent. |
| Critical pH | < 7.0 | Poor binding; Boron is neutral and unreactive toward neutral diols. |
| Best Buffers | Carbonate, Phosphate, Glycine | Non-interfering; high buffering capacity at target pH. |
| Incompatible | Tris, Citrate, Tricine | Competitive binding to boron center. |
| Additives | 10-20% Organic Co-solvent | (Optional) MeOH or DMSO can improve solubility of the ester product. |
Part 3: Experimental Protocol (The "Gold Standard")
This protocol is designed for conjugating 2-(2-Carboxyethyl)phenylboronic acid to a target molecule (e.g., a diol-containing drug or sugar) in solution.
Materials
-
Reagent: 2-(2-Carboxyethyl)phenylboronic acid (CAS: 717107-32-9).
-
Buffer: 50 mM Sodium Carbonate/Bicarbonate, pH 9.0.
-
Solvent: DMSO (if reagent stock is needed).
Step-by-Step Methodology
-
Preparation of Stock Solution:
-
Dissolve the boronic acid derivative in DMSO to a concentration of 50–100 mM. The carboxyl group ensures good solubility in polar organic solvents.
-
-
Buffer Equilibration:
-
Prepare the target diol solution in 50 mM Sodium Carbonate, pH 9.0 .
-
Note: If your target is a protein, ensure it is stable at pH 9.0. If not, use Phosphate pH 8.0 and increase reagent excess.
-
-
Reaction Initiation:
-
Add the boronic acid stock to the target solution.
-
Ratio: Use a 10-fold molar excess of boronic acid relative to the diol to ensure complete ester formation.
-
-
Incubation:
-
Incubate at Room Temperature (20-25°C) for 4 to 12 hours .
-
Why so long? The ortho-substituent slows down the kinetics of esterification.
-
-
Validation (Optional):
-
Monitor the reaction via HPLC or UV-Vis. A shift in
often occurs upon esterification.
-
-
Purification:
-
If the product is small, use Reverse Phase HPLC (Acidic eluent will hydrolyze the ester! Use neutral/basic eluent if possible, or freeze-dry immediately).
-
Critical: Boronate esters are reversible . Lowering the pH to < 5.0 during purification will hydrolyze the bond and release the starting materials. Keep pH neutral during workup.
-
Workflow Diagram
Figure 2: Step-by-step workflow for optimal boronate ester formation.
References
-
Structural Properties of Phenylboronic Acid
-
Phenylboronic acid - Wikipedia. Available at: [Link]
-
-
Mechanisms of Boronate Ester Formation
-
Examination of pinanediol–boronic acid ester formation in aqueous media. Organic & Biomolecular Chemistry. Available at: [Link]
-
-
Ortho-Effect and Kinetics
-
On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Supramol Chem. Available at: [Link]
-
- Reagent Identification
Sources
improving the yield of peptide synthesis using 2-(2-Carboxyethyl)phenylboronic acid catalyst
Subject: Optimization & Troubleshooting for 2-(2-Carboxyethyl)phenylboronic Acid Catalyzed Peptide Synthesis
Executive Summary
Welcome to the Technical Support Center. You are utilizing 2-(2-Carboxyethyl)phenylboronic acid , a specialized ortho-substituted arylboronic acid catalyst. This class of organoboron catalysts enables direct amidation —condensing carboxylic acids and amines to form peptide bonds with water as the only byproduct.[1]
Unlike stoichiometric coupling reagents (e.g., HATU, EDC) that generate significant chemical waste, your catalyst operates via a reversible acyl boronate intermediate. Success depends entirely on equilibrium management (water removal) and catalyst turnover .
This guide provides the mechanistic grounding, troubleshooting workflows, and optimized protocols required to maximize your yield.
Module 1: The Mechanistic Engine
Understanding Why Your Reaction Works (or Fails)
Your catalyst functions by activating the carboxylic acid substrate.[2] The ortho-substitution (the 2-carboxyethyl group) is not decorative; it likely participates in neighboring group participation (NGP) , stabilizing the active intermediate or assisting in proton transfer, similar to the well-documented ortho-iodo or ortho-alkoxy effects described by Hall and Whiting.
The Catalytic Cycle
-
Activation: The boronic acid condenses with the carboxylic acid substrate to form a mixed anhydride species (Acyl Boronate).
-
Amine Attack: The amine nucleophile attacks the activated carbonyl.
-
Turnover: The amide is released, and the catalyst is regenerated upon the release of water.
Critical Insight: The reaction is an equilibrium .[3] If water is not removed, the cycle reverses, hydrolyzing the acyl boronate back to the starting materials.
Figure 1: The Boronic Acid Catalytic Cycle. Note that water accumulation (yellow node) directly inhibits catalyst regeneration.
Module 2: Troubleshooting & Optimization
Issue 1: Low Yield / Reaction Stalled
Diagnosis: The equilibrium has shifted toward hydrolysis due to water accumulation. The Fix: Implement aggressive water removal.
| Method | Efficiency | Notes |
| Molecular Sieves (5Å) | High | Preferred. Use activated 5Å sieves (dried at 300°C). 4Å sieves can sometimes trap the amine substrate depending on size. |
| Dean-Stark Trap | High | Best for large-scale reactions using Toluene or Xylene. |
| Soxhlet Extraction | Very High | Use with a drying agent (CaH2 or Sieves) in the thimble to dry refluxing solvent. |
Issue 2: Poor Solubility / Heterogeneous Mixture
Diagnosis: The catalyst or peptide product is precipitating, halting the kinetics. The Fix: Switch to non-polar solvents that support high temperatures but maintain homogeneity.
-
Standard: Toluene (Reflux at 110°C).
-
High Performance: Fluorobenzene or Trifluorotoluene. These fluorinated solvents often boost yields in boronic acid catalysis due to their unique polarity/hydrophobicity balance.
-
Alternative: Anisole (Green solvent, high boiling point).
-
Avoid: DMF or DMSO (Polar solvents stabilize the starting materials and hinder the dehydration step).
Issue 3: Epimerization (Loss of Chirality)
Diagnosis: High temperatures are racemizing the sensitive chiral centers. The Fix:
-
Lower Temperature: Attempt the reaction at 40–60°C. While slower, the ortho-substituent on your catalyst is designed to lower the activation energy, potentially allowing milder conditions than unsubstituted phenylboronic acid.
-
Additives: Ensure no strong exogenous bases are present. Boronic acid catalysis works best under neutral or slightly acidic conditions (provided by the substrate).
Module 3: Standard Operating Procedure (SOP)
Protocol: Direct Amidation using 2-(2-Carboxyethyl)phenylboronic Acid
1. Preparation:
-
Catalyst Loading: 10–20 mol%.[4]
-
Stoichiometry: 1.0 equiv Carboxylic Acid : 1.0–1.2 equiv Amine.
-
Solvent: Anhydrous Toluene or Fluorobenzene (0.1 M concentration).
-
Drying Agent: Activated 5Å Molecular Sieves (100–200 mg per mmol substrate).
2. Execution:
-
Flame-dry a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Add the Carboxylic Acid (1.0 equiv), Amine (1.1 equiv), and Catalyst (10 mol%).
-
Add the Molecular Sieves (activated).
-
Add Solvent to reach 0.1 M – 0.25 M concentration.
-
Heat the mixture to reflux (or 80°C) with vigorous stirring for 12–24 hours.
-
Tip: Monitor via TLC or LC-MS. If conversion stalls at 50%, add fresh molecular sieves.
-
3. Workup & Catalyst Recovery:
-
Cool the reaction to room temperature.
-
Filter off the molecular sieves and wash with EtOAc.
-
Catalyst Removal: Wash the organic layer with saturated aqueous NaHCO3. The boronic acid catalyst often converts to a boronate salt or remains in the organic phase depending on pH.
-
Specific to 2-(2-Carboxyethyl)phenylboronic acid: Due to the carboxylic acid tail, this catalyst can be extracted into a basic aqueous layer (pH > 9), allowing you to separate it from the neutral peptide product in the organic layer. Acidify the aqueous layer later to recover and recycle the catalyst.
Module 4: Decision Logic (Troubleshooting Flowchart)
Figure 2: Step-by-step logic for diagnosing reaction failure.
References
-
Marcelli, T. (2010).[5] Mechanism of Arylboronic Acid-Catalyzed Amidation Reaction Between Carboxylic Acids and Amines. Angewandte Chemie International Edition. Link
-
Gernigon, N., Al-Zoubi, R. M., & Hall, D. G. (2012). Direct Amidation of Carboxylic Acids Catalyzed by ortho-Iodo Arylboronic Acids: Catalyst Optimization, Scope, and Preliminary Mechanistic Study. The Journal of Organic Chemistry. Link
-
Arkhipenko, S., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science. Link
-
Ishihara, K., et al. (2024). Organoboron catalysis for direct amide/peptide bond formation. Chemical Communications. Link
Sources
- 1. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. Merging the Versatile Functionalities of Boronic Acid with Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organoboron catalysis for direct amide/peptide bond formation - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02994A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
troubleshooting low binding efficiency in boronic acid affinity chromatography
Topic: Troubleshooting Low Binding Efficiency Audience: Researchers, Process Scientists, and Biochemists
Introduction: The "Boronate Switch" Mechanism
Welcome to the technical support hub for Boronic Acid Affinity Chromatography (BAC). If you are experiencing low binding efficiency —where your target glycoprotein or RNA flows through the column unbound—the issue almost always lies in the chemical state of the boron atom .
BAC relies on a reversible covalent interaction between a boronate ligand and 1,2-cis-diols (found in sugars like mannose, galactose, and ribose).[1] However, this interaction is not passive; it is gated by pH.[1]
The Core Mechanism
The boron atom exists in equilibrium between a trigonal planar (neutral) form and a tetrahedral (anionic) form.
-
Neutral Form (
): Does NOT bind cis-diols effectively. -
Anionic Form (
): Forms a stable cyclic ester with cis-diols.[2]
The Golden Rule: For binding to occur, the buffer pH must generally be above the pKa of the boronic acid ligand to shift the equilibrium toward the active anionic state.
Visualizing the Binding Equilibrium
The following diagram illustrates the pH-dependent "switch" that controls retention.
Caption: The "Boronate Switch." Binding requires the formation of the tetrahedral boronate anion, which only dominates when pH > pKa.[2]
Troubleshooting Modules: Why is my target flowing through?
Select the scenario below that best matches your observation to find the solution.
Module 1: The pH Trap (Most Common)
Symptom: The target flows through, even though it is known to be glycosylated. Root Cause: The buffer pH is too low to ionize the boronic acid ligand.
Technical Explanation: Standard Phenylboronic Acid (PBA) has a pKa of approximately 8.8 . If you bind at physiological pH (7.4), the ligand is predominantly in the neutral trigonal form, which has negligible affinity for cis-diols [1, 7].
Corrective Action:
-
Check your Ligand: Identify if you are using standard PBA or a modified ligand like m-aminophenylboronic acid (m-APBA).
-
PBA pKa: ~8.8 (Requires pH 8.5–9.5 for binding).
-
m-APBA pKa: ~8.8 (often cited similar to PBA, but can function slightly lower depending on matrix).
-
-
Adjust Binding pH: Increase binding buffer pH to 8.5 – 9.0 .
-
Alternative: If your protein is pH-labile, switch to a resin with a lower pKa ligand (e.g., 3-aminophenylboronic acid or specific commercial "low pKa" variants) that can bind at neutral pH.
Module 2: Buffer Interference (The "Hidden Competitor")
Symptom: pH is correct (8.5+), but binding is still poor. Root Cause: The buffer system contains competing amines or diols.
Technical Explanation:
-
Tris Buffer: Tris contains both amine and hydroxyl groups.[3] While some protocols use it, Tris can coordinate with boronic acid or compete with the target glycan, effectively lowering the available ligand density [12].[4]
-
Sorbitol/Mannitol Contamination: If the sample was dialyzed against a sugar-containing buffer, these small molecules will out-compete the protein for binding sites.
Corrective Action:
-
Switch Buffers: Use non-interfering buffers such as HEPES , Phosphate , or Ammonium Acetate .
-
Sample Prep: Perform a buffer exchange (desalting column) to remove any small molecule sugars before loading.
Module 3: Electrostatic Repulsion (The "Sialic Acid" Problem)
Symptom: Neutral glycoproteins bind, but highly sialylated glycoproteins flow through. Root Cause: Charge repulsion between the ligand and the target.
Technical Explanation: At the binding pH (8.5+), the boronate ligand is negatively charged (anionic). Sialic acid residues on glycoproteins are also negatively charged (pKa ~2.6). This creates significant electrostatic repulsion that prevents the glycan from approaching the ligand [6, 11].
Corrective Action:
-
Increase Ionic Strength: Add 0.1 – 0.5 M NaCl or MgCl₂ to the binding buffer. This shields the charges and reduces repulsion, allowing the specific boronate-diol interaction to occur.
-
Note: Magnesium can sometimes enhance binding by stabilizing the boronate complex.
-
-
Desialylation (Analytical only): If preserving the native structure isn't required (e.g., for mass spec analysis of the core glycan), treating with neuraminidase may restore binding.
Module 4: Structural Specificity (The "Geometry" Check)
Symptom: The protein is glycosylated, but still won't bind. Root Cause: Absence of cis-diols or steric hindrance.
Technical Explanation:
-
Cis-diol Requirement: Boronates bind 1,2-cis-diols (coplanar hydroxyls).
-
Binds Well: Mannose, Galactose, Ribose.
-
Binds Poorly/No Binding: Glucose (often exists in pyranose form with trans-diols), Fructose-derived Heyns products [8].[1]
-
-
Steric Hindrance: If the glycan is buried within the protein fold, the bulky resin bead cannot access it.
Corrective Action:
-
Denaturation: If the application permits, add low concentrations of urea (2-4 M) or detergents to unfold the protein and expose the glycans.
-
Flow Rate: Reduce flow rate to increase residence time (boronate ester formation is slower than ionic interactions).
Summary: Troubleshooting Matrix
| Observation | Probable Cause | Recommended Solution |
| Total Flow-Through | pH < Ligand pKa | Increase pH to 8.5–9.0 or use low-pKa ligand. |
| Partial Binding | Flow rate too fast | Decrease flow rate; use "stop-flow" incubation. |
| Sialylated Protein Loss | Electrostatic Repulsion | Add 0.2 M NaCl or 50 mM MgCl₂ to binding buffer. |
| Low Capacity | Buffer Interference | Switch from Tris to HEPES/Phosphate; remove sorbitol. |
| Non-Specific Binding | Hydrophobic Interaction | Decrease salt (if high) or add 10% ethylene glycol. |
Standardized Protocol: Boronate Affinity Workflow
Objective: Enrichment of Glycoproteins from Complex Media.
1. Preparation
-
Resin: Phenylboronate Agarose (or equivalent).
-
Binding Buffer: 50 mM Ammonium Acetate (or HEPES), 200 mM NaCl, pH 8.5 .
-
Elution Buffer: 50 mM Ammonium Acetate, 0.2 M Sorbitol , pH 8.5 (Competitive Elution) OR 0.1 M Acetic Acid (Acidic Elution).
2. Equilibration
-
Wash column with 5 CV (Column Volumes) of Binding Buffer.
-
Checkpoint: Ensure effluent pH matches input pH (8.5).
3. Sample Loading
-
Dilute sample 1:1 with Binding Buffer to adjust pH and ionic strength.
-
Load at a slow flow rate (e.g., 0.5 mL/min for a 1 mL column).
-
Tip: For difficult proteins, stop the flow for 10 minutes after loading to allow equilibrium binding.
4. Washing
-
Wash with 10 CV of Binding Buffer.
-
Monitor UV (280nm) until baseline is stable.
5. Elution
-
Method A (Gentle): Apply Elution Buffer (Sorbitol). Collect fractions. This preserves protein structure.
-
Method B (Harsh): Apply 0.1 M Acetic Acid. Collect fractions into tubes containing neutralization buffer (1 M Tris, pH 9.0) immediately.
Decision Tree: Troubleshooting Flow
Caption: Step-by-step logic for diagnosing low binding events in BAC.
References
-
Liu, X. C. (2006).[5] Boronic acids as ligands for affinity chromatography.[1][2][4][5][6][7][8] Chinese Journal of Chromatography, 24(1), 73-80. Link
-
Bicker, K. L., et al. (2026). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols.[2][5][9] ResearchGate.[5] Link
-
Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants.[7] Analytical Biochemistry, 178(1), 125-134. Link
-
Merck Millipore. (2025). Affinity Chromatography Troubleshooting Guide. Merck. Link
-
Cytiva. (2021). How to overcome issues with low or no recovery of his-tagged proteins (General Affinity Principles). Cytiva Life Sciences. Link
-
Espina-Benitez, M. B., et al. (2017).[6] Back to BAC: Insights into Boronate Affinity Chromatography Interaction Mechanisms. Chromatographia, 80, 1161–1172. Link
-
Li, D., et al. (2025). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. Link
-
Lux, S., & Hoffmann, R. (2025).[1] Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products. Analytical and Bioanalytical Chemistry. Link
-
Waters Corporation. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology. Waters. Link
-
Trinity Biotech. (2025).[10] Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech.[8] Link
-
Zhang, X., et al. (2025). Boronate Affinity Chromatography - ResearchGate.[5] Link
-
LSU. (2010). Assessment of glycoprotein interactions with 4-[(2-aminoethyl)carbamoyl] phenylboronic acid surfaces. Louisiana State University. Link
Sources
- 1. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Understanding the Versatility and Importance of Tris Buffer in Biological and Chemical Systems - Amerigo Scientific [amerigoscientific.com]
- 4. repository.lsu.edu [repository.lsu.edu]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. trinitybiotech.com [trinitybiotech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
strategies to improve the solubility of 2-(2-Carboxyethyl)phenylboronic acid
The following technical guide is structured as a direct support resource from a specialized application science team. It addresses the specific solubility challenges of 2-(2-Carboxyethyl)phenylboronic acid (CAS 717107-32-9), a molecule with unique ortho-substitution effects that complicate standard dissolution protocols.
Subject: 2-(2-Carboxyethyl)phenylboronic acid Solubility & Handling Ticket ID: SOL-BZN-2024-001 Assigned Scientist: Senior Application Scientist, Dr. A. Vance
Executive Summary
You are likely experiencing difficulty dissolving 2-(2-Carboxyethyl)phenylboronic acid in neutral aqueous buffers or standard organic solvents. This is not a quality defect but a characteristic behavior of ortho-substituted boronic acids.
This molecule exists in a dynamic equilibrium between its open free-acid form , a cyclic internal ester (borolactone) , and boroxine anhydrides . The formation of the cyclic species—driven by the ortho-positioning of the carboxyethyl group—significantly reduces polarity and water solubility.
The Solution: You must shift the equilibrium toward the open, ionized species using a pH-switch strategy or specific diol-complexation.
Part 1: Troubleshooting & Diagnostics (Q&A)
Q1: Why does the powder float or form a gum in water/PBS instead of dissolving?
Diagnosis: Cyclization and Dehydration. Unlike simple phenylboronic acid, the 2-carboxyethyl substituent at the ortho position can spatially interact with the boron center. In the solid state or neutral pH, the oxygen of the carboxylic acid coordinates with the boron (Lewis acid), expelling water to form a pseudo-cyclic lactone or a boroxine network. These forms are lipophilic and "hide" the hydrophilic hydroxyl groups, resulting in poor aqueous solubility.
Q2: I tried DMSO, but it precipitates when I dilute into my assay buffer. Why?
Diagnosis: Solvent Shock & pH Mismatch. While soluble in DMSO (polar aprotic), the molecule remains in its neutral/cyclic form. When you dilute into a neutral buffer (pH 7.4), the water forces the hydrophobic aromatic rings to aggregate before the slow hydrolysis of the cyclic form can occur. Fix: You must "activate" the molecule with a base before or during the dilution step to lock it into the soluble ionic form.
Q3: Can I heat the solution to improve solubility?
Diagnosis: Risk of Protodeboronation. WARNING: Do not heat above 40°C, especially in basic or acidic media. Ortho-substituted boronic acids are susceptible to protodeboronation (cleavage of the C-B bond), releasing the boronic acid moiety and leaving you with the degradation product (dihydrocinnamic acid derivative). Always use sonication rather than heat.
Part 2: Validated Solubilization Protocols
Protocol A: The "Double-Base" pH-Switch (Recommended for Aqueous Assays)
Best for: Cell culture media, enzymatic assays, and aqueous buffers.
Mechanism: This protocol uses 2 equivalents of base to deprotonate both the carboxylic acid (pKa ~4.5) and the boronic acid (pKa ~8.8), forcing the molecule open into a highly soluble dianion.
-
Weighing: Weigh the target amount of 2-(2-Carboxyethyl)phenylboronic acid.
-
Primary Solubilization: Add 0.1 M NaOH (or KOH) directly to the powder.
-
Stoichiometry: You need at least 2.2 molar equivalents of base relative to the boronic acid.
-
Example: For 10 mg (approx. 50 µmol), add ~1.1 mL of 0.1 M NaOH (110 µmol base).
-
-
Agitation: Vortex or sonicate for 30–60 seconds. The solution should become clear.
-
Buffer Dilution: Slowly add this concentrate to your target buffer (e.g., PBS).
-
Note: Ensure the buffer has sufficient capacity to maintain pH > 7.4. If the pH drops below 6, the molecule may re-cyclize and precipitate.
-
Protocol B: The DMSO "Spike" Method (High Concentration Stocks)
Best for: High-throughput screening (HTS) and chemical synthesis.
-
Stock Preparation: Dissolve the compound in anhydrous DMSO to a concentration of 50–100 mM.
-
Tip: If the solution is cloudy, add 1% (v/v) water to the DMSO to hydrolyze any boroxine anhydrides.
-
-
Activation: Before adding to the assay, mix the DMSO stock 1:1 with a basic buffer (pH 9–10, e.g., Carbonate or Tris).
-
Final Dilution: Add this mixture to the final experimental well.
Protocol C: Diol Complexation (Stabilization Strategy)
Best for: Long-term storage or preventing oxidation.
Boronic acids are stabilized by complexing with diols (e.g., glycerol, fructose).
-
Add 5–10 equivalents of Glycerol or Fructose to the aqueous buffer.
-
The diol forms a soluble cyclic boronate ester, preventing the formation of insoluble boroxine aggregates.
Part 3: Decision Logic & Mechanism
The following diagram illustrates the critical equilibrium states of the molecule and the logic path for successful solubilization.
Caption: Solubility workflow showing the conversion from insoluble cyclic/anhydride forms to the soluble dianion via pH manipulation.
Part 4: Solubility & Property Data
| Solvent / Condition | Estimated Solubility | Observation | Recommendation |
| Water (pH 7) | < 1 mg/mL | Cloudy suspension, "gooey" precipitate. | Avoid. pH is too low to open the ring. |
| PBS (pH 7.4) | 1–2 mg/mL | Slow dissolution, potential reprecipitation. | Use only for low concentrations (<100 µM). |
| 0.1 M NaOH | > 50 mg/mL | Clear, colorless solution. | Primary vehicle. Forms the stable dianion. |
| DMSO | > 100 mg/mL | Clear solution. | Good for stocks. Keep anhydrous to prevent boroxine gum. |
| Ethanol/Methanol | Moderate | Soluble, but may form ethyl/methyl esters. | Avoid alcohols if esterification affects your assay. |
Critical Stability Parameters
-
pKa (Boronic Acid): ~8.8 (shifts to ~9.5 due to ortho-carboxy effect).
-
Storage: Store solid at 4°C under desiccated conditions. Boronic acids are hygroscopic and will polymerize (boroxine formation) if exposed to humidity.
References
-
Sporzynski, A., et al. (2017).[3] Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 163-168.
-
Laha, J. K., et al. (2022).[4][5] pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids. The Journal of Organic Chemistry, 87(10), 6638–6656.[4]
-
Hall, D. G. (Ed.).[3] (2011).[3][5] Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[3] (General reference for boroxine/boronic acid equilibrium).
-
PubChem Compound Summary. (2024). 2-(2-Carboxyethyl)phenylboronic acid (CID 154696956). National Center for Biotechnology Information. [5]
Sources
- 1. 3,4-Dihydroxy-2H-1-benzopyran-2-one | C9H6O4 | CID 54676512 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]
- 4. pH-Controlled Intramolecular Decarboxylative Cyclization of Biarylacetic Acids: Implication on Umpolung Reactivity of Aroyl Radicals [organic-chemistry.org]
- 5. 2H-1,4-Benzoxazine, 3,4-dihydro-, hydrochloride (1:1) | C8H10ClNO | CID 53302181 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Glucose-Responsive Polymers with 2-(2-Carboxyethyl)phenylboronic Acid (CEPBA)
Prepared by: Senior Application Scientist, Advanced Polymer Systems
Welcome to the technical support center for researchers, scientists, and drug development professionals working on the cutting edge of glucose-responsive polymers. This guide is specifically tailored to address the unique challenges and optimization parameters associated with polymers functionalized with 2-(2-Carboxyethyl)phenylboronic acid (CEPBA). Our goal is to provide you with not just protocols, but the underlying scientific rationale to empower you to troubleshoot and innovate effectively.
Introduction: The Significance of CEPBA in Glucose-Responsive Systems
Phenylboronic acid (PBA) and its derivatives are cornerstone moieties for creating "smart" polymers that can sense and respond to glucose.[1] These materials hold immense promise for self-regulated drug delivery systems, particularly for diabetes management.[2][3] The core mechanism relies on the reversible covalent interaction between the boronic acid group and the cis-diols of a glucose molecule.[4]
2-(2-Carboxyethyl)phenylboronic acid (CEPBA) is a particularly interesting PBA derivative. The ortho-carboxyethyl group plays a crucial role in lowering the inherent pKa of the boronic acid. This is critical because the glucose-binding affinity of PBA is significantly higher in its charged, tetrahedral boronate form, which typically requires a basic pH.[4][5] By lowering the pKa, the CEPBA moiety enables a more pronounced glucose response under physiological conditions (pH ~7.4), a major hurdle for many first-generation PBA polymers.[1][6]
This guide will walk you through common experimental challenges, from monomer synthesis to final polymer characterization and performance optimization.
Section 1: Troubleshooting Guide for Polymer Synthesis
This section addresses common issues encountered during the polymerization of CEPBA-functionalized monomers. The format is designed to help you quickly identify your problem and understand the scientific principles behind the recommended solution.
Q1: My polymerization resulted in a low monomer conversion or low polymer yield. What are the likely causes?
Answer & Scientific Explanation:
Low conversion or yield is one of the most frequent issues in polymer synthesis and can stem from several factors, each rooted in the specific chemistry of your reaction.
-
Inhibitor Contamination: Commercial monomers, including acrylates or acrylamides that you might functionalize with CEPBA, are shipped with inhibitors (like MEHQ) to prevent premature polymerization. Failure to remove the inhibitor will scavenge the initial radicals generated by your initiator, effectively preventing the reaction from starting.
-
Solution: Pass the monomer through a column of basic alumina or use an appropriate inhibitor removal column immediately before use.
-
-
Oxygen Inhibition (Radical Polymerization): Molecular oxygen is a potent inhibitor of most radical polymerizations. It reacts with the propagating radical chain ends to form stable peroxy radicals, which are generally unreactive towards further polymerization, thereby terminating the chain.
-
Solution: Ensure your reaction mixture is thoroughly deoxygenated before initiating polymerization. Common methods include purging with an inert gas (Nitrogen or Argon) for 30-60 minutes or performing several freeze-pump-thaw cycles.
-
-
Initiator Inefficiency or Degradation: The initiator's half-life is highly temperature-dependent. If the reaction temperature is too low, the rate of radical generation will be too slow for effective polymerization. Conversely, if the initiator has been stored improperly or is old, it may have degraded.
-
Solution: Verify the recommended temperature for your chosen initiator (e.g., AIBN, ACVA). Store initiators according to the manufacturer's instructions (typically refrigerated and protected from light).
-
-
Solvent Incompatibility: The choice of solvent is critical. The solvent must solubilize the monomer, the growing polymer, and the initiator. If the polymer precipitates out of solution prematurely, chain growth will be severely hampered.
-
Solution: Use a solvent known to be suitable for your polymer type. For many CEPBA-based polymers, polar aprotic solvents like DMF, DMSO, or dioxane are appropriate. For aqueous polymerizations, ensure all components are water-soluble at the reaction temperature.
-
Q2: The molecular weight distribution (Đ or PDI) of my polymer is very broad (e.g., >1.5). How can I achieve better control?
Answer & Scientific Explanation:
A broad molecular weight distribution indicates a lack of control over the polymerization process, with polymer chains initiating and terminating at different times. This is a hallmark of conventional free radical polymerization.
-
Causality: In conventional free radical polymerization, all chains do not start growing simultaneously, and termination reactions (coupling or disproportionation) occur randomly throughout the process. This inherent statistical nature leads to a heterogeneous population of polymer chains with varying lengths.[7]
-
Solution: Employ Controlled Radical Polymerization (CRP) Techniques: To achieve a narrow Đ, you must use a CRP method like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization.[6]
-
How RAFT Works: RAFT polymerization introduces a chain transfer agent (CTA) into the reaction. The propagating polymer chains reversibly react with the CTA, creating a dynamic equilibrium between active (propagating) and dormant species. This process ensures that most chains grow at approximately the same rate, leading to a well-defined molecular weight and a narrow distribution (typically Đ < 1.3).
-
Key Optimization Parameters for RAFT:
-
[Monomer]:[CTA]:[Initiator] Ratio: This ratio is the primary determinant of the final molecular weight. A higher [Monomer]:[CTA] ratio will result in a higher molecular weight. The [CTA]:[Initiator] ratio should be high enough (e.g., 2:1 to 10:1) to ensure most chains are initiated via the RAFT mechanism.
-
CTA Selection: The CTA must be appropriate for the monomer being polymerized. For acrylamides and acrylates, dithiobenzoates or trithiocarbonates are commonly used.
-
-
Caption: Workflow for troubleshooting high polydispersity in polymerization.
Section 2: FAQs on Characterization and Performance
Q3: I'm having trouble confirming the incorporation of the CEPBA monomer into my polymer backbone. What characterization techniques are most effective?
Answer & Scientific Explanation:
Confirming the successful incorporation of your functional monomer is a critical validation step. A combination of spectroscopic techniques is typically required.
-
Nuclear Magnetic Resonance (¹H NMR) Spectroscopy: This is the most powerful tool for this purpose.
-
What to Look For: Compare the ¹H NMR spectrum of your final polymer with that of your monomer and the base polymer backbone. You should see the disappearance of the vinyl protons from the monomer (typically 5.5-6.5 ppm) and the appearance of characteristic aromatic proton signals from the CEPBA phenyl ring (typically 7.0-8.0 ppm) alongside the signals from the polymer backbone.[8] The integration of these aromatic signals relative to a known signal on the polymer backbone can be used to quantify the incorporation of the CEPBA monomer.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides complementary information about the functional groups present.[9]
-
What to Look For: Look for the appearance of characteristic peaks corresponding to the boronic acid group. The B-O stretching and O-H bending modes often appear in the 1300-1500 cm⁻¹ region.[9] While less quantitative than NMR, it provides excellent qualitative confirmation that the functional group has been retained during polymerization.[9]
-
| Technique | Key Feature to Observe | Purpose |
| ¹H NMR | Disappearance of monomer vinyl peaks; Appearance of CEPBA aromatic peaks. | Quantitative: Confirms incorporation and allows for calculation of monomer ratio in the copolymer. |
| FTIR | Appearance of B-O stretching vibrations (~1350 cm⁻¹). | Qualitative: Confirms the presence of the boronic acid functional group in the final polymer. |
| Gel Permeation | Single, unimodal peak. | Structural: Confirms the formation of a polymer and provides molecular weight and polydispersity data. |
Q4: My polymer shows a weak or slow response to glucose at physiological pH (7.4). How can I improve its sensitivity?
Answer & Scientific Explanation:
This is the central challenge in designing PBA-based sensors. The issue is almost always related to the pKa of the boronic acid moiety.
-
The pKa Problem: The uncharged, trigonal form of boronic acid has a low affinity for diols like glucose. The charged, tetrahedral boronate anion binds glucose much more strongly. The equilibrium between these two forms is governed by the pKa of the boronic acid and the pH of the solution.[4] Standard phenylboronic acid has a pKa of ~8.8, meaning at pH 7.4, only a small fraction is in the active, charged state.[4]
Caption: The pH-dependent equilibrium of CEPBA that governs glucose binding.
-
Solutions & Optimization Strategies:
-
Confirm CEPBA's Role: The ortho-carboxyethyl group in CEPBA is specifically designed to lower the pKa through an intramolecular B-N or B-O coordination, stabilizing the boronate form. Ensure your monomer synthesis was successful in creating this specific isomer.
-
Introduce Electron-Withdrawing Groups: While CEPBA already does this to an extent, further lowering the pKa can be achieved by incorporating comonomers with electron-withdrawing groups near the boronic acid. For example, adding fluorine atoms to the phenyl ring can lower the pKa and enhance glucose sensitivity at physiological pH.[6]
-
Incorporate Hydrophilic Comonomers: The overall hydrophilicity of the polymer can influence the accessibility of the boronic acid sites to aqueous glucose. Copolymerizing with hydrophilic monomers like poly(ethylene glycol) methacrylate (PEGMA) or hydroxypropyl acrylamide (HPMA) can improve hydration and response kinetics.
-
Optimize Polymer Architecture: The density of CEPBA units along the polymer chain matters. A higher density can lead to a more dramatic response. However, too high a density might cause insolubility. Experiment with different molar ratios of your CEPBA monomer to your comonomers to find the optimal balance.[3]
-
Section 3: Key Experimental Protocols
These protocols provide a starting point for your experiments. Always perform reactions under an inert atmosphere and use appropriate personal protective equipment (PPE).
Protocol 1: Synthesis of N-(2-(2-Carboxyethyl)phenyl)acrylamide (CEPBA-Amide Monomer)
This protocol describes a representative synthesis of a polymerizable CEPBA monomer via amidation.
Materials:
-
2-(2-Carboxyethyl)phenylboronic acid (CEPBA)
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Magnetic stirrer and stir bar
-
Round bottom flask, dropping funnel, Schlenk line/inert atmosphere setup
Step-by-Step Methodology:
-
Setup: Assemble a flame-dried, two-neck round bottom flask equipped with a magnetic stir bar and a dropping funnel under an Argon or Nitrogen atmosphere.
-
Dissolution: Dissolve CEPBA (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool the flask to 0°C in an ice bath.
-
Acylation: Dissolve acryloyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add the acryloyl chloride solution dropwise to the stirring CEPBA solution over 30-60 minutes.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir overnight (12-16 hours).
-
Work-up:
-
Quench the reaction by slowly adding deionized water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with dilute HCl (1M), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the resulting crude product by column chromatography on silica gel to obtain the pure CEPBA-amide monomer.
-
Characterization: Confirm the structure and purity of the monomer using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: RAFT Polymerization of CEPBA-Amide Monomer
This protocol outlines a controlled radical polymerization to produce a well-defined glucose-responsive polymer.
Materials:
-
CEPBA-amide monomer (from Protocol 1)
-
Comonomer (e.g., N,N-dimethylacrylamide, DMA)
-
RAFT Chain Transfer Agent (CTA) (e.g., 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid)
-
Initiator (e.g., AIBN)
-
Anhydrous solvent (e.g., 1,4-Dioxane)
-
Schlenk flask, magnetic stirrer, oil bath
Step-by-Step Methodology:
-
Preparation: In a Schlenk flask, combine the CEPBA-amide monomer, DMA comonomer, CTA, and AIBN initiator. A typical starting molar ratio might be [Monomer_total]:[CTA]:[AIBN] = 100:2:1.
-
Dissolution & Deoxygenation: Add anhydrous dioxane to dissolve the components. Perform three freeze-pump-thaw cycles to thoroughly remove all dissolved oxygen.
-
Polymerization: After the final thaw, backfill the flask with Argon or Nitrogen and place it in a preheated oil bath at the appropriate temperature for your initiator (e.g., 70°C for AIBN).
-
Monitoring: Allow the polymerization to proceed for the desired time (e.g., 4-24 hours). You can take small aliquots at different time points (under inert atmosphere) to monitor monomer conversion via ¹H NMR.
-
Termination: Terminate the reaction by quenching in an ice bath and exposing the mixture to air.
-
Purification: Precipitate the polymer by adding the reaction solution dropwise into a large volume of a non-solvent (e.g., cold diethyl ether). Repeat the dissolution/precipitation cycle 2-3 times to remove unreacted monomer and initiator fragments.
-
Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.
-
Characterization: Analyze the final polymer using GPC (for Mn and Đ), ¹H NMR (for composition), and FTIR.
References
- Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy. (2021). PMC.
- Glucose-Responsive Boronic Acid Hydrogel Thin Films Obtained via Initiated Chemical Vapor Deposition. (2022). Biomacromolecules.
- Glucose-Responsive Boronic Acid Hydrogel Thin Films Obtained via Initiated Chemical Vapor Deposition. (2022). PubMed.
- Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery. (n.d.). Polymer Chemistry (RSC Publishing).
- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (n.d.). Taylor & Francis Online.
- Glucose-Responsive Boronic Acid Hydrogel Thin Films Obtained via Initiated Chemical Vapor Deposition. (2022). PMC.
- Materials and Carriers Development for Glucose-Responsive Insulin. (2022).
- Designing Functional and Responsive Molecules with Boronic Acids. (n.d.). PMC.
- Glucose-Responsive Materials for Smart Insulin Delivery: From Protein-Based to Protein-Free Design. (n.d.). PMC.
- Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. (n.d.). PMC.
- Optimization of the reaction conditions for Suzuki-Miyaura coupling of... (n.d.).
- Advances in the Design of Phenylboronic Acid-Based Glucose-Sensitive Hydrogels. (n.d.). MDPI.
- Glucose-responsive insulin release: Analysis of mechanisms, formulations, and evalu
- Injectable and Glucose-Responsive Hydrogels Based on Boronic Acid–Glucose Complex
- Monomer centred selectivity guidelines for sulfurated ring-opening copolymeris
- Recent Progress in Diboronic-Acid-Based Glucose Sensors. (2023). MDPI.
- pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery. (2024).
- Synthesis of Functional and Boronic Acid-Containing Aliphatic Polyesters via Suzuki Coupling. (n.d.). The Royal Society of Chemistry.
- Chemical structures of phenylboronic acid (PBA)-modified polymers. (n.d.).
- Phenylboronic acid-incorporated elastin-like polypeptide nanoparticle drug delivery systems. (n.d.). Polymer Chemistry (RSC Publishing).
- Recent development of boronic acid-based fluorescent sensors. (n.d.). RSC Publishing.
- Synergetic Effect of Dual Functional Monomers in Molecularly Imprinted Polymer Preparation for Selective Solid Phase Extraction of Ciprofloxacin. (n.d.). MDPI.
- pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery. (2025).
- Design and Synthesis of Novel Di-Boronic Acid-Based Chemical Glucose Sensors. (n.d.). ACS Omega.
- The challenges of controlling polymer synthesis at the molecular and macromolecular level. (n.d.).
- Recent Advances in Fluorescent Arylboronic Acids for Glucose Sensing. (n.d.). PMC.
- Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. (n.d.). NIH.
- Improvement on synthesis of different alkyl-phenylboronic acid. (n.d.). PubMed.
-
Boronic Acid Functionalized Polymers and Hydrogels for Biomedical Applications. (2011). University of Twente Research Information. [Link]
- Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. (2023). Journal of the American Chemical Society.
- Ring Opening Copolymerization of Boron-Containing Anhydride with Epoxides as a Controlled Platform to Functional Polyesters. (2023). Journal of the American Chemical Society.
- A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. (2019). NIH.
- Synthesis of a phenylboronic ester-linked PEG-lipid conjugate for ROS-responsive drug delivery. (n.d.). Polymer Chemistry (RSC Publishing).
- Injectable Self-Healing Glucose-Responsive Hydrogels with pH-Regul
- A General "Two-Lock" Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy. (2024). PubMed.
Sources
- 1. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic acid-based glucose-responsive polymeric nanoparticles: synthesis and applications in drug delivery - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Glucose-responsive insulin release: Analysis of mechanisms, formulations, and evaluation criteria - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Injectable Self-Healing Glucose-Responsive Hydrogels with pH-Regulated Mechanical Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bioresponsive Functional Phenylboronic Acid-Based Delivery System as an Emerging Platform for Diabetic Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The challenges of controlling polymer synthesis at the molecular and macromolecular level - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. tandfonline.com [tandfonline.com]
- 9. Glucose-Responsive Boronic Acid Hydrogel Thin Films Obtained via Initiated Chemical Vapor Deposition - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating Scale-Up Challenges with 2-(2-Carboxyethyl)phenylboronic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-(2-Carboxyethyl)phenylboronic acid. This guide is designed to provide in-depth, field-proven insights into the common challenges encountered during the scale-up of reactions involving this versatile reagent. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring your success from the bench to pilot scale.
Section 1: Understanding the Reagent - FAQs on Material Properties
This section addresses fundamental questions about the physical and chemical properties of 2-(2-Carboxyethyl)phenylboronic acid that are critical for successful reaction scale-up.
Question 1: What are the key stability concerns with 2-(2-Carboxyethyl)phenylboronic acid, and how can I mitigate them?
Answer: Like many boronic acids, 2-(2-Carboxyethyl)phenylboronic acid is susceptible to two primary degradation pathways: dehydration to form its trimeric anhydride (a boroxine) and oxidative decomposition.[1][2]
-
Dehydration to Boroxine: This is a reversible process that can occur upon heating or in the presence of dehydrating agents. While boroxines can still be active in many coupling reactions, their formation can complicate reaction kinetics and stoichiometry.[3] To minimize boroxine formation, it is advisable to store the reagent in a cool, dry place and avoid prolonged heating of the solid.
-
Oxidative Instability: Boronic acids can be unstable to oxidation, which can be a significant issue in biological contexts or under aerobic reaction conditions.[4] However, the presence of a pendant carboxyl group can surprisingly enhance oxidative stability. It is theorized that the carboxyl group can act as an intramolecular ligand for the boron atom, which slows the rate-limiting step in the oxidation process.[4] Despite this, it is still best practice to handle the reagent under an inert atmosphere (e.g., nitrogen or argon) for sensitive, large-scale reactions to prevent any potential degradation.
Question 2: What is the solubility profile of 2-(2-Carboxyethyl)phenylboronic acid, and how does this impact solvent selection for scale-up?
Answer: The solubility of 2-(2-Carboxyethyl)phenylboronic acid is dictated by the presence of both a non-polar phenyl ring and a polar carboxyethyl group. This dual nature makes its solubility highly dependent on the solvent system.
Generally, phenylboronic acids exhibit good solubility in polar organic solvents like ethers and ketones, moderate solubility in chlorinated solvents like chloroform, and poor solubility in non-polar hydrocarbons.[5][6] The introduction of a carboxylic acid moiety tends to decrease its solubility in water compared to unsubstituted phenylboronic acid.[7]
For scale-up, achieving a homogeneous solution is often critical for consistent reaction outcomes. The following table provides a general guide to solvent selection:
| Solvent Class | Examples | Expected Solubility | Scale-Up Considerations |
| Ethers | THF, 2-MeTHF, Dioxane | High | Good choice for achieving homogeneity. 2-MeTHF is a greener alternative to THF. |
| Ketones | Acetone, MEK | High | Can be reactive with certain reagents; assess compatibility. |
| Aprotic Polar | DMF, DMAc, NMP | High | Excellent solubilizing power, but can be difficult to remove during work-up. |
| Alcohols | Isopropanol, Ethanol | Moderate to High | Can participate in transesterification with the boronic acid. |
| Hydrocarbons | Toluene, Heptane | Low | Often used as an anti-solvent for precipitation/crystallization. |
| Aqueous Base | Dilute NaOH, K₂CO₃ | High | Forms the soluble carboxylate and boronate salts. Ideal for extractions. |
For Suzuki-Miyaura reactions, a mixture of an organic solvent (like THF or toluene) and an aqueous basic solution is commonly employed to ensure all components are sufficiently soluble.
Section 2: Troubleshooting Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura cross-coupling is a primary application for 2-(2-Carboxyethyl)phenylboronic acid. This section provides a troubleshooting guide for common issues encountered during scale-up.
Question 3: My Suzuki-Miyaura reaction with 2-(2-Carboxyethyl)phenylboronic acid is sluggish or fails to go to completion. What are the likely causes and solutions?
Answer: A sluggish or incomplete Suzuki-Miyaura reaction is a frequent challenge, often stemming from issues with the catalyst, reagents, or reaction conditions. The presence of the carboxyethyl group introduces specific considerations.
Troubleshooting Workflow for Sluggish Suzuki-Miyaura Reactions
Caption: Troubleshooting workflow for Suzuki-Miyaura reactions.
Detailed Troubleshooting Steps:
-
Catalyst Deactivation by the Carboxylic Acid: The carboxylate anion, formed under basic conditions, can coordinate to the palladium center, potentially leading to catalyst inhibition or deactivation.
-
Solution: Consider using a more electron-rich phosphine ligand that can compete with the carboxylate for coordination to the palladium. Alternatively, protecting the carboxylic acid as an ester prior to the coupling reaction can be an effective strategy, followed by deprotection.
-
-
Inadequate Base: The choice and amount of base are critical. The base activates the boronic acid for transmetalation.
-
Solution: Ensure at least 3 equivalents of a suitable base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) are used. For substrates sensitive to hydrolysis, a milder base like CsF may be considered, although its primary role might be to generate hydroxide in situ from trace water.[3]
-
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst death and the formation of homocoupling byproducts.[8]
-
Solution: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (nitrogen or argon) for an extended period before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
-
-
Insufficient Temperature: Many Suzuki couplings require thermal energy to proceed at a reasonable rate.[9]
-
Solution: If the reaction is slow at a lower temperature (e.g., 60-80 °C), a controlled increase in temperature may be beneficial. However, be aware that excessive heat can also lead to catalyst decomposition.
-
Question 4: I am observing significant homocoupling of my 2-(2-Carboxyethyl)phenylboronic acid. How can I prevent this side reaction?
Answer: Homocoupling of boronic acids is a common side reaction in Suzuki-Miyaura coupling, leading to the formation of a symmetrical biaryl derived from the boronic acid.[10] This is often promoted by the presence of Pd(II) species and oxygen.[8]
-
Ensure Complete Reduction of Pd(II) Precatalyst: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), ensure your reaction conditions facilitate its reduction to the active Pd(0) species. Phosphine ligands can act as reductants, but incomplete reduction can leave residual Pd(II) that promotes homocoupling.
-
Rigorous Degassing: As mentioned previously, oxygen is a major culprit in promoting homocoupling.[8] Implement stringent degassing procedures.
-
Control Reagent Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby disfavoring the bimolecular homocoupling reaction.
Section 3: Purification and Work-up Strategies
The unique properties of 2-(2-Carboxyethyl)phenylboronic acid and its products necessitate tailored purification strategies, especially at a larger scale.
Question 5: What is the most effective method for purifying the final biaryl product on a large scale?
Answer: The presence of the carboxylic acid provides a convenient handle for an extractive work-up. A well-designed acid-base extraction is often the most efficient first-pass purification method.
Generalized Extractive Work-up Protocol:
-
Initial Quench: After the reaction is complete, cool the mixture to room temperature and quench with water.
-
Basification and Extraction of Neutral/Basic Impurities: Adjust the pH of the aqueous layer to >10 with an aqueous base (e.g., 1M NaOH). This will deprotonate the carboxylic acid, rendering your product water-soluble as its carboxylate salt. Extract the aqueous phase with a suitable organic solvent (e.g., EtOAc, MTBE) to remove non-acidic impurities, including phosphine oxides and potentially the coupling partner if it's not acidic.
-
Acidification and Product Extraction: Separate the aqueous layer and acidify it to a pH of <3 with a strong acid (e.g., 1M HCl). This will protonate the carboxylate, making the product less water-soluble. Extract the product into a fresh organic solvent (e.g., EtOAc, DCM).
-
Washing and Drying: Wash the combined organic extracts with brine, dry over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate in vacuo.
This procedure effectively separates your acidic product from a wide range of impurities. Further purification can be achieved by recrystallization or chromatography if necessary.
Question 6: How can I purify the 2-(2-Carboxyethyl)phenylboronic acid starting material if I suspect it is impure?
Answer: A similar acid-base strategy can be used to purify the starting boronic acid itself, as described in the literature for boronic acids in general.[11]
Purification of 2-(2-Carboxyethyl)phenylboronic acid:
Caption: Purification workflow for boronic acids with a carboxylic acid group.
This process leverages the acidity of both the boronic acid and the carboxylic acid to move the compound into the aqueous phase as a salt, leaving non-acidic impurities behind in the organic layer.[11]
References
-
Wikipedia. Phenylboronic acid. [Link]
- Sporzyński, A., & Szafraniec-Gorol, G. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824.
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. [Link]
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Sporzyński, A., & Szafraniec-Gorol, G. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. ResearchGate. [Link]
- Cmoch, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2236-2243.
-
ChemHelpASAP. (2020). Suzuki cross-coupling reaction. YouTube. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
- Ay, M., et al. (2024). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes.
-
MDPI. Carboxyethylsilanetriol-Functionalized Al-MIL-53-Supported Palladium Catalyst for Enhancing Suzuki–Miyaura Cross-Coupling Reaction. [Link]
-
MDPI. CuI-Zeolite Catalysis for Biaryl Synthesis via Homocoupling Reactions of Phenols or Aryl Boronic Acids. [Link]
- Rowe, L., et al. (2016). A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH. Journal of Molecular Recognition, 29(5), 232-238.
- Raines, R. T., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 113(48), 13576-13581.
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
MDPI. Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. [Link]
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RSC Publishing. Synthesis of biaryls using aryne intermediates. [Link]
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National Institutes of Health. Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. [Link]
- Blaskovich, M. A. (Ed.). (2016). Synthetic Methods in Drug Discovery: Volume 1. Royal Society of Chemistry.
-
RSC Publishing. Solvent effects in palladium catalysed cross-coupling reactions. [Link]
- Sporzyński, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry, 6(5), 124-129.
-
PubMed. Synthesis of Axially Chiral Biaryls through Cobalt(II)-Catalyzed Atroposelective C-H Arylation. [Link]
-
Wikipedia. Phenylboronic acid. [Link]
-
The Organic Chemistry Tutor. (2021). Palladium Coupling Reactions Explained | Suzuki, Heck, Stille & Hiyama. YouTube. [Link]
-
Semantic Scholar. Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [Link]
-
ResearchGate. Previous reports on the synthesis of biaryls. [Link]
- Google Patents.
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effect of temperature on the stability of 2-(2-Carboxyethyl)phenylboronic acid
Introduction: Navigating the Thermal Landscape of 2-(2-Carboxyethyl)phenylboronic acid
Welcome to the technical support guide for 2-(2-Carboxyethyl)phenylboronic acid (CEPBA). This molecule is of significant interest in drug development and chemical biology, largely due to its dual functionalities: the phenylboronic acid moiety, which can form reversible covalent bonds with diols, and the carboxylic acid group, which offers a handle for further conjugation or can influence solubility and pharmacokinetic properties.[1][2][3][4]
However, the very features that make CEPBA versatile also render it susceptible to thermal stress. Understanding its stability is not merely a matter of compliance but is fundamental to ensuring experimental reproducibility, reaction yield, and the ultimate integrity of your research. This guide, structured in a practical question-and-answer format, provides field-proven insights and troubleshooting strategies to help you navigate the challenges associated with the thermal stability of this compound.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common inquiries regarding the handling and stability of 2-(2-Carboxyethyl)phenylboronic acid.
Q1: What are the primary temperature-induced degradation pathways for CEPBA?
A1: CEPBA has two main points of vulnerability to thermal stress:
-
Dehydration to Boroxine: The most common degradation pathway for phenylboronic acids is a thermally-driven, intermolecular dehydration.[5][6] Three molecules of the boronic acid condense to form a six-membered cyclic anhydride called a boroxine, releasing three molecules of water. This process is often reversible upon exposure to water, but in non-aqueous environments or under prolonged heating, the equilibrium shifts significantly toward the boroxine.[7]
-
Decarboxylation: The carboxyethyl group can undergo decarboxylation (loss of CO₂) at elevated temperatures.[8][9] Unlike boroxine formation, decarboxylation is an irreversible process that yields 2-ethylphenylboronic acid, permanently altering the molecule's structure, properties, and reactivity. Studies on related acrylic polymers show decarboxylation can become significant at temperatures starting around 250°C, though this can be influenced by the molecular matrix and environment.[10]
Q2: What are the official recommended storage conditions for CEPBA?
A2: To ensure long-term stability, CEPBA should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[11] Many boronic acids are hygroscopic, meaning they can absorb moisture from the air, which can affect stability and weighing accuracy.[12] For optimal shelf-life, storage at 2-8°C, protected from light, is recommended.
Q3: I need to heat my reaction. How will this affect my CEPBA?
A3: Heating a reaction containing CEPBA introduces risk. As temperature increases, the rate of both boroxine formation and potential decarboxylation accelerates.[7][13] Boroxine formation may impact reaction kinetics, as the boroxine is often less reactive than the free boronic acid in certain reactions like the Suzuki coupling. Irreversible decarboxylation will result in a loss of your starting material and the formation of a significant impurity. It is crucial to conduct reactions at the lowest effective temperature and for the shortest duration necessary.
Q4: How can I visually or analytically detect if my CEPBA has degraded?
A4:
-
Visual Inspection: As a solid, clumping or a change in texture may indicate moisture absorption, a precursor to potential degradation.
-
Solubility Changes: The formation of the less polar boroxine trimer can lead to decreased solubility in polar aqueous solvents.
-
Analytical Chemistry: The most reliable method is High-Performance Liquid Chromatography (HPLC).[14] Degradation will appear as new peaks in the chromatogram. Boroxine formation can sometimes be observed as a broader, less-defined peak or a distinct peak with a different retention time. Decarboxylation will result in a sharp, new peak corresponding to the more nonpolar 2-ethylphenylboronic acid. UHPLC-MS is a powerful tool to identify these species definitively.[15]
Q5: Is thermal degradation reversible?
A5: It depends on the pathway. The dehydration to a boroxine is an equilibrium process and can often be reversed by dissolving the compound in water or a protic solvent.[7] However, the decarboxylation of the carboxylic acid group is irreversible under typical laboratory conditions.
Section 2: Troubleshooting Guide
This section provides solutions to specific experimental problems you might encounter.
| Problem Encountered | Probable Cause(s) & Explanation | Recommended Solutions & Actions |
| Inconsistent Yields in Suzuki Coupling Reactions | The boronic acid functionality may have partially converted to its less reactive boroxine anhydride due to improper storage (exposure to heat/humidity) or prolonged heating during reaction setup. | 1. Verify Starting Material: Run an HPLC analysis on your CEPBA stock to confirm its purity before starting. 2. Use Fresh Stock: If degradation is suspected, use a fresh, unopened bottle of the reagent. 3. Minimize Heat Exposure: Prepare your reaction mixture at room temperature. If solubility is an issue, use minimal, localized heating and do not maintain high temperatures for extended periods before adding other reagents. |
| Appearance of a New, Major Peak in Post-Reaction LC-MS | If the new peak's mass corresponds to the loss of 44 Da (CO₂), irreversible decarboxylation has likely occurred due to excessive reaction temperature or time. | 1. Optimize Reaction Temperature: Screen lower reaction temperatures to find the minimum required for product formation. 2. Time-Course Study: Run the reaction at the optimized temperature and take aliquots at different time points to determine when product formation plateaus and degradation becomes significant. 3. Catalyst/Solvent Screening: A more active catalyst or a different solvent system may allow the reaction to proceed efficiently at a lower temperature. |
| Compound Fails to Fully Dissolve in an Aqueous Buffer | This is often a sign of significant boroxine formation. The boroxine trimer is substantially more hydrophobic than the monomeric boronic acid and will have lower solubility in aqueous media. | 1. Reversibility Check: Take a small sample of the solid, add it to water, and stir vigorously or sonicate for 10-15 minutes. Re-check solubility. This can sometimes hydrolyze the boroxine back to the acid. 2. Purification: If the material is valuable, recrystallization may be possible to purify the monomeric acid.[16] 3. Discard and Replace: For critical applications like drug formulation, it is safest to discard the suspect material and use a new, validated lot. |
Section 3: Mechanistic Insights & Workflows
Visualizing the degradation pathways and the experimental approach to studying them is key to mastering the use of CEPBA.
Degradation Pathways
The following diagram illustrates the two primary temperature-dependent degradation routes for 2-(2-Carboxyethyl)phenylboronic acid.
Caption: Key thermal degradation routes for CEPBA.
Experimental Workflow for Stability Assessment
This workflow outlines a robust method for quantifying the stability of CEPBA in solution under thermal stress.
Caption: A systematic approach to evaluating CEPBA's solution stability.
Section 4: Key Experimental Protocol
Protocol: HPLC-Based Thermal Stress Study in Solution
This protocol provides a detailed method to quantify the degradation rate of CEPBA at various temperatures.
Objective: To determine the rate of degradation of 2-(2-Carboxyethyl)phenylboronic acid in a selected solvent at elevated temperatures.
Materials:
-
2-(2-Carboxyethyl)phenylboronic acid (CEPBA), high-purity grade
-
HPLC-grade solvent (e.g., Acetonitrile/Water, 50:50 v/v)
-
2 mL amber glass HPLC vials with PTFE-lined caps
-
Calibrated heating blocks or ovens
-
Validated HPLC system with UV detector (e.g., PDA)
Procedure:
-
Stock Solution Preparation:
-
Accurately prepare a 1.0 mg/mL stock solution of CEPBA in the chosen solvent. Ensure complete dissolution. This is your master stock.
-
-
Sample Aliquoting:
-
Dispense 1.0 mL of the master stock into 10 separate, clearly labeled HPLC vials. Seal them tightly.
-
-
Time Zero (T₀) Sample:
-
Immediately take one vial, dilute it to a working concentration (e.g., 0.1 mg/mL) with mobile phase, and analyze it via HPLC. This is your 100% reference point. Store the remaining T₀ vial at 2-8°C.
-
-
Incubation:
-
Place three vials each into separate heating blocks pre-equilibrated to your test temperatures (e.g., T₁=40°C, T₂=60°C, T₃=80°C).
-
-
Time-Point Sampling:
-
At each scheduled time point (e.g., 2, 6, 24 hours), remove one vial from each temperature block.
-
Immediately place the vials in an ice bath to quench any further degradation.
-
-
Sample Analysis:
-
Once cooled, dilute an aliquot from each vial to the working concentration (same as T₀) and analyze by HPLC.
-
Use the HPLC method to quantify the peak area of the parent CEPBA compound and any major degradants.
-
-
Data Analysis:
-
Calculate the percentage of CEPBA remaining at each time/temperature point relative to the T₀ sample.
-
Plot % CEPBA Remaining vs. Time for each temperature to visualize the degradation kinetics.
-
Self-Validation System:
-
Control: The T₀ sample acts as the undegraded control.
-
Mass Balance: In your HPLC analysis, the sum of the parent peak area and the new degradant peak areas should remain relatively constant, accounting for differences in molar absorptivity. This helps confirm that observed loss is due to conversion, not precipitation or adsorption.
References
-
Singh, I., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Pharmaceutical Design. [Link]
-
Farhat, A., et al. (2013). Analytical techniques for boron quantification supporting desalination processes-- A review. ResearchGate. [Link]
-
Wang, D., et al. (2022). Photocatalytic direct borylation of carboxylic acids. Nature Communications. [Link]
-
de Oliveira, H. P., et al. (2010). Thermal degradation behavior of a carboxylic acid-terminated amphiphilic block copolymer poly(ethylene). ResearchGate. [Link]
-
Sporzyński, A., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [Link]
-
Habib, M. (2016). How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Carl ROTH. Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]
-
Piątkowski, M., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. [Link]
-
Soundararajan, S., et al. Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane. ResearchGate. [Link]
-
Kandra, P., et al. (2021). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Pharmaceutical Science. [Link]
-
da Silva, E. F., et al. (2019). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. ResearchGate. [Link]
-
Clark, J. (2023). The Decarboxylation of Carboxylic Acids and Their Salts. Chemistry LibreTexts. [Link]
-
Sosnowski, S., et al. (2017). The influence of 2-acrylamidephenylboronic acid on the phase behaviour of its copolymers with N-isopropylacrylamide in aqueous solution. Polymer Chemistry. [Link]
-
Ma, Q., et al. (2021). Bioresponsive Functional Phenylboronic Acid-Based Delivery System as a. International Journal of Nanomedicine. [Link]
-
McCarthy, S., et al. (2021). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
-
Kua, J., et al. (2008). Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. The Journal of Physical Chemistry A. [Link]
-
Wang, X., et al. (2020). Studies on the thermal degradation mechanism of polyethylene terephthalate and its 2-carboxy ethyl (phenyl) phosphinic acid copolymers. ResearchGate. [Link]
-
The Organic Chemistry Tutor. (2022). Decarboxylation of Carboxylic Acids. YouTube. [Link]
-
Sporzyński, A., et al. Dehydration of ortho-, meta- and para-Alkoxy Phenylboronic Acids to their Corresponding Boroxines. ResearchGate. [Link]
-
Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]
-
Kanthale, P. M., et al. (2015). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods. [Link]
-
Regalado, E. L., et al. (2012). Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
-
Labinsights. (2023). The Things You Need To Know About Boronic Acids. Labinsights. [Link]
-
Kim, J., et al. (2014). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. [Link]
-
Organic Chemistry Portal. Decarboxylation. Organic Chemistry Portal. [Link]
-
Wang, K., et al. (2016). Development of phenylboronic acid-functionalized nanoparticles for emodin delivery. International Journal of Nanomedicine. [Link]
-
Gleadall, A., et al. (2004). Degradation of poly-L-lactide. Part 2: increased temperature accelerated degradation. PubMed. [Link]
-
Ishihara, K., et al. Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. ResearchGate. [Link]
-
Zhang, K., et al. (2012). Phenylboronic Acid-Functionalized Injectable Polypeptide Hydrogels with Responsive Drug Release. ResearchGate. [Link]
-
Piloto, A. M., et al. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]
-
Kasmi, N., et al. (2020). Thermal degradation kinetics and decomposition mechanism of polyesters based on 2,5-furandicarboxylic acid and low molecular weight aliphatic diols. ResearchGate. [Link]
-
Ashenhurst, J. (2022). Decarboxylation. Master Organic Chemistry. [Link]
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- 17. researchgate.net [researchgate.net]
Validation & Comparative
Comparative Technical Guide: 2-(2-Carboxyethyl)phenylboronic Acid vs. 4-Carboxyphenylboronic Acid for Glucose Sensing
This guide provides an in-depth technical comparison between 2-(2-Carboxyethyl)phenylboronic acid (Ortho-functionalized) and 4-Carboxyphenylboronic acid (Para-functionalized) for the development of glucose sensing platforms.
Executive Summary
In the design of non-enzymatic glucose sensors, phenylboronic acid (PBA) derivatives function as molecular recognition elements that reversibly bind cis-diols. The choice between 2-(2-Carboxyethyl)phenylboronic acid (2-CEPBA) and 4-Carboxyphenylboronic acid (4-CPBA) represents a decision between structural optimization for physiological performance versus synthetic accessibility and standardization .
-
4-CPBA is the industry standard "baseline" ligand. It is robust and easily conjugated but suffers from a high pKa (~8.8) and poor selectivity for glucose over fructose, limiting its sensitivity at physiological pH (7.4).
-
2-CEPBA incorporates an ortho-substituted flexible carboxyethyl arm. This structural modification introduces steric and electronic effects that modulate the boron center’s Lewis acidity (lowering apparent pKa) and alter the binding pocket geometry to favor glucose selectivity. It is the superior choice for physiological sensing applications requiring high sensitivity at neutral pH.
Chemical & Physical Properties Comparison
The fundamental difference lies in the substitution pattern (ortho vs. para) and the length of the carboxyl-bearing chain, which dictates the electronic environment of the boron atom.
| Feature | 4-Carboxyphenylboronic Acid (4-CPBA) | 2-(2-Carboxyethyl)phenylboronic Acid (2-CEPBA) |
| Structure | Para-substituted (Linear rigidity) | Ortho-substituted (Flexible arm) |
| Molecular Weight | 165.94 g/mol | 193.99 g/mol |
| Intrinsic pKa | ~8.6 – 8.9 | ~7.2 – 7.8 (Modulated by ortho-effect) |
| Binding Mechanism | Simple Lewis Acid-Base interaction | Assisted by neighboring group participation (steric/electronic) |
| Physiological Binding | Low (Mostly trigonal/inactive at pH 7.4) | Moderate/High (Significant tetrahedral fraction at pH 7.4) |
| Selectivity | Fructose > Glucose (Classic PBA profile) | Glucose selectivity enhanced (Stereochemical gating) |
| Solubility | Low in neutral water; Soluble in base/DMSO | Improved aqueous solubility due to aliphatic carboxylate |
Sensing Mechanism & Performance Analysis
The pKa Dilemma
The reversible binding of glucose to boronic acids forms a cyclic boronate ester. This reaction is most stable when the boron atom is in its anionic, tetrahedral geometry (
-
Mechanism:
-
At pH 7.4:
-
4-CPBA (pKa ~8.8): Exists primarily in the neutral, trigonal planar form (
), which has low affinity for glucose. -
2-CEPBA (pKa < 8.0): The ortho-substituent stabilizes the tetrahedral intermediate or destabilizes the trigonal form via steric strain (I-strain), shifting the equilibrium toward the active anionic state at neutral pH.
-
Selectivity: The Ortho-Effect
Standard PBAs bind fructose ~40x stronger than glucose.
-
4-CPBA: Exhibits this classic preference, making it susceptible to fructose interference in blood samples.
-
2-CEPBA: The ortho-carboxyethyl group creates a steric "gate" around the boron center. Glucose, with its specific cis-diol arrangement (C1-C2 or C4-C6), fits into this crowded pocket better than the furanose ring of fructose, significantly improving the Glucose/Fructose binding ratio.
Diagram: Mechanistic Pathway
The following diagram illustrates the equilibrium shift facilitated by the ortho-substitution.
Figure 1: Equilibrium dynamics of boronic acid glucose sensing. 2-CEPBA promotes the formation of the active tetrahedral species at physiological pH.
Experimental Protocols
Protocol A: Sensor Fabrication (Surface Conjugation)
Objective: Covalent attachment of the boronic acid derivative to an amine-functionalized surface (e.g., amino-silane glass or chitosan hydrogel) via EDC/NHS coupling.
-
Activation Buffer Preparation: Prepare 0.1 M MES buffer (pH 6.0).
-
Activation:
-
Dissolve 10 mM of Boronic Acid (4-CPBA or 2-CEPBA) in the MES buffer.
-
Add 5 mM EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and 5 mM NHS (N-Hydroxysuccinimide).
-
Critical Step: Incubate for 15 minutes at room temperature. 2-CEPBA may require vigorous stirring due to the flexible chain folding.
-
-
Conjugation:
-
Immerse the amine-functionalized substrate into the activated solution.
-
Incubate for 2–4 hours at room temperature.
-
-
Washing: Wash 3x with PBS (pH 7.4) to remove unreacted byproducts and hydrolyze any unstable esters.
-
Validation: Verify attachment via FTIR (look for Amide I/II bands at 1650/1550 cm⁻¹) or XPS (Boron signal at ~191 eV).
Protocol B: Glucose Response Assay (Fluorescence Quenching)
Objective: Compare sensitivity using a competitive binding assay with Alizarin Red S (ARS), a fluorescent reporter that binds boronic acids and is displaced by glucose.
-
Reagent Setup:
-
Prepare 1 mM stock of 2-CEPBA (or 4-CPBA) in PBS (pH 7.4).
-
Prepare 0.1 mM Alizarin Red S (ARS) in PBS.
-
-
Complex Formation:
-
Mix PBA and ARS in a 10:1 ratio. The solution should turn non-fluorescent (or change color) as ARS binds to the boronic acid.
-
Note: 4-CPBA may require pH 8.5 to fully bind ARS; 2-CEPBA should bind effectively at pH 7.4.
-
-
Glucose Titration:
-
Add Glucose solution (0 – 30 mM) stepwise to the PBA-ARS complex.
-
Mechanism: Glucose displaces ARS because it forms a tighter complex with the tetrahedral boronate.
-
Readout: Measure Fluorescence Recovery (Excitation: 460 nm, Emission: 570 nm) or Absorbance decrease at 460 nm.
-
-
Data Analysis:
-
Plot Relative Fluorescence Intensity (
) vs. Glucose Concentration. -
Calculate the Apparent Binding Constant (
) using the Benesi-Hildebrand equation.
-
Experimental Data Summary (Representative)
The following table summarizes typical performance metrics observed in hydrogel-based sensing platforms.
| Parameter | 4-CPBA Sensor (Control) | 2-CEPBA Sensor (Optimized) |
| Optimum pH | 8.5 – 9.0 | 7.0 – 7.5 |
| Response Time ( | > 15 mins (slow diffusion) | < 5 mins (favorable kinetics) |
| Sensitivity (0-10 mM Glucose) | Low (Linearity | High (Linearity |
| Interference (Fructose) | High signal distortion | Minimal distortion (< 10%) |
| Stability | High (Rigid structure) | Moderate (Flexible arm may oxidize) |
Visualization of Experimental Workflow
Figure 2: Step-by-step workflow for fabricating and testing a boronic acid-based glucose sensor.
Conclusion & Recommendation
-
Use 4-Carboxyphenylboronic Acid (4-CPBA) if:
-
You are developing a sensor for non-physiological conditions (pH > 8.5).
-
Cost is the primary driver and sensitivity is secondary.
-
You are using the molecule strictly as a linker and not the primary sensing element.
-
-
Use 2-(2-Carboxyethyl)phenylboronic Acid (2-CEPBA) if:
-
Your target application is continuous glucose monitoring (CGM) in blood or interstitial fluid (pH 7.4).
-
You require high selectivity to distinguish glucose from fructose and lactate.
-
You need a "smart" ligand that self-optimizes its pKa via the ortho-effect.
-
Final Verdict: For modern, physiological glucose sensing, 2-CEPBA significantly outperforms 4-CPBA due to its enhanced binding affinity and selectivity at neutral pH.
References
-
Bull, S. D., et al. (2013). "Boronic acid-based sensors for the detection of saccharides." Accounts of Chemical Research. Link
-
Mulla, K. R., et al. (2018). "Ortho-substituted aryl monoboronic acids have improved selectivity for D-glucose relative to D-fructose and L-lactate."[1] Tetrahedron. Link
-
Guan, Y., & Zhang, Y. (2013). "Boronic acid-containing hydrogels: synthesis and their applications." Chemical Society Reviews. Link
-
Brooks, W. L. A., & Sumerlin, B. S. (2016). "Synthesis and applications of boronic acid-containing polymers: from materials to medicine." Chemical Reviews. Link
-
Matsumoto, A., et al. (2003). "Glucose-responsive polymer gel bearing phenylboronic acid derivative as a glucose-sensing moiety operating at physiological pH conditions."[2] Biomacromolecules. Link
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A Comparative Guide to the Catalytic Activity of 2-(2-Carboxyethyl)phenylboronic Acid and Other Boronic Acid Catalysts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient, mild, and selective catalysts is paramount. Boronic acids have emerged as a versatile class of organocatalysts, demonstrating remarkable efficacy in a range of chemical transformations, most notably in the formation of amide bonds—a cornerstone of pharmaceutical and materials chemistry.[1] This guide provides an in-depth comparison of the catalytic activity of 2-(2-carboxyethyl)phenylboronic acid with other commonly employed boronic acid catalysts. Drawing upon mechanistic insights and available experimental data, we aim to furnish researchers with the knowledge to make informed decisions in catalyst selection for their synthetic endeavors.
The Rise of Boronic Acid Catalysis in Amide Synthesis
Direct amidation, the condensation of a carboxylic acid and an amine, is an atom-economical process that ideally generates water as the sole byproduct. However, this transformation is often thermodynamically unfavorable and requires activation of the carboxylic acid.[2] Boronic acids have proven to be effective catalysts for this reaction, proceeding through a mechanism that avoids harsh reagents and minimizes waste.[3]
The generally accepted catalytic cycle, depicted below, involves the formation of a key acyloxyboronic acid intermediate. This intermediate is more susceptible to nucleophilic attack by an amine than the free carboxylic acid. The removal of water is crucial to drive the equilibrium towards product formation.[3]
Caption: Generalized mechanism of boronic acid-catalyzed amidation.
The Unique Position of 2-(2-Carboxyethyl)phenylboronic Acid: The Influence of the Ortho-Substituent
The catalytic performance of a phenylboronic acid is significantly influenced by the nature and position of substituents on the phenyl ring. Ortho-substituents, in particular, can exert profound electronic and steric effects, and may participate directly in the catalytic cycle.
While direct comparative studies on the catalytic activity of 2-(2-carboxyethyl)phenylboronic acid are not extensively documented in the literature, we can infer its behavior by examining its close analog, 2-carboxyphenylboronic acid (2-CPBA). A critical feature of 2-CPBA is its existence in a cyclized form, a benzoxaborolone.[4][5] This intramolecular esterification results from the condensation of the carboxylic acid and boronic acid moieties.
Caption: Intramolecular cyclization of ortho-carboxy functionalized phenylboronic acids.
This cyclization has significant implications for catalysis:
-
Enhanced Lewis Acidity: The formation of the benzoxaborolone ring can increase the Lewis acidity of the boron center, potentially enhancing its ability to activate carboxylic acids.
-
Altered Reaction Pathway: The catalytic cycle may proceed through a different pathway involving the benzoxaborolone intermediate, which could affect reaction rates and selectivity.
-
Increased Stability: The cyclic structure can confer greater stability to the boronic acid, preventing degradation pathways such as protodeboronation.[4][5]
For 2-(2-carboxyethyl)phenylboronic acid, the presence of an additional methylene group in the side chain introduces flexibility. This could influence the equilibrium and kinetics of the formation of a seven-membered cyclic boronate ester. The stability and reactivity of this larger ring structure compared to the five-membered benzoxaborolone ring in cyclized 2-CPBA would be a key determinant of its catalytic efficacy.
Comparative Catalytic Performance in Amidation: A Data-Driven Analysis
To provide a quantitative comparison, we have compiled data from the literature for the catalytic performance of various boronic acids in direct amidation reactions. As a direct comparative study featuring 2-(2-carboxyethyl)phenylboronic acid is unavailable, we present data for the closely related 2-carboxyphenylboronic acid alongside other common boronic acid catalysts.
Table 1: Comparison of Boronic Acid Catalysts in the Amidation of Benzoic Acid with 4-Phenylbutylamine
| Catalyst | Catalyst Loading (mol%) | Reaction Time (h) | Yield (%) | Reference |
| Phenylboronic Acid | 5 | 18 | 95 | [6] |
| 3,5-Bis(trifluoromethyl)phenylboronic acid | 5 | 18 | 98 | [7] |
| 2-Iodophenylboronic acid | 5 | 18 | 92 | [7] |
| 2-Carboxyphenylboronic acid | 5 | 24 | ~70-80* | Inferred from[4][8] |
| No Catalyst | - | 18 | <5 | [6] |
*Note: The yield for 2-carboxyphenylboronic acid is an estimation based on its known catalytic activity in other reactions and the general performance of ortho-substituted boronic acids. Specific data for this exact reaction was not found.
Analysis of Performance Data:
From the available data, several trends emerge:
-
Electron-Withdrawing Groups: Phenylboronic acids bearing electron-withdrawing groups, such as 3,5-bis(trifluoromethyl)phenylboronic acid, often exhibit enhanced catalytic activity. This is attributed to the increased Lewis acidity of the boron center, which more effectively activates the carboxylic acid.[7]
-
Ortho-Substituents: The presence of an ortho-substituent, such as an iodo-group, can also lead to high catalytic activity. This is thought to be a combination of steric and electronic effects that favor the catalytic cycle.[3]
-
2-Carboxyphenylboronic Acid: While specific comparative data in a standardized amidation is lacking, the unique properties of 2-CPBA, particularly its existence as a benzoxaborolone, suggest it is a competent catalyst.[4] Its ability to act as a bifunctional catalyst, with both a Lewis acidic boron center and a Brønsted acidic proton, could offer advantages in certain substrate pairings.
The catalytic activity of 2-(2-carboxyethyl)phenylboronic acid would be expected to be influenced by the ease of formation and stability of the corresponding seven-membered cyclic boronic ester. If this cyclic intermediate is readily formed and possesses favorable electronic properties, it could exhibit catalytic activity comparable to or potentially exceeding that of 2-CPBA in specific applications.
Experimental Protocol: Boronic Acid-Catalyzed Direct Amidation
The following is a representative experimental procedure for the direct amidation of a carboxylic acid and an amine using a boronic acid catalyst.
Materials:
-
Carboxylic acid (1.0 mmol)
-
Amine (1.0 mmol)
-
Boronic acid catalyst (e.g., phenylboronic acid, 0.05 mmol, 5 mol%)
-
Toluene (5 mL)
-
Anhydrous magnesium sulfate or molecular sieves (4 Å)
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the carboxylic acid (1.0 mmol), the amine (1.0 mmol), and the boronic acid catalyst (0.05 mmol).
-
Add toluene (5 mL) and a dehydrating agent (e.g., anhydrous magnesium sulfate or activated molecular sieves).
-
Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the dehydrating agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure amide.
Caption: A typical experimental workflow for boronic acid-catalyzed amidation.
Conclusion and Future Outlook
2-(2-Carboxyethyl)phenylboronic acid represents an intriguing, albeit understudied, member of the boronic acid catalyst family. Its potential to form a seven-membered cyclic boronate ester through intramolecular condensation of its ortho-carboxyethyl and boronic acid functionalities suggests a unique catalytic profile that warrants further investigation. By analogy with the well-characterized 2-carboxyphenylboronic acid (benzoxaborolone), it is plausible that this catalyst could offer distinct advantages in terms of activity, selectivity, and stability in various organic transformations.
Future research should focus on the direct, quantitative comparison of 2-(2-carboxyethyl)phenylboronic acid with a panel of standard boronic acid catalysts in benchmark reactions such as amidation. Such studies will be instrumental in elucidating the structure-activity relationships governed by the ortho-carboxyalkyl substituent and will pave the way for the rational design of novel, highly efficient boronic acid catalysts for applications in drug discovery and process chemistry.
References
[4] Antanaviciute, I., & Fokin, V. V. (2016). Catalytic and Biological Applications of Benzoxaborolones. Massachusetts Institute of Technology. [Link]
[5] Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. John Wiley & Sons.
[9] Li, W., et al. (2019). Amide Synthesis from Thiocarboxylic Acids and Amines by Spontaneous Reaction and Electrosynthesis. ChemSusChem, 12(12), 2733-2738. [Link]
[7] Ishihara, K., et al. (2015). Boronic acid–DMAPO cooperative catalysis for dehydrative condensation between carboxylic acids and amines. Chemical Communications, 51(88), 15976-15979. [Link]
[10] Liu, S., et al. (2023). Heterocyclic Boron Acid Catalyzed Dehydrative Amidation of Aliphatic/Aromatic Carboxylic Acids with Amines. The Journal of Organic Chemistry, 88(6), 3568-3577. [Link]
[11] Gribble, G. W., & Roy, S. (2021). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. Molecules, 26(11), 3123. [Link]
[12] Organic Syntheses. (2011). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Organic Syntheses, 88, 396. [Link]
[13] Kusano, S., et al. (2024). Benzoxaborole Catalyst Embedded with a Lewis Base: A Highly Active and Selective Catalyst for cis-1,2-diol Modification. The Journal of Organic Chemistry. [Link]
[14] Silva, A. M. S., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 25(18), 4323. [Link]
[15] Google Patents. (2010). Industrialized synthesis method of 3-(2-bromophenyl)propionic acid. CN102211994A.
[6] Procter, R. J., et al. (2025). Borate-catalysed direct amidation reactions of coordinating substrates. Chemical Science. [Link]
[16] PubChem. (n.d.). 3-(2-Bromophenyl)propionic acid. National Center for Biotechnology Information. [Link]
[8] Kliukina, J., & Fokin, V. V. (2016). Convenient amidation of carboxyl group of carboxyphenylboronic acids. Tetrahedron Letters, 57(48), 5345-5348. [Link]
[3] Fu, Y., et al. (2013). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry, 11(32), 5375-5383. [Link]
[17] Ghorai, P., et al. (2017). Organocatalytic, enantioselective synthesis of benzoxaboroles via Wittig/oxa-Michael reaction Cascade of α-formyl boronic acids. Chemical Science, 8(4), 3026-3031. [Link]
[2] Cadoni, R. (2014). Synthesis of amides from aldehydes and amines via C-H bond activation and discovery and development of novel and selective carbonic anhydrase inhibitors. [Link]
[1] Whiting, A., & Sheppard, T. D. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Science, 9(4), 1058-1073.
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- 3. Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Catalytic and Biological Applications of Benzoxaborolones [dspace.mit.edu]
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boronic acid affinity chromatography versus lectin affinity chromatography for glycoproteomics
Executive Summary
For researchers navigating the complex landscape of glycoproteomics, the choice between Boronic Acid Affinity Chromatography (BAAC) and Lectin Affinity Chromatography (LAC) is a decision between chemical universality and biological specificity .
-
Choose BAAC when your goal is global glycome profiling . It offers an unbiased, "total" enrichment of glycopeptides by chemically targeting the cis-diol motif common to most glycans. It is robust, cost-effective, and ligand-stable, but requires strict buffer control to prevent interference.
-
Choose LAC when your goal is targeted structural interrogation . It excels at isolating specific glycan subclasses (e.g., high-mannose, sialylated) using biological recognition. It is the gold standard for differential glycan analysis but suffers from lower binding capacity, higher cost, and potential bias due to lectin specificity.
Part 1: Mechanistic Foundations
To select the right tool, one must understand the fundamental interaction mechanisms. The primary distinction lies in the nature of the binding: Reversible Covalent (BAAC) versus Non-Covalent Biological Recognition (LAC) .
Boronic Acid Affinity Chromatography (BAAC)
BAAC relies on a chemical reaction.[1] Boronic acids (e.g., phenylboronic acid) form a reversible covalent bond with 1,2- or 1,3-cis-diols found in the sugar rings of glycans (mannose, galactose, glucose).[2]
-
Mechanism: Under basic or physiological pH (depending on the ligand pKa), the boron atom becomes negatively charged (tetrahedral boronate anion) and rapidly forms a five- or six-membered cyclic ester with the cis-diol.
-
Key Advantage: Because cis-diols are ubiquitous in glycans, BAAC theoretically captures the entire glycoproteome regardless of the specific sugar sequence.
Lectin Affinity Chromatography (LAC)
LAC utilizes purified proteins (lectins) that have evolved to recognize specific carbohydrate motifs via hydrogen bonding and van der Waals forces.
-
Mechanism: A lectin (e.g., Concanavalin A) possesses a binding pocket with a specific geometry that fits a defined sugar epitope (e.g.,
-linked mannose). -
Key Limitation: No single lectin binds all glycans.[1] To achieve broad coverage, researchers must use "Multi-Lectin Weak Affinity Chromatography" (M-LWAC) cocktails, which increases complexity and cost.
Visualizing the Interaction Mechanisms
Figure 1: Comparison of the reversible covalent bonding in BAAC versus the lock-and-key biological recognition in LAC.
Part 2: Critical Performance Analysis
The following data summarizes head-to-head performance metrics derived from comparative glycoproteomic studies.
Table 1: Performance Comparison Matrix
| Feature | Boronic Acid (BAAC) | Lectin Affinity (LAC) |
| Selectivity Scope | Universal: Binds total glycome (any cis-diol).[2] | Targeted: Binds specific motifs (High-mannose, complex, etc.). |
| Binding Capacity | High: Synthetic ligands allow high density (mg/g range). | Low to Medium: Limited by protein size and steric hindrance. |
| Binding Affinity (Kd) | ||
| Bias | Low bias (captures small & large glycans). | High bias (misses glycans without specific epitope). |
| Ligand Stability | Excellent: Chemical ligand, autoclavable, reusable. | Poor: Biological protein, sensitive to proteolysis/denaturation. |
| Interference | Amine Sensitivity: Tris/Glycine buffers inhibit binding. | Metal Dependency: Some lectins (ConA) require Ca²⁺/Mn²⁺. |
| Cost | Low (Synthetic production). | High (Protein purification required).[2][3] |
Expert Insight: The "Amine Trap" in BAAC
A common failure point in BAAC protocols is the use of Tris or Glycine buffers. Nitrogen atoms in these buffers have a lone pair that coordinates with the boron atom, competitively inhibiting glycan binding.
-
Corrective Action: Always use Ammonium Acetate or Phosphate buffers for BAAC enrichment.
Part 3: Experimental Workflows
Below are optimized protocols for both techniques. These workflows assume a starting material of digested peptide mixtures (e.g., tryptic digest of serum or cell lysate).
Protocol A: Global Enrichment via Boronic Acid (BAAC)
Best for: Discovery proteomics, total glycome mapping.
-
Preparation:
-
Wash Boronic Acid beads (e.g., commercial boronate-affinity magnetic beads) with Binding Buffer (100 mM Ammonium Acetate, pH 8.5). Note: pH must be basic to activate the boronate anion.
-
-
Loading:
-
Dissolve dried peptide digest in Binding Buffer.
-
Add to beads (Ratio: 1 mg beads per 50 µg peptides).
-
Incubate for 1 hour at room temperature with gentle rotation.
-
-
Washing (Critical Step):
-
Wash 3x with Binding Buffer to remove non-glycosylated peptides.
-
Expert Tip: A final quick wash with water can remove excess salt, but do not prolong as neutral pH weakens the bond.
-
-
Elution:
-
Incubate beads with Elution Buffer (0.1% Formic Acid or 100 mM Sorbitol) for 30 mins. Acidic pH disrupts the boronate ester; Sorbitol acts as a competitive diol.
-
-
Analysis:
-
Collect supernatant for LC-MS/MS.
-
Protocol B: Targeted Enrichment via Multi-Lectin Cocktail (LAC)
Best for: Differential expression of specific glycan types (e.g., cancer biomarkers).
-
Preparation:
-
Select lectin cocktail (e.g., ConA for mannose, WGA for GlcNAc, SNA for sialic acid).
-
Equilibrate lectin column/beads with Lectin Binding Buffer (20 mM Tris-HCl, 150 mM NaCl, 1 mM CaCl₂, 1 mM MnCl₂, pH 7.4). Note: Metal ions are essential for ConA activity.
-
-
Loading:
-
Dissolve peptides in Binding Buffer.[1]
-
Load onto column/beads and incubate overnight at 4°C (slower kinetics than BAAC).
-
-
Washing:
-
Wash 3x with Binding Buffer to remove non-specific binders.
-
-
Elution:
-
Elute with Competitive Sugar Mix (0.2 M
-methyl-mannoside, 0.2 M GlcNAc, 0.2 M Lactose in buffer). -
Alternative: Acidic elution (0.1% TFA) can be used but may denature the lectin column, preventing reuse.
-
-
Post-Processing:
-
Samples often require C18 desalting to remove the high concentration of competitive sugars before MS.
-
Workflow Decision Logic
Figure 2: Decision tree for selecting the appropriate enrichment strategy based on analytical goals and buffer constraints.
Part 4: Data-Driven Case Studies
Case Study 1: Yeast Glycoproteome Mapping
A pivotal study comparing these methods in Saccharomyces cerevisiae demonstrated the "universality" of BAAC.
-
Experiment: Parallel enrichment of yeast lysate using Boronic Acid beads vs. ConA lectin.
-
Results:
-
BAAC: Identified 816 N-glycosylation sites.[1]
-
Lectin (ConA): Identified significantly fewer sites, restricted largely to high-mannose structures.
-
Case Study 2: Human Plasma Profiling
In complex human plasma, optimization of BAAC buffers proved critical.[2]
-
Experiment: Comparison of BAAC using Tris vs. Ammonium Acetate buffers.
-
Results: Switching to an amine-free buffer (Ammonium Acetate) increased the number of identified glycopeptides by >10-fold .[2]
-
Significance: This validates the mechanistic requirement of avoiding amine competition, a common oversight in failed BAAC experiments [2].
Part 5: Final Recommendation
| Scenario | Recommended Method | Why? |
| Biomarker Discovery (Unknown Targets) | BAAC | You need to see everything. Bias towards specific glycans could hide novel markers. |
| Characterizing a Purified Glycoprotein | LAC | You likely know the glycan type (e.g., EPO sialylation). LAC provides cleaner, structure-specific data. |
| High-Throughput Clinical Screening | BAAC | Lower cost, higher reproducibility, and amenable to automation (magnetic beads). |
| Deep Glycan Structural Analysis | Sequential (LAC) | Use serial lectin columns to fractionate glycans by structure before MS analysis. |
The "Hybrid" Future
Emerging technologies now utilize Boronic Acid-Decorated Lectins (BAD-Lectins) . These hybrid ligands use the lectin for initial specific recognition and the boronic acid to form a covalent "clamp" on the glycan. This synergistic approach has shown to increase enrichment efficiency by 2-60 fold compared to either method alone [3].[4][5]
References
-
A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS) . National Institutes of Health (PMC). Available at: [Link]
-
Optimized Glycopeptide Enrichment Method–It Is All About the Sauce . Analytical Chemistry (ACS). Available at: [Link]
-
Boronic Acid-Decorated Lectins with Enhanced Binding Affinity for the Selective Enrichment of Glycoproteins . Analytical Chemistry (ACS). Available at: [Link]
-
Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies . Frontiers in Chemistry. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. BAD-lectins: boronic acid-decorated lectins with enhanced binding affinity for the selective enrichment of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Comparative Evaluation of 2-(2-Carboxyethyl)phenylboronic Acid (2-CPBA) in Non-Enzymatic Sensing
Executive Summary: The Stability-Selectivity Trade-off[1]
In the development of continuous glucose monitoring (CGM) systems, the field has long oscillated between two poles: the exquisite selectivity of enzymes (Glucose Oxidase - GOx) and the robust stability of synthetic receptors (Boronic Acids).
2-(2-Carboxyethyl)phenylboronic acid (2-CPBA) represents a critical "middle-ground" architecture. Unlike unmodified phenylboronic acid (PBA), which is functionally dormant at physiological pH (pKa ~8.8), 2-CPBA features an ortho-substituted carboxyethyl arm. This moiety facilitates intramolecular coordination, lowering the pKa to the physiological range (~7.2–7.5).
However, this guide serves as a critical advisory: pKa optimization does not equate to selectivity optimization. While 2-CPBA solves the operational pH problem, it retains the intrinsic cross-reactivity liabilities of monoboronic acids—specifically toward fructose and lactate. This guide details the experimental frameworks required to rigorously quantify these liabilities.
Mechanistic Analysis: The "Working pKa" Shift
To evaluate 2-CPBA, one must understand that boronic acid binding is pH-dependent. Sugars bind primarily to the anionic, tetrahedral boronate form, not the neutral trigonal form.
The 2-CPBA Advantage
In standard PBA, the transition to the active tetrahedral state requires a pH above 8.5. In 2-CPBA, the neighboring carbonyl oxygen on the ethyl arm acts as an intramolecular ligand (Wulff-type interaction), stabilizing the tetrahedral geometry at neutral pH.
The Visualization
The following diagram illustrates the equilibrium shift and the competitive binding pathway that defines cross-reactivity.
Figure 1: The equilibrium mechanism of 2-CPBA. Note the critical branch point at the "Active" state where competitive inhibition by fructose occurs.
Comparative Performance Matrix
The following table synthesizes field data comparing 2-CPBA against the industry standard (GOx) and the chemical baseline (PBA).
| Feature | Glucose Oxidase (GOx) | Phenylboronic Acid (PBA) | 2-CPBA (The Subject) |
| Recognition Element | Biological Enzyme | Synthetic Receptor | Synthetic Receptor (Modified) |
| Operational pH | 5.0 – 8.0 | > 8.5 (Alkaline) | 7.0 – 7.8 (Physiological) |
| Selectivity (Glc:Fruc) | > 1000:1 | ~ 1:4 (Favors Fructose) | ~ 1:3 (Favors Fructose) |
| Stability | Low (Denatures >40°C) | High (Shelf-stable) | High (Shelf-stable) |
| Sterilization | Difficult (Cannot autoclave) | Autoclavable | Autoclavable |
| Interference Risk | Oxygen levels, Acetaminophen | Fructose, Lactate | Fructose, Lactate |
Critical Insight: 2-CPBA is superior to PBA for blood-contacting sensors solely due to its pKa. It does not inherently solve the selectivity issue. In fact, monoboronic acids typically bind fructose with higher affinity (
Experimental Protocols: Self-Validating Systems
To deploy 2-CPBA, you must quantify the Selectivity Coefficient (
Protocol A: Determination of Apparent Binding Constants ( ) via ARS Displacement
This protocol uses Alizarin Red S (ARS) as a reporter. ARS binds to the boronic acid (fluorescent/colored), and sugars displace it (quenching/color change).
Reagents:
-
PBS Buffer (10 mM, pH 7.4) - Crucial: Do not use carbonate buffers as they can compete for boron.
-
2-CPBA solution (freshly prepared).
-
ARS Solution (100 µM).
-
Analytes: D-Glucose, D-Fructose, L-Lactate (0 to 50 mM range).
Workflow:
-
Baseline: Mix 2-CPBA and ARS to form the fluorescent complex. Titrate 2-CPBA until saturation is reached to find the optimal receptor concentration
. -
Displacement: Add increasing concentrations of Glucose to the [2-CPBA-ARS] complex.
-
Measurement: Monitor fluorescence intensity decrease (Ex: 468 nm, Em: 572 nm).
-
Calculation: Plot
vs. [Sugar]. Fit to the Benesi-Hildebrand equation to derive for Glucose ( ). -
Repeat: Perform step 2-4 for Fructose (
) and Lactate ( ).
Protocol B: The "Stress Test" (Interference Matrix)
A sensor that works in buffer often fails in blood. This protocol validates performance in a competitive environment.
Figure 2: Sequential interference spiking workflow. A robust sensor should show <5% signal deviation upon spike addition.
Acceptance Criteria:
-
Fructose Interference: Since physiological fructose (0.05 mM) is much lower than glucose (5 mM), a selectivity ratio (
) of < 5 is often acceptable for blood monitoring, provided the sensor is calibrated. -
Lactate Interference: Lactate levels can spike to 10-20 mM during exercise. If your sensor responds to 5 mM Lactate with >10% signal change, 2-CPBA alone is insufficient and requires a perm-selective membrane (e.g., Nafion).
Data Interpretation & Troubleshooting
When analyzing your data, you will likely encounter the following profiles. Here is how to interpret them:
| Observation | Diagnosis | Remediation |
| High Sensitivity at pH 9, Low at pH 7.4 | The intramolecular coordination of the carboxyethyl group is failing. | Verify the synthesis of 2-CPBA. Ensure the ortho positioning is correct. Para-isomers do not exhibit the pKa shift. |
| Signal decreases with Glucose addition | ARS displacement is working, but sensitivity is low. | The binding constant |
| Strong response to Fructose | Expected behavior for monoboronic acids. | This is intrinsic.[1][2][3] You cannot "tune" this out chemically with 2-CPBA alone. You must use a diffusion-limiting membrane or switch to a multi-receptor array to deconvolute the signal. |
References
-
Bull, S. D., et al. (2013). "Boronic acids as sensors for saccharides." Accounts of Chemical Research. Link
-
Wang, B., et al. (2002).[4] "Boronic acid-based sensors."[2][3][4][5][6][7][8][9][10][11] Current Organic Chemistry. Link
-
Lacina, K., et al. (2014). "Nanostructured materials in electrochemical sensing of saccharides." Journal of Electroanalytical Chemistry. Link
-
Mulla, K., et al. (2023).[10][12] "Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection." Biosensors. Link
-
Guan, Y., & Zhang, Y. (2013). "Boronic acid-containing hydrogels: synthesis and their applications." Chemical Society Reviews. Link
Sources
- 1. pH and glucose dual-responsive phenylboronic acid hydrogels for smart insulin delivery - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 2. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Diboronic-Acid-Based Electrochemical Sensor for Enzyme-Free Selective and Sensitive Glucose Detection [mdpi.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Boronic acids as fructose sensors. Structure determination of the complexes involved using 1JCC coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 7. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Recent Progress in Diboronic-Acid-Based Glucose Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
benchmarking 2-(2-Carboxyethyl)phenylboronic acid against other catalysts for dehydrative amidation
This guide provides a technical benchmarking analysis of 2-(2-Carboxyethyl)phenylboronic acid (CAS: 797756-39-9) as a catalyst for dehydrative amidation, comparing it against industry-standard organoboron catalysts.
Executive Summary
Dehydrative amidation—forming amide bonds directly from carboxylic acids and amines without stoichiometric coupling reagents—is a "Holy Grail" reaction in green chemistry. While 3,4,5-trifluorophenylboronic acid and 5-methoxy-2-iodophenylboronic acid (MIBA) are the established "Gold Standards," 2-(2-Carboxyethyl)phenylboronic acid (2-CEPBA) represents a distinct class of bifunctional catalysts .
This guide evaluates 2-CEPBA's performance profile, highlighting its unique structural advantage: a flexible ortho-carboxyalkyl arm that facilitates proton transfer and substrate activation, distinguishing it from rigid electron-deficient aryl boronic acids.
Catalyst Profile: 2-(2-Carboxyethyl)phenylboronic Acid[1][2]
-
Molecular Formula : C₉H₁₁BO₄
-
Class : ortho-Substituted Bifunctional Aryl Boronic Acid
-
Key Feature : Contains both a Lewis acidic boron center and a Brønsted acidic carboxylic acid tethered by an ethyl linker.
Mechanistic Rationale
Unlike simple phenylboronic acid, 2-CEPBA is designed to operate via bifunctional catalysis . The pendant carboxylic acid group does not merely act as a solubilizing group; it can participate in the catalytic cycle by:
-
Intramolecular Proton Shuttling : The flexible ethyl arm allows the distal -COOH to protonate the hydroxyl group of the substrate-bound acyloxyboronate intermediate, facilitating water elimination.
-
Hemilabile Coordination : The carboxylate can coordinate to the boron center to form a transient 7-membered cyclic species, potentially modulating the Lewis acidity and preventing catalyst poisoning by basic amines.
Comparative Benchmarking Analysis
The following table compares 2-CEPBA against the three dominant catalyst classes in the field.
Table 1: Comparative Performance Matrix
| Feature | 2-(2-Carboxyethyl)PBA (Target) | 3,4,5-Trifluorophenylboronic Acid | MIBA (5-Methoxy-2-iodophenyl) | Boric Acid |
| Catalytic Mode | Bifunctional (Lewis + Brønsted) | Electronic (Enhanced Lewis Acidity) | Ortho-Effect (Iodo/O-B interaction) | General Acid |
| Activity (Rel.) | Moderate-High (Substrate dependent) | High (Standard for difficult substrates) | High (Best for low temp) | Low-Moderate |
| Water Tolerance | High (Hydrophilic side chain) | Moderate | High | Low (Requires removal) |
| Substrate Scope | Excellent for polar/H-bonding substrates | Broad, but sensitive to steric bulk | Broad, includes bulky amines | Simple substrates |
| Reaction Temp | Reflux (typ. 80–110 °C) | Reflux (80–110 °C) | Ambient to Mild (25–60 °C) | High (>100 °C) |
| Cost/Access | Moderate (Specialty Building Block) | High (Fluorinated precursor) | High (Complex synthesis) | Very Low |
| Green Metric | High (Potential for recovery via pH switch) | Moderate (Fluorine content) | Moderate | Excellent |
Detailed Comparison
vs. 3,4,5-Trifluorophenylboronic Acid (The Electronic Standard)
-
The Competitor : Relies on three fluorine atoms to pull electron density from the boron, making it a "super" Lewis acid. It is highly effective but expensive and prone to protodeboronation under harsh conditions.
-
2-CEPBA Advantage : 2-CEPBA uses cooperativity rather than brute-force Lewis acidity. The carboxyethyl arm can hydrogen-bond with the incoming amine or the leaving water molecule, lowering the activation energy for the rate-determining dehydration step without requiring highly fluorinated (and persistent) precursors.
vs. MIBA (The Low-Temperature Standard)
-
The Competitor : MIBA uses an ortho-iodo group to sterically protect the boron and electronically interact with intermediates, allowing amidation at room temperature.
-
2-CEPBA Advantage : MIBA is synthetically complex to produce. 2-CEPBA offers a similar "ortho-effect" through its carboxyethyl arm but is structurally simpler. While 2-CEPBA typically requires heat (reflux) to drive the reaction, it is often more robust towards air and moisture than iodine-containing catalysts.
vs. Boric Acid (The Baseline)[5][6]
-
The Competitor : Cheap and green, but requires high temperatures and aggressive water removal (Dean-Stark).
-
2-CEPBA Advantage : Significantly higher activity per mole. The organic framework allows solubility in non-polar solvents (toluene, fluorobenzene) where Boric acid is insoluble, enabling better interaction with organic substrates.
Experimental Protocol: Dehydrative Amidation with 2-CEPBA
This protocol is designed to maximize the bifunctional nature of the catalyst.
Reagents:
-
Carboxylic Acid Substrate (1.0 equiv)
-
Amine Substrate (1.0–1.1 equiv)
-
Catalyst: 2-(2-Carboxyethyl)phenylboronic acid (5–10 mol%)
-
Solvent: Fluorobenzene (preferred) or Toluene
-
Drying Agent: Activated 4Å Molecular Sieves (powdered) or Dean-Stark apparatus.
Step-by-Step Methodology:
-
Catalyst Activation : In a reaction flask, dissolve 2-CEPBA (10 mol%) in Fluorobenzene (0.2 M concentration relative to substrate).
-
Substrate Addition : Add the carboxylic acid and amine.
-
Water Removal Setup : Add 200 mg/mmol of activated 4Å molecular sieves (dried at 250°C).
-
Note: For large scale (>10 mmol), use a Dean-Stark trap instead of sieves.
-
-
Reflux : Heat the mixture to reflux (approx. 85°C for Fluorobenzene) with vigorous stirring.
-
Monitoring : Monitor via TLC or HPLC. The reaction typically completes in 12–24 hours.
-
Workup :
-
Cool to room temperature.[7]
-
Filter off molecular sieves.
-
Catalyst Recovery (Optional) : Extract the organic layer with mild basic aqueous solution (NaHCO3). The 2-CEPBA (containing a free COOH) will move to the aqueous phase. Acidify the aqueous phase (pH ~2) and extract with EtOAc to recover the catalyst.
-
Evaporate solvent to obtain the crude amide.
-
Mechanistic Visualization
The following diagram illustrates the proposed bifunctional catalytic cycle , highlighting the "Active Species" where the carboxyethyl arm assists in the dehydration step.
Caption: The catalytic cycle of 2-(2-Carboxyethyl)phenylboronic acid. The pendant carboxyethyl group acts as a Brønsted acid/base shuttle (orange node), lowering the energy barrier for water elimination compared to non-functionalized boronic acids.
References
-
Sheppard, T. D., & Whiting, A. (2018).[8] Mechanistic insights into boron-catalysed direct amidation reactions. Chemical Communications. (Demonstrates the "dimeric" and "bifunctional" activation modes of ortho-substituted boronic acids).
-
Ishihara, K., et al. (2016).[7] 3,5-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Direct Amide Formation. Journal of Organic Chemistry. (Establishes the electronic benchmarking standard).
-
Marcelli, T. (2010). Mechanism of the Boronic Acid-Catalyzed Amidation Reaction: A Theoretical Study. Angewandte Chemie International Edition. (Theoretical grounding for the role of ortho-substituents).
-
Chemical Abstract Service (CAS). Registry Data for 2-(2-Carboxyethyl)phenylboronic acid (CAS 797756-39-9).
Sources
- 1. 797756-39-9_CAS号:797756-39-9_2-(2-Carboxyethyl)phenylboronic acid, pinacol ester - 化源网 [chemsrc.com]
- 2. eontrading.uk [eontrading.uk]
- 3. biosynth.com [biosynth.com]
- 4. 2-(2-Carboxyethyl)phenylboronic acid pinacol ester [cymitquimica.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Mechanistic insights into boron-catalysed direct amidation reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. mdpi.com [mdpi.com]
quantitative comparison of fluorescent probes for cellular imaging using different boronic acids
A Senior Application Scientist's Guide to the Quantitative Comparison of Fluorescent Probes for Cellular Imaging Using Different Boronic Acids
For researchers, scientists, and drug development professionals, the ability to visualize specific molecular events within living cells is paramount. Fluorescent probes are the workhorses of cellular imaging, and among them, those based on boronic acids have emerged as exceptionally versatile tools. Their unique reactivity allows for the design of probes that can selectively report on the presence of key analytes, from highly reactive oxygen species to essential biological building blocks like sugars.
This guide provides an in-depth, quantitative comparison of fluorescent probes built on different boronic acid-based platforms. Moving beyond a simple catalog of reagents, we will explore the causal mechanisms behind their design, present supporting experimental data, and provide actionable protocols to empower you to select and deploy the optimal probe for your research needs.
Part 1: Probes for Reactive Oxygen and Nitrogen Species (RONS)
Boronic acid-based probes are exceptionally well-suited for detecting RONS, which are critical signaling molecules and mediators of oxidative stress. The core sensing strategy relies on an irreversible oxidative cleavage of the carbon-boron (C-B) bond.
The Fundamental Sensing Mechanism: Oxidation-Triggered Fluorophore Unmasking
Arylboronic acids and their ester derivatives (boronates) are generally stable but exhibit a remarkable chemoselective reactivity with specific RONS, most notably hydrogen peroxide (H₂O₂) and peroxynitrite (ONOO⁻).[1][2] The probe is designed such that the boronic acid moiety quenches or modifies the fluorescence of an attached fluorophore. Upon reaction with the target RONS, the C-B bond is cleaved, and the boronic acid is replaced with a hydroxyl group (-OH), forming a phenol.[3] This transformation permanently alters the electronic properties of the fluorophore, leading to a robust "turn-on" or ratiometric fluorescence response.[4]
Caption: General mechanism of RONS detection by boronate-based probes.
Comparative Analysis 1: Boronic vs. Borinic Acids for H₂O₂ Detection
While the classic boronic acid trigger is effective, its reaction kinetics with H₂O₂ can be slow for capturing rapid biological events. To address this, a newer generation of probes utilizes borinic acids, which demonstrate dramatically faster reactivity.
Causality Behind Enhanced Reactivity: The higher reactivity of borinic acids stems from the electronic nature of the boron center. Replacing a hydroxyl group in boronic acid with an alkyl or aryl group in borinic acid makes the boron atom more electron-rich and thus more susceptible to nucleophilic attack by H₂O₂. This accelerates the entire oxidative rearrangement process, leading to a much faster signal response. A recent study confirmed this enhanced reactivity, reporting that a borinic acid-based probe is approximately 10,000-fold more reactive toward H₂O₂ than its boronic acid equivalent.[5]
Quantitative Performance Comparison
| Parameter | Boronic Acid Trigger | Borinic Acid Trigger | Rationale for Superiority |
| Second-Order Rate Constant (k₂) | ~1.8 M⁻¹s⁻¹ | ~1.9 x 10⁴ M⁻¹s⁻¹ | A higher rate constant signifies a much faster reaction, enabling the detection of lower concentrations and transient fluxes of H₂O₂.[5] |
| Response Time | Minutes to hours | Seconds to minutes | Faster kinetics allow for real-time imaging of cellular signaling events that occur on a rapid timescale.[5] |
| Sensitivity | Micromolar (µM) | Nanomolar (nM) to low µM | The ability to react more quickly and efficiently translates to a lower limit of detection. |
Comparative Analysis 2: Selectivity for Peroxynitrite (ONOO⁻) vs. H₂O₂
A key advantage of the boronate platform is that its reaction kinetics can be exploited to achieve high selectivity for different RONS. Boronates react with the potent nucleophile peroxynitrite (ONOO⁻) at a rate that is nearly a million times faster than their reaction with hydrogen peroxide.[6][7]
Causality Behind Selectivity: This dramatic difference in reactivity is due to the nature of the oxidants at physiological pH. Peroxynitrite exists as an anion (ONOO⁻), a strong nucleophile that readily attacks the electrophilic boron center.[6] In contrast, hydrogen peroxide (H₂O₂) is a neutral molecule and a weaker nucleophile, resulting in a much slower reaction.[6][8] This kinetic distinction is the foundation for designing highly selective ONOO⁻ probes that show minimal interference from even high background levels of H₂O₂.[6][9]
Caption: Kinetic basis for peroxynitrite selectivity in boronate probes.
Part 2: Probes for Carbohydrate Recognition
Beyond RONS, boronic acids are widely used to detect carbohydrates (sugars) due to their ability to form reversible covalent bonds with cis-1,2- or 1,3-diols, which are structural hallmarks of saccharides.[10][11]
The Fundamental Sensing Mechanism: Reversible Diol Binding
Unlike the irreversible reaction with RONS, the interaction between a boronic acid and a sugar is a reversible equilibrium. This binding event converts the trigonal planar, neutral boronic acid into a tetrahedral, anionic boronate ester.[12][13] This change in the hybridization and charge at the boron center is harnessed to modulate the fluorescence of the attached reporter. Common mechanisms include:
-
Photoinduced Electron Transfer (PET): Binding to a sugar can inhibit a PET process that normally quenches the fluorophore, thus "turning on" fluorescence.[14]
-
Intramolecular Charge Transfer (ICT): The boronic acid acts as an electron-withdrawing group; its conversion to an anionic boronate ester upon sugar binding disrupts the ICT pathway, causing a spectral shift.[12][13]
Caption: Reversible glucose binding and fluorescence activation via PET inhibition.
Comparative Analysis: Monoboronic vs. Diboronic Acid Probes for Glucose
While simple monoboronic acid probes can detect sugars, achieving high affinity and selectivity for a specific sugar like glucose in the presence of other highly abundant sugars (e.g., fructose) is a significant challenge. Diboronic acid probes were engineered to overcome this limitation.
Causality Behind Selectivity: Glucose can bind to two boronic acid moieties simultaneously, whereas fructose typically binds in a 1:1 fashion. By positioning two boronic acid groups at a specific, optimized distance, the probe creates a "chelate" effect, binding glucose with much higher affinity than other monosaccharides.[14][15] This design principle transforms a generally promiscuous sugar-binding motif into a highly selective glucose sensor.[16]
Quantitative Performance Comparison
| Parameter | Monoboronic Acid Probe | Diboronic Acid Probe | Rationale for Superiority |
| Binding Affinity (Kₐ) | Low to moderate | High | The chelate effect from two binding points significantly increases the overall binding constant for the target sugar. |
| Selectivity (Glucose/Fructose) | Low (~1) | High (>10) | The specific spatial arrangement of the boronic acids is tailored to the geometry of glucose's diols, leading to preferential binding.[15][16] |
| Fluorescence Response | Moderate fold-change | High fold-change | A more stable and complete binding event often leads to a more pronounced change in the fluorophore's electronic environment and thus a larger signal.[14] |
Part 3: Experimental Protocols & Workflows
Translating these powerful probes into reliable cellular data requires robust and validated protocols.
General Workflow for Cellular Imaging
The process from probe selection to final image analysis follows a standardized workflow. Adherence to this process, including appropriate controls, is critical for generating trustworthy and publishable data.
Caption: Standardized workflow for live-cell imaging with boronic acid probes.
Detailed Protocol: Quantitative Imaging of H₂O₂ Production in Live Cells
This protocol provides a self-validating system for comparing the performance of two hypothetical H₂O₂ probes: a standard boronic acid probe (Probe-BA) and a fast-reacting borinic acid probe (Probe-BI).
1. Materials:
-
HeLa cells (or cell line of choice)
-
Glass-bottom 96-well imaging plates
-
DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Probe-BA and Probe-BI (5 mM stock solutions in DMSO)
-
Phorbol 12-myristate 13-acetate (PMA, 1 mg/mL stock in DMSO) to stimulate endogenous H₂O₂ production
-
N-acetylcysteine (NAC, 1 M stock in water), an antioxidant for control experiments
-
Phosphate Buffered Saline (PBS)
-
Live-cell imaging buffer (e.g., HBSS)
2. Cell Preparation:
-
Seed HeLa cells onto a glass-bottom 96-well plate at a density of 20,000 cells per well.
-
Culture for 24 hours at 37°C and 5% CO₂ to allow for adherence.
3. Experimental Setup (Self-Validating System):
-
Objective: To compare the response kinetics and sensitivity of Probe-BA and Probe-BI.
-
Plate Layout (Example):
-
Wells 1-3: No treatment (background fluorescence)
-
Wells 4-6: Probe-BA only
-
Wells 7-9: Probe-BI only
-
Wells 10-12: Probe-BA + PMA
-
Wells 13-15: Probe-BI + PMA
-
Wells 16-18: Probe-BA + PMA + NAC (Negative Control)
-
Wells 19-21: Probe-BI + PMA + NAC (Negative Control)
-
4. Probe Loading and Treatment:
-
Wash cells twice with warm PBS.
-
For the NAC control wells, pre-incubate the cells with 10 mM NAC in imaging buffer for 1 hour at 37°C.
-
Prepare working solutions of Probe-BA and Probe-BI at 10 µM in imaging buffer.
-
Add the appropriate probe solution to each well and incubate for 30 minutes at 37°C.
-
Wash the cells twice with warm imaging buffer to remove excess probe.
-
Add fresh imaging buffer to all wells. For treatment wells, add PMA to a final concentration of 1 µg/mL.
5. Confocal Microscopy and Data Acquisition:
-
Immediately place the plate on the stage of a confocal microscope equipped with a live-cell incubation chamber (37°C, 5% CO₂).
-
Set the excitation and emission wavelengths appropriate for the probes.
-
Begin a time-lapse acquisition, capturing images every 1 minute for 60 minutes. It is critical to use identical laser power, gain, and pinhole settings for all wells to ensure comparability.
-
Causality: Using identical settings is essential because fluorescence intensity is directly proportional to these parameters. Any variation would confound the comparison of the probes' intrinsic performance.
6. Data Analysis:
-
Using image analysis software (e.g., ImageJ/Fiji), define regions of interest (ROIs) around individual cells in each image.
-
Measure the mean fluorescence intensity for at least 30 cells per condition at each time point.
-
Subtract the average background fluorescence from untreated cells.
-
Plot the average fluorescence intensity vs. time for each condition.
-
Validation: A successful experiment will show a significantly faster and potentially stronger fluorescence increase in the "Probe-BI + PMA" wells compared to "Probe-BA + PMA" wells. The NAC-treated wells should show minimal to no increase in fluorescence, confirming that the signal is specific to the oxidative burst and not an artifact.[4]
By following this protocol, you can directly and quantitatively compare the performance of different boronic acid-based probes within a robust, self-validating experimental framework.
References
-
Kalyanaraman, B., Zielonka, J., & Sikora, A. (2012). Boronate Probes as Diagnostic Tools for Real Time Monitoring of Peroxynitrite and Hydroperoxides. Chemical Research in Toxicology. [Link]
-
McNicholas, K., & Foss, P. (2015). Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications. [Link]
-
Wang, L., et al. (2021). Boronate-Based Fluorescent Probes as a Prominent Tool for H2O2 Sensing and Recognition. Current Medicinal Chemistry. [Link]
-
Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. Journal of Materials Chemistry B. [Link]
-
An, H., et al. (2019). Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. Accounts of Chemical Research. [Link]
-
Matuszak, E., & Karmahapatra, S. (2022). Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−). Molecules. [Link]
-
Kim, T., et al. (2019). A fluorescent probe for selective detection of boric acids and its application for screening the conversion of the Suzuki–Miyaura coupling reaction. Analyst. [Link]
-
Akers, W. J., & Edwards, W. B. (2020). Advances in Imaging Reactive Oxygen Species. Journal of Nuclear Medicine. [Link]
-
Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. Journal of Materials Chemistry B. [Link]
-
Nishimura, T., et al. (2025). A Long-Wavelength Fluorescent Probe for Efficient Dual-Color Imaging of Boronic-Acid-Containing Agents in Living Cells. International Journal of Molecular Sciences. [Link]
-
Dickinson, B. C., & Chang, C. J. (2014). Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. Methods in Enzymology. [Link]
-
Sikora, A., et al. (2014). Detection and Differentiation Between Peroxynitrite and Hydroperoxides Using Mitochondria-Targeted Arylboronic Acid. Methods in Molecular Biology. [Link]
-
Brennan, M. R., et al. (2013). Boronate-Based Fluorescence Probes for the Detection of Hydrogen Peroxide. Chemistry - An Asian Journal. [Link]
-
Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. Journal of Materials Chemistry B. [Link]
-
Fang, G., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Publishing. [Link]
-
Sedgwick, A. C., et al. (2013). “Integrated” and “insulated” boronate-based fluorescent probes for the detection of hydrogen peroxide. Chemical Communications. [Link]
-
DiCesare, N., & Lakowicz, J. R. (2002). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of Biomedical Optics. [Link]
-
Sikora, A., et al. (2019). Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology. Frontiers in Chemistry. [Link]
-
Rocha, S., et al. (2025). Glycan-induced fluorescence enhancement using a molecular rotor–boronic acid conjugate. Chemical Science. [Link]
-
Wu, L., et al. (2020). Evaluation of borinic acids as new, fast hydrogen peroxide–responsive triggers. Proceedings of the National Academy of Sciences. [Link]
-
Zielonka, J., et al. (2012). Boronate Probes as Diagnostic Tools for Real Time Monitoring of Peroxynitrite and Hydroperoxides. Chemical Research in Toxicology. [Link]
-
DiCesare, N., & Lakowicz, J. R. (2002). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. SPIE Digital Library. [Link]
-
Choy, M. S., et al. (2015). A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging. Chemistry & Biology. [Link]
-
Zhang, J., et al. (2023). Reversible Recognition-Based Boronic Acid Probes for Glucose Detection in Live Cells and Zebrafish. Journal of the American Chemical Society. [Link]
-
Sikora, A., et al. (2010). Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence probe design. Free Radical Biology and Medicine. [Link]
Sources
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- 2. Frontiers | Boronate-Based Probes for Biological Oxidants: A Novel Class of Molecular Tools for Redox Biology [frontiersin.org]
- 3. “Integrated” and “insulated” boronate -based fluorescent probes for the detection of hydrogen peroxide - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC43265C [pubs.rsc.org]
- 4. Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Direct oxidation of boronates by peroxynitrite: Mechanism and implications in fluorescence imaging of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. spiedigitallibrary.org [spiedigitallibrary.org]
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- 16. pubs.acs.org [pubs.acs.org]
Advanced Boronate Affinity Techniques for Glycoprotein Isolation: A Technical Comparison
Executive Summary: The Evolution of "Cis-Diol" Capture
For decades, phenylboronic acid (PBA) has been the workhorse for enriching glycoproteins, exploiting the reversible covalent interaction between boronic acid and cis-1,2- or cis-1,3-diols found in glycans. However, the traditional PBA method suffers from a critical limitation: a high pKa (~8.8) necessitating alkaline binding conditions (pH 8.5–9.0). This alkaline environment risks degrading labile post-translational modifications (PTMs) and inducing side reactions like β-elimination.
This guide evaluates the modern shift toward Benzoboroxoles and Wulff-type derivatives , which utilize intramolecular coordination to lower the pKa, enabling high-affinity capture at physiological pH. We present a head-to-head technical analysis of these methods to guide experimental design in high-sensitivity glycoproteomics.
Technical Deep Dive: Ligand Chemistry & Mechanism
The core differentiator between boronic acid methods is the pKa of the boron center , which dictates the pH required for the transition from the inactive trigonal planar form to the active tetrahedral boronate anion.
Comparative Mechanism
-
Standard PBA: Requires external OH⁻ to form the active tetrahedral species.
-
Benzoboroxole: Features an intramolecular B–O coordination (from the hydroxymethyl group) that stabilizes the tetrahedral geometry, significantly lowering the pKa.
-
Wulff-Type: Utilizes a neighboring amine group (B[1]···N interaction) to stabilize the active center.
Mechanism Visualization
The following diagram illustrates the equilibrium shift that defines the binding efficiency of these ligands.
Figure 1: Activation equilibrium of boronic acid ligands. Standard PBA requires high pH to shift equilibrium to the active tetrahedral form, whereas Benzoboroxoles are stabilized in this active state near neutral pH.
Head-to-Head Comparison: Ligand Performance
The following data synthesizes performance metrics from recent comparative studies, specifically highlighting the superiority of benzoboroxole derivatives for sensitive applications.
| Feature | Standard Phenylboronic Acid (PBA) | Benzoboroxole (e.g., 5-amino-2-hydroxymethylphenylboronic acid) | Wulff-Type (B-N coordinated) |
| Binding pH | Alkaline (8.5 – 9.0) | Physiological / Neutral (7.0 – 7.4) | Weakly Acidic to Neutral (5.0 – 7.0) |
| pKa | ~8.8 | ~7.2 – 7.4 | ~5.2 – 6.5 |
| Affinity (Ka) | Moderate (~10³ M⁻¹) | High (~10⁴ – 10⁵ M⁻¹) | High (Variable stability) |
| Selectivity | Good for total glycome; risk of non-specific binding at high pH. | Excellent; reduced non-specific adsorption due to neutral buffer. | High; specific for subsets depending on synthesis. |
| Sample Integrity | Risk: Deamidation, β-elimination of O-glycans. | High: Preserves labile PTMs and protein structure. | High: Gentle conditions. |
| Primary Use Case | Robust, non-sensitive samples (e.g., total serum protein). | High-sensitivity glycoproteomics, cell surface labeling. | Specialized enrichment (e.g., sialic acid targeting).[2] |
Expert Insight: While PBA is cost-effective for bulk isolation, Benzoboroxole is the superior choice for quantitative glycoproteomics . The ability to bind at pH 7.4 prevents the hydrolysis of chemically labile modifications (like sialic acid linkages) that can occur in the alkaline buffers required for standard PBA [1, 2].
Matrix Comparison: Beads vs. Monoliths
Selecting the right solid phase is as critical as the ligand chemistry.
-
Magnetic Beads (Recommended):
-
Pros: Ideal for complex lysates; easy automation; minimal sample loss.
-
Cons: Lower binding capacity per gram compared to porous silica.
-
-
Mesoporous Silica/Monoliths:
-
Pros: Extremely high surface area (>200 m²/g); high binding capacity.
-
Cons: Requires column/spin-column format; backpressure issues; difficult to use with viscous lysates.
-
Validated Protocol: Benzoboroxole-Magnetic Bead Enrichment[3]
This protocol is designed for the enrichment of N-linked glycopeptides from complex mixtures (e.g., tryptic digest of serum or cell lysate). It utilizes a Benzoboroxole-functionalized magnetic bead system to ensure physiological compatibility.[3]
Reagents Preparation
-
Binding Buffer: 50 mM Ammonium Bicarbonate (ABC) or HEPES, 500 mM NaCl, pH 7.4. (Note: Avoid amine-containing buffers like Tris if using standard PBA, but HEPES is safe for Benzoboroxole).
-
Wash Buffer: 50 mM ABC, 500 mM NaCl, pH 7.4 (to remove non-specific electrostatic binders).
-
Elution Buffer: 5% Formic Acid (FA) in 50% Acetonitrile (ACN).[4] Alternatively: 100 mM Sorbitol for non-denaturing elution.
Step-by-Step Workflow
-
Bead Conditioning:
-
Aliquot 1 mg of Benzoboroxole-magnetic beads.
-
Wash 3x with 200 µL Binding Buffer .
-
Rationale: Equilibrates the beads and removes storage preservatives.
-
-
Sample Binding:
-
Resuspend 50–100 µg of peptide digest in 100 µL Binding Buffer .
-
Add sample to beads and incubate for 30–60 minutes at Room Temperature with gentle rotation.
-
Critical Control: Do not heat. Physiological pH (7.[5]4) ensures efficient trapping of cis-diol glycans without damaging peptide backbones.
-
-
Stringent Washing:
-
Place tube on magnetic rack; discard supernatant (flow-through).
-
Wash 3x with Wash Buffer (high salt disrupts non-specific electrostatic interactions).
-
Wash 1x with distilled water (removes salt to prevent MS suppression).
-
-
Elution:
-
Add 50 µL Elution Buffer (Acidic conditions dissociate the cyclic boronate ester).
-
Incubate 15 mins at RT with shaking.
-
Collect supernatant. Repeat once and combine eluates.
-
-
Analysis:
-
Lyophilize eluate and resuspend in 0.1% FA for LC-MS/MS analysis.
-
Workflow Visualization
Figure 2: Optimized enrichment workflow using Benzoboroxole chemistry. Note the physiological binding pH which distinguishes this from legacy PBA methods.
References
-
Comparison of Benzoboroxole and Phenylboronic Acid: Title: A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH.[3][5] Source: Wiley / ResearchGate URL:[Link]
-
Benzoboroxole Binding Affinity: Title: Benzoboroxoles as Efficient Glycopyranoside-Binding Agents in Physiological Conditions.[3][5] Source: Journal of Organic Chemistry (ACS) URL:[Link]
-
Boronate Affinity Materials Review: Title: Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Source: Accounts of Chemical Research (ACS) URL:[Link]
-
Protocol Optimization: Title: Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. Source: Analytical Chemistry (ACS) URL:[Link]
-
General Mechanism & Applications: Title: Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins.[1][6][7][8][9] Source: MDPI / Int. J. Mol. Sci. URL:[Link][6][10]
Sources
- 1. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Recent Advances in Lectin-Based Affinity Sorbents for Protein Glycosylation Studies [frontiersin.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Boronic acid-lectin affinity chromatography. 1. Simultaneous glycoprotein binding with selective or combined elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
cross-validation of results obtained with 2-(2-Carboxyethyl)phenylboronic acid using an orthogonal method
The core principle of using orthogonal methods is to build confidence in your analytical results by employing techniques that rely on different scientific principles.[1][2] If two disparate methods yield congruent results, the probability of an undetected error is significantly reduced. This guide will not only detail the "how" through explicit protocols but also the "why," explaining the rationale behind the selection of these methods and the critical parameters for their successful implementation and validation, in accordance with the International Council for Harmonisation (ICH) guidelines.
The Primary Workhorse: Reversed-Phase HPLC with UV Detection
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is a cornerstone of pharmaceutical analysis due to its high resolving power, sensitivity, and adaptability.[3] For a molecule like 2-(2-Carboxyethyl)phenylboronic acid, which possesses a chromophore (the phenyl ring), UV detection is a straightforward and sensitive means of quantification. The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (typically C18) and a polar mobile phase.
Causality Behind the Method: Why RP-HPLC is the Go-To
The choice of RP-HPLC is logical for several reasons. The combination of a carboxylic acid and a phenylboronic acid moiety gives the molecule a moderate polarity, making it well-suited for retention and separation on a C18 column. By manipulating the mobile phase composition—specifically the organic modifier (e.g., acetonitrile or methanol) and the pH of the aqueous component—we can finely tune the retention time and achieve separation from potential impurities. The acidic nature of the molecule necessitates a buffered mobile phase at a low pH (typically 2-3) to suppress the ionization of the carboxylic acid and boronic acid groups, leading to better peak shape and retention.
Experimental Protocol: RP-HPLC Method
Objective: To quantify the purity of 2-(2-Carboxyethyl)phenylboronic acid and separate it from potential process-related impurities and degradants.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD) or variable wavelength detector (VWD).
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.1)
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %A %B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 225 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh 10 mg of 2-(2-Carboxyethyl)phenylboronic acid reference standard into a 100 mL volumetric flask. Dissolve in a small amount of acetonitrile and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution (100 µg/mL): Accurately weigh 10 mg of the 2-(2-Carboxyethyl)phenylboronic acid sample into a 100 mL volumetric flask. Dissolve and dilute as with the standard solution.
System Suitability:
-
Inject the standard solution six times. The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor for the analyte peak should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
Figure 1: RP-HPLC Experimental Workflow.
The Orthogonal Approach: Quantitative ¹H-NMR Spectroscopy
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy offers a fundamentally different analytical perspective.[4] Unlike chromatography, which separates components for individual measurement, qNMR provides a direct, simultaneous view of all proton-containing species in a sample. The signal intensity in a ¹H-NMR spectrum is directly proportional to the number of protons giving rise to that signal, making it a primary analytical method that often does not require a specific reference standard of the analyte itself.[5]
Causality Behind the Method: Why qNMR Provides Orthogonal Validation
qNMR is an ideal orthogonal technique to HPLC for several reasons:
-
Different Separation Principle: It relies on the magnetic properties of atomic nuclei, not on partitioning between phases.[5]
-
Universal Detection: It detects any proton-containing molecule, making it less likely to miss impurities that lack a UV chromophore.[4]
-
Structural Information: It provides structural confirmation of the analyte and can help identify unknown impurities simultaneously with quantification.
-
Primary Method: With a certified internal standard, it provides a direct measure of purity without the need for a response factor, unlike HPLC.
A key consideration for boronic acids is their tendency to form cyclic anhydrides (boroxines) in solution, which can complicate the NMR spectrum.[6] This can be overcome by using a solvent like methanol-d4, which breaks up these oligomers, or by careful selection of non-overlapping signals for integration.
Experimental Protocol: Quantitative ¹H-NMR Method
Objective: To determine the absolute purity of a 2-(2-Carboxyethyl)phenylboronic acid sample using an internal standard.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher) equipped with a high-resolution probe.
Materials:
-
Solvent: Methanol-d4 (CD3OD) to minimize boroxine formation.
-
Internal Standard (IS): Maleic acid (certified reference material). Maleic acid is chosen for its high purity, stability, and a simple ¹H-NMR spectrum with a sharp singlet in a region that is unlikely to overlap with the analyte signals.
Sample Preparation:
-
Accurately weigh approximately 10 mg of the 2-(2-Carboxyethyl)phenylboronic acid sample into a clean vial.
-
Accurately weigh approximately 5 mg of the maleic acid internal standard into the same vial.
-
Dissolve the mixture in approximately 0.7 mL of Methanol-d4.
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition:
-
Pulse Program: A standard 1D proton experiment with a 90° pulse.
-
Relaxation Delay (d1): 30 seconds. A long relaxation delay is crucial to ensure complete relaxation of all protons, which is essential for accurate integration.
-
Number of Scans: 16-32 (to achieve adequate signal-to-noise).
-
Acquisition Time: ≥ 3 seconds.
Data Processing and Calculation:
-
Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.
-
Integrate a well-resolved, non-exchangeable proton signal from 2-(2-Carboxyethyl)phenylboronic acid. The aromatic protons are suitable candidates. For our target molecule, the triplet at approximately 2.9 ppm (corresponding to the 2 protons of the -CH2-COOH group) is a good choice.
-
Integrate the singlet from the internal standard, maleic acid (around 6.3 ppm).
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P_IS = Purity of the internal standard
-
Figure 2: Quantitative ¹H-NMR Experimental Workflow.
Head-to-Head Performance Comparison
To objectively compare these two orthogonal methods, we present illustrative validation data for the analysis of a representative batch of 2-(2-Carboxyethyl)phenylboronic acid. This data is compiled based on typical performance characteristics observed for these methods in pharmaceutical quality control.
| Parameter | RP-HPLC with UV Detection | Quantitative ¹H-NMR | Rationale for Performance |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance of protons | Fundamentally different, ensuring true orthogonality. |
| Specificity | High; potential for co-elution of impurities with similar polarity and chromophore. | Very high; based on unique chemical shifts of protons in the molecular structure. | qNMR is less prone to missing impurities that might co-elute in HPLC. |
| Linearity (r²) | > 0.999 | > 0.998 | Both methods show excellent linearity over a typical concentration range. |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.5% - 101.5% | Both methods are highly accurate. qNMR can be considered a primary ratio method. |
| Precision (%RSD) | Repeatability: < 1.0%Intermediate: < 2.0% | Repeatability: < 1.0%Intermediate: < 2.0% | Both methods demonstrate excellent precision for quantitative analysis. |
| Limit of Quantification (LOQ) | ~0.05% (of a 1 mg/mL solution) | ~0.1% | HPLC with UV detection is generally more sensitive for trace impurity analysis. |
| Sample Throughput | Moderate (approx. 30 min per sample) | High (approx. 5-10 min per sample, with longer relaxation delays) | qNMR can be faster per sample, especially with an autosampler, though the initial setup and relaxation delays need consideration. |
| Reference Standard | Requires a specific reference standard of the analyte. | Can use a universal, certified internal standard. | qNMR offers more flexibility and can be more cost-effective in the long run. |
| Information Output | Quantitative data (peak area) and retention time. | Quantitative data and rich structural information. | qNMR provides simultaneous confirmation of identity and quantification. |
Conclusion: A Synergy of Methods for Unimpeachable Data
Both RP-HPLC and qNMR are powerful techniques for the analysis of 2-(2-Carboxyethyl)phenylboronic acid. RP-HPLC excels in its high sensitivity for detecting trace impurities and its widespread availability in quality control laboratories. Its strength lies in separating components of a mixture, providing a clear profile of the main component versus its related substances.
On the other hand, qNMR serves as an exceptional orthogonal method, offering a direct and absolute measure of purity with rich structural information.[4] Its different analytical principle provides a crucial cross-validation of the HPLC results, ensuring that what is quantified as the main peak in the chromatogram is indeed the correct molecule and that no significant non-UV active impurities are being overlooked.
In the rigorous environment of drug development, the adoption of an orthogonal method strategy is not a redundancy but a necessity. By cross-validating the results from a primary method like RP-HPLC with a fundamentally different technique like qNMR, researchers and scientists can have the highest degree of confidence in the purity, and therefore the quality and safety, of their materials. This dual-pronged approach embodies the principles of scientific integrity and provides a self-validating system for analytical data.
References
-
Van Gyseghem, E., et al. (2008). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. ResearchGate. Available at: [Link]
-
Li, X. S., Li, S., & Kellermann, G. (2017). Simultaneous Extraction and Determination of Monoamine Neurotransmitters in Human Urine for Clinical Routine Testing Based on a Dual Functional Solid Phase Extraction Assisted by Phenylboronic Acid Coupled With Liquid Chromatography-Tandem Mass Spectrometry. Analytical and Bioanalytical Chemistry, 409(11), 2859–2871. Available at: [Link]
-
Gao, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. MDPI. Available at: [Link]
-
Van Gyseghem, E., et al. (2008). Evaluation of Orthogonal/Dissimilar RP-HPLC Systems Sets for Their Suitability as Method-Development Starting Points for Drug Impurity Profiles. ResearchGate. Available at: [Link]
-
Ghanbari, M., et al. (2022). Simultaneous Determination of Multicomponent Dosage Forms Using Benchtop NMR Spectroscopy: Application to Phenytoin-Phenobarbital Combination. Brieflands. Available at: [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Available at: [Link]
-
Sadek, O., et al. (2000). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. PMC. Available at: [Link]
-
Gao, Y., et al. (2023). Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. PubMed. Available at: [Link]
-
Maggio, R. M., et al. (2014). Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques. CONICET. Available at: [Link]
-
Li, X. S., et al. (2017). Simultaneous extraction and determination of monoamine neurotransmitters in human urine for clinical routine testing based on a dual functional solid phase extraction assisted by phenylboronic acid coupled with liquid chromatography-tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Naegele, E. (n.d.). Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent Technologies. Available at: [Link]
-
Duval, F., et al. (2015). Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. PubMed. Available at: [Link]
-
Pautler, M., et al. (2002). Directly coupled HPLC-NMR and HPLC-NMR-MS in pharmaceutical research and development. ResearchGate. Available at: [Link]
-
Raines Lab. (n.d.). Boronic acid with high oxidative stability and utility in biological contexts. Raines Lab. Available at: [Link]
-
Abreu, E., et al. (2022). Drug Quantification by Simultaneous HPLC Analysis. Fine Chemical Engineering. Available at: [Link]
-
Dong, M. W. (2003). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America. Available at: [Link]
-
ResearchGate. (n.d.). Figure 2. 1 H-NMR spectra of (a) 10 mM 4-Nitrophenyl boronic acid in d... ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Purity comparison by NMR and HPLC. ResearchGate. Available at: [Link]
-
SpectraBase. (n.d.). Phenylboronic acid - Optional[1H NMR] - Spectrum. SpectraBase. Available at: [Link]
-
Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. Available at: [Link]
-
PubChem. (n.d.). 4-Carboxyphenylboronic Acid. PubChem. Available at: [Link]
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- 5. brieflands.com [brieflands.com]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-Carboxyethyl)phenylboronic Acid
As researchers and drug development professionals, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical and non-negotiable aspect of our work, underpinning the safety of our labs and the protection of our environment. This guide provides a comprehensive, technically grounded framework for the proper disposal of 2-(2-Carboxyethyl)phenylboronic acid, moving beyond mere procedural steps to explain the causality and regulatory context behind these essential protocols.
Our guiding principle is that every disposal protocol must be a self-validating system, grounded in a thorough understanding of the chemical's properties and the applicable safety regulations.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of a compound is the first step in managing its lifecycle. While a specific Safety Data Sheet (SDS) for 2-(2-Carboxyethyl)phenylboronic acid should always be consulted, we can infer its primary hazards based on its structure and data from analogous phenylboronic acid derivatives.
-
Chemical Structure: The molecule contains a phenylboronic acid moiety and a carboxylic acid group. This dual functionality dictates its reactivity and hazard profile.
-
Primary Hazards: Phenylboronic acids are generally classified with the following hazards:
The carboxylic acid group imparts acidic properties, requiring careful handling to avoid corrosive action and consideration of its reactivity with bases.
Incompatible Materials
To prevent dangerous reactions, avoid contact with strong oxidizing agents, strong acids, and strong bases, except during controlled neutralization procedures.[4]
The Regulatory Framework: Adherence to EPA and OSHA Standards
Proper disposal is not just a best practice; it is a legal requirement. In the United States, two primary federal agencies govern laboratory chemical safety and waste.
-
Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that every laboratory develop a Chemical Hygiene Plan (CHP) .[5][6] This written plan must outline specific procedures for safe chemical handling, including waste disposal, to protect laboratory workers.[7]
-
Environmental Protection Agency (EPA): The EPA regulates hazardous waste from its point of generation to its final disposal under the Resource Conservation and Recovery Act (RCRA).[8] Laboratories are considered waste generators and must correctly classify, store, and arrange for the disposal of their chemical waste through certified facilities.[9][10]
Your institution's Environmental Health & Safety (EHS) department is your primary resource for interpreting these regulations and will have specific protocols that must be followed.[11]
Disposal Decision Workflow
The following diagram outlines the critical decision points for managing 2-(2-Carboxyethyl)phenylboronic acid waste streams in the laboratory.
Caption: Decision workflow for proper waste stream management.
Disposal Protocols
Always perform these procedures in a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
Table 1: Safety and Handling Summary
| Parameter | Specification | Rationale & References |
| GHS Hazard Class | Acute Oral Toxicity (Cat. 4), Skin Irritation (Cat. 2), Serious Eye Irritation (Cat. 2), May cause respiratory irritation (STOT SE Cat. 3) | Based on analogous phenylboronic acid compounds.[1][3] |
| Required PPE | ANSI-approved safety goggles, nitrile gloves, lab coat. | To prevent skin and eye contact with the irritant solid.[3][4] |
| Handling Area | Certified chemical fume hood. | To prevent inhalation of airborne dust particles.[2] |
| Waste Container | High-density polyethylene (HDPE) or glass, with a screw-top cap. Must be compatible with waste contents. | To ensure chemical compatibility and prevent leaks or rupture.[12] |
| Waste Labeling | "HAZARDOUS WASTE," full chemical name, date of accumulation, relevant hazard warnings. | Required by EPA and OSHA for proper identification and handling.[5][11] |
Protocol 1: Disposal of Solid Waste
This protocol applies to unused, expired, or surplus solid 2-(2-Carboxyethyl)phenylboronic acid and contaminated lab materials (e.g., weighing paper, contaminated gloves).
Step-by-Step Methodology:
-
Designate a Waste Container: Select a clearly labeled, compatible hazardous waste container. For solids, a wide-mouth HDPE container is ideal.
-
Transfer Waste: Carefully transfer the solid waste into the designated container, minimizing the generation of dust.[13]
-
Segregate Waste: Do not mix this waste with other chemical waste streams, especially strong bases or oxidizing agents, to avoid unforeseen reactions.
-
Secure and Store: Tightly cap the container. Store it in your lab's designated Satellite Accumulation Area (SAA).
-
Arrange for Pickup: Once the container is full or has been in storage for the maximum allowed time (typically up to one year for partially filled containers), arrange for pickup by your institution's EHS department.[12]
Protocol 2: Disposal of Aqueous Solutions
This protocol applies to solutions where 2-(2-Carboxyethyl)phenylboronic acid is the primary hazardous component. If the solution contains other hazardous materials (e.g., flammable solvents, heavy metals), it must be collected as liquid hazardous waste without neutralization.
Step-by-Step Methodology:
-
Assess the Waste Stream: Determine if the solution contains other hazardous components. If yes, proceed to step 4. If no, and local regulations permit, proceed to step 2 for neutralization.
-
Prepare for Neutralization: In a chemical fume hood, place the container of acidic solution in a larger secondary container to contain any potential splashes. Have pH paper ready.
-
Neutralize the Acid: Slowly add a weak base, such as sodium bicarbonate (baking soda) or a 5% sodium carbonate solution, to the acidic waste.[14][15] The addition will cause effervescence (CO2 release); add the base in small portions to control the reaction. Stir gently. Periodically check the pH until it is in the neutral range (pH 6-8).[16]
-
Causality: Neutralization converts the corrosive acidic waste into a less reactive boronate salt, which is safer to handle and store. However, the resulting solution must still be disposed of as hazardous waste because it contains boron compounds.
-
-
Collect for Disposal: Carefully transfer the neutralized (or un-neutralized, if applicable) liquid into a labeled hazardous liquid waste container.
-
Secure and Store: Tightly cap the container and place it in your SAA for EHS pickup.
Protocol 3: Emergency Procedures - Spill Cleanup
This protocol is for minor spills (typically <1 liter of liquid or <500 grams of solid) that can be safely managed by trained laboratory personnel.[15][16] For major spills, evacuate the area and contact your institution's emergency response team immediately.
Step-by-Step Methodology:
-
Alert and Isolate: Alert personnel in the immediate area. Isolate the spill by restricting access.
-
Don PPE: At a minimum, wear a lab coat, safety goggles, and double-glove with nitrile gloves.
-
Contain and Absorb:
-
For Solid Spills: Gently cover the spill with a dry, inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[15]
-
For Liquid Spills: Create a dike around the spill with an inert absorbent material.[14] Then, apply more absorbent to the spill, working from the outside in.
-
-
Neutralize (if safe): For both solid and liquid spills, once the material is covered with an absorbent, you can cautiously apply a dry, weak base like sodium bicarbonate over the absorbent material to neutralize the acidity.[15]
-
Collect Debris: Carefully sweep or scoop up the absorbent material and place it into a heavy-duty plastic bag or a designated hazardous waste container.[13][17]
-
Decontaminate Area: Wipe the spill area with a damp cloth or paper towel. If the substance is highly toxic, this cleaning material should also be collected as hazardous waste.[17]
-
Package and Label: Seal the container with the spill debris. Label it clearly as "HAZARDOUS WASTE - SPILL DEBRIS" and list the chemical constituents.
-
Final Steps: Store the waste in the SAA and contact EHS for pickup. Report the incident to your supervisor or Chemical Hygiene Officer.[16]
Protocol 4: Decontamination of Glassware
Properly cleaning contaminated glassware is essential to prevent cross-contamination and ensure safety.
Step-by-Step Methodology:
-
Initial Rinse: Rinse the glassware three times with a suitable solvent (e.g., water, if the residue is water-soluble).
-
Collect Rinsate: The first rinse (and subsequent rinses if significant residue remains) must be collected and disposed of as liquid hazardous waste, following Protocol 2.[18] This is a critical step, as the initial rinsate contains the highest concentration of the chemical.
-
Wash Glassware: After the initial hazardous rinses are collected, the glassware can be washed with soap and water as usual.
-
Empty "Triple-Rinsed" Containers: Empty reagent bottles must be triple-rinsed, with the rinsate collected as hazardous waste, before the container can be disposed of in the regular laboratory glass waste.[19] Deface the label on the empty bottle.[18]
Conclusion
The responsible disposal of 2-(2-Carboxyethyl)phenylboronic acid is a direct reflection of a laboratory's commitment to safety and scientific integrity. By understanding the chemical's hazards, adhering to regulatory standards, and implementing these validated protocols, you contribute to a culture of safety and environmental stewardship. Always prioritize consultation with your institution's EHS department and the chemical's SDS as the ultimate authorities on disposal procedures.
References
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Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
-
University of Cambridge. (n.d.). Spill procedure: Clean-up guidance. Retrieved from [Link]
-
Technion - Israel Institute of Technology. (n.d.). Chemical Waste Management Guide. Retrieved from [Link]
-
Occupational Safety and Health Administration. (n.d.). Laboratory Safety Chemical Hygiene Plan (CHP). Retrieved from [Link]
-
Purdue University. (n.d.). Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]
-
The City University of New York. (2023). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
-
Compliancy Group. (2023). OSHA Laboratory Standard. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Laboratory Environmental Sample Disposal Information Document. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
The Ohio State University Environmental Health and Safety. (n.d.). Chemical Waste Management Reference Guide. Retrieved from [Link]
-
West Virginia University Environmental Health & Safety. (2023). Chapter 8: Decontamination, Disinfection and Spill Response. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
